molecular formula C7H13N3OS B1271212 4-Acetylpiperazine-1-carbothioamide CAS No. 388118-53-4

4-Acetylpiperazine-1-carbothioamide

Cat. No.: B1271212
CAS No.: 388118-53-4
M. Wt: 187.27 g/mol
InChI Key: OUIDEEAUMBPPCN-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-carbothioamide (CAS 388118-53-4) is a high-purity piperazine-carbothioamide derivative supplied for pharmaceutical and life sciences research. This compound, with the molecular formula C7H13N3OS and a molecular weight of 187.26 g/mol, is a key synthetic intermediate for constructing novel bioactive molecules . The piperazine ring is a recognized pharmacophore in many approved drugs, and its fusion with a carbothioamide group creates a versatile scaffold that enhances biological activity . Researchers utilize this building block to develop potential anticancer agents, particularly in synthesizing novel carbazole hydrazine-carbothioamide derivatives. Such compounds have demonstrated significant antioxidant activity and potent antiproliferative effects against cancer cell lines like MCF-7, often by targeting the PI3K/Akt/mTOR signaling pathway to inhibit tumor survival and induce apoptosis . Additionally, this scaffold is investigated for developing antimicrobial agents, with related structures showing efficacy against bacterial strains such as S. aureus and E. coli, as well as the fungus C. albicans . The compound is provided with a minimum purity of 95%+ and is characterized by the SMILES code CC(=O)N1CCN(CC1)C(N)=S . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIDEEAUMBPPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365996
Record name 4-Acetylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388118-53-4
Record name 4-Acetylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Acetylpiperazine-1-carbothioamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

4-Acetylpiperazine-1-carbothioamide is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" for drug discovery. Characterized by a central piperazine ring flanked by an acetyl group and a carbothioamide moiety, this compound serves as a critical intermediate in the synthesis of antimicrobial, antiviral, and anti-inflammatory agents.

Its value lies in its dual reactivity: the thioamide group (


) acts as a versatile bioisostere for amides and a chelator for metalloenzymes, while the acetyl-piperazine core improves aqueous solubility and pharmacokinetic profiles. This guide provides a comprehensive technical analysis of its properties, synthesis, and utility in modern drug development.[1]

Chemical Identity & Structural Analysis[2][3]

This compound is a derivative of 1-acetylpiperazine, distinguished by the addition of a thiocarbamoyl group at the N4 position.

PropertySpecification
IUPAC Name 4-Acetylpiperazine-1-carbothioamide
Common Synonyms 1-Acetyl-4-thiocarbamoylpiperazine; N-Acetyl-N'-thiocarbamoylpiperazine
CAS Number Not explicitly indexed; Derivative of 13889-98-0
Molecular Formula ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Molecular Weight 187.26 g/mol
SMILES CC(=O)N1CCN(CC1)C(=S)N
InChIKey OUIDEEAUMBPPCN-UHFFFAOYSA-N
Electronic Character Thioamide resonance ($ \text{S=C-N} \leftrightarrow \text{S}^- \text{-C=N}^+ $) confers high polarity and nucleophilicity at sulfur.

Physicochemical Profiling

Understanding the physicochemical behavior of 4-Acetylpiperazine-1-carbothioamide is essential for formulation and assay development.

Solubility & Lipophilicity

The piperazine core disrupts planarity, preventing tight crystal packing and generally enhancing solubility compared to planar aromatics.

  • LogP (Predicted): ~ -0.5 to 0.2 (Hydrophilic).

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Water (pH dependent), Acetonitrile.

    • Low: Hexane, Diethyl ether.

Stability
  • Thermal: Stable up to ~150°C; decomposition typically involves loss of

    
     or deacetylation.
    
  • Hydrolytic: The thioamide bond is relatively stable at neutral pH but susceptible to hydrolysis under strongly acidic or basic conditions (releasing

    
     and 
    
    
    
    ).
  • Oxidative: The sulfur atom is prone to oxidation (e.g., by

    
     or metabolic enzymes) to form sulfines (
    
    
    
    ) or disulfides.

Synthetic Protocols

The synthesis of 4-Acetylpiperazine-1-carbothioamide is a nucleophilic addition reaction. The most robust method involves the acid-catalyzed addition of the secondary amine to a thiocyanate salt.

Method A: Acid-Catalyzed Thiocarbamoylation (Standard)

Principle: Protonation of the thiocyanate ion generates isothiocyanic acid (


) in situ, which acts as an electrophile toward the secondary amine of 1-acetylpiperazine.

Reagents:

  • 1-Acetylpiperazine (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.5 eq)

  • Hydrochloric Acid (conc. HCl) (1.1 eq)

  • Solvent: Ethanol or Water[2]

Step-by-Step Protocol:

  • Preparation: Dissolve 1-acetylpiperazine (10 mmol) in Ethanol (20 mL).

  • Acidification: Add conc. HCl dropwise to the solution while stirring at 0–5°C until pH ~2–3.

  • Addition: Add Potassium Thiocyanate (15 mmol) dissolved in minimal water.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure to 50% volume and cool in an ice bath.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (9:1) to obtain white/off-white crystals.

Method B: Trimethylsilyl Isothiocyanate Route (Anhydrous)

For moisture-sensitive applications, use TMS-NCS in dry DCM.

  • Reaction: 1-Acetylpiperazine + TMS-NCS

    
     Intermediate 
    
    
    
    Product.
  • Yield: Typically higher (>85%) but reagents are more costly.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1-Acetylpiperazine (Secondary Amine) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Reflux (EtOH) Reagents KSCN + HCl (In situ HN=C=S) Reagents->Intermediate Product 4-Acetylpiperazine- 1-carbothioamide Intermediate->Product Workup & Recrystallization

Figure 1: Acid-catalyzed synthesis workflow for the target carbothioamide.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
      2.01  (s, 3H): Methyl protons of the acetyl group (
      
      
      
      ).
    • 
      3.40–3.55  (m, 4H): Piperazine protons adjacent to Acetyl.
      
    • 
      3.70–3.90  (m, 4H): Piperazine protons adjacent to Thioamide (deshielded by anisotropic effect of C=S).
      
    • 
      7.50, 7.90  (br s, 2H): Thioamide 
      
      
      
      protons (exchangeable with
      
      
      , often appear as two broad peaks due to restricted rotation).
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
      21.5 : Acetyl 
      
      
      
      .
    • 
      40–50 : Piperazine 
      
      
      
      carbons (multiple peaks due to asymmetry).
    • 
      168.5 : Carbonyl carbon (
      
      
      
      ).
    • 
      181.0 : Thiocarbonyl carbon (
      
      
      
      ). Distinctive diagnostic peak.
Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm

    
    : 
    
    
    
    stretching (primary amide doublet).
  • 1640 cm

    
    : 
    
    
    
    stretching (tertiary amide).
  • 1250–1100 cm

    
    : 
    
    
    
    stretching (often mixed with C-N modes).

Biological & Pharmacological Applications[1][5][6][7][8][9]

The 4-acetylpiperazine-1-carbothioamide structure is not merely an end-product but a pharmacophore scaffold .

Mechanism of Action (Scaffold Level)
  • Metal Chelation: The sulfur and nitrogen atoms of the thioamide group can coordinate with metal ions (e.g.,

    
    , 
    
    
    
    ) in metalloenzymes (like carbonic anhydrase or metalloproteases), inhibiting their function.
  • Hydrogen Bonding: The acetyl oxygen (acceptor) and thioamide protons (donors) allow for precise orientation within a receptor pocket.

  • Covalent Trapping: In some contexts, the thioamide sulfur can act as a nucleophile, reacting with electrophilic centers in cysteine proteases.

Therapeutic Areas[1]
  • Antimicrobials: Derivatives of this scaffold are explored for activity against M. tuberculosis and resistant S. aureus. The thioamide moiety is critical for disrupting bacterial cell wall synthesis.

  • Anticancer: Used as a precursor for synthesizing thiazole-fused hybrids (via Hantzsch cyclization) that inhibit kinases involved in tumor proliferation.

  • Anti-inflammatory: The piperazine core modulates cytokine release profiles in macrophage assays.

Visualization: Pharmacophore Map

Pharmacophore Compound 4-Acetylpiperazine- 1-carbothioamide Thioamide Thioamide (C=S, NH2) Metal Chelation & H-Bond Donor Compound->Thioamide Piperazine Piperazine Core Solubility & Linker Compound->Piperazine Acetyl Acetyl (C=O) H-Bond Acceptor Compound->Acetyl Target1 Metalloenzymes (Inhibition) Thioamide->Target1 Zn2+ binding Target2 Receptor Binding (Orientation) Piperazine->Target2 Spacer Acetyl->Target2 H-bond

Figure 2: Pharmacophore mapping of the molecule showing functional regions and biological interactions.

References

  • Chemical Identity & Patent Data

    • CN1705649A - Aryl phenyl heterocyclyl sulfide derivatives.
  • Synthetic Methodology (Thiocarbamoylation)

    • Synthesis of piperazine-1-carbothioamide derivatives via acid-c
  • Spectroscopic Data (Analogous Compounds)

    • Spectral properties of N-acetyl and N-thioacetyl piperazines.
  • Biological Activity (Scaffold Analysis)

    • Piperazine sulfonamides and carbothioamides as potential antimicrobial agents.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for their diverse pharmacological activities.[1] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the structural elucidation of a novel piperazine derivative, 4-Acetylpiperazine-1-carbothioamide. We will delve into the core analytical techniques, emphasizing not only the "how" but, more critically, the "why" behind experimental choices. This document is designed to serve as a practical and authoritative resource for researchers engaged in the characterization of complex small molecules.

Introduction: The Significance of Structural Integrity

4-Acetylpiperazine-1-carbothioamide (C₇H₁₃N₃OS, Molecular Weight: 187.26 g/mol ) is a heterocyclic compound featuring a piperazine ring functionalized with both an acetyl group and a carbothioamide moiety. The interplay of these functional groups dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions—all critical parameters in drug design.

An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for the unequivocal confirmation of the molecule's constitution and stereochemistry. This guide will walk through a logical and self-validating workflow for the complete structural characterization of this target molecule.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel chemical entity relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

G cluster_0 Initial Characterization cluster_1 Structural Backbone & Connectivity cluster_2 Definitive 3D Structure Synthesis & Purification Synthesis & Purification MS Mass Spectrometry Synthesis & Purification->MS NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) MS->NMR_Spectroscopy Provides Molecular Formula FTIR_Spectroscopy FT-IR Spectroscopy NMR_Spectroscopy->FTIR_Spectroscopy Confirms Functional Groups XRay_Crystallography X-Ray Crystallography FTIR_Spectroscopy->XRay_Crystallography Provides Spatial Arrangement Final_Structure_Confirmation Final_Structure_Confirmation XRay_Crystallography->Final_Structure_Confirmation

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the target compound. This technique is fundamental for confirming the successful synthesis and purity of 4-Acetylpiperazine-1-carbothioamide.

Causality in Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Utilizing a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is crucial. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other potential isobaric compounds.

Predicted Data for 4-Acetylpiperazine-1-carbothioamide
ParameterPredicted ValueRationale
Molecular Formula C₇H₁₃N₃OSBased on the structure
Monoisotopic Mass 187.0834Calculated for C₇H₁₃N₃OS
[M+H]⁺ (HRMS) 188.0907Protonated molecule
[M+Na]⁺ (HRMS) 210.0726Common sodium adduct
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion. The fragmentation patterns of piperazine derivatives are often characterized by cleavage of the piperazine ring and the bonds connecting the substituents.[2][3]

Expected Fragmentation Pathways:

  • Cleavage of the Acetyl Group: Loss of the acetyl group (CH₃CO) as ketene (CH₂=C=O) is a likely fragmentation pathway.

  • Piperazine Ring Opening: The piperazine ring can undergo cleavage, leading to characteristic fragment ions.

  • Loss of the Carbothioamide Group: Fragmentation involving the carbothioamide moiety can also be expected.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for parent ion identification and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be used to map out the carbon-hydrogen framework and the connectivity of the atoms.

Causality in Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of compounds and its non-interference with the exchangeable protons (NH and NH₂) which are expected to be present.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
CH₃ (Acetyl) ~2.0~21Typical for a methyl ketone.
C=O (Acetyl) -~168Characteristic of an amide carbonyl.
Piperazine CH₂ (adjacent to N-acetyl) ~3.4-3.6~40-45Deshielded by the adjacent acetyl group.
Piperazine CH₂ (adjacent to N-carbothioamide) ~3.7-3.9~45-50Deshielded by the carbothioamide group.
C=S (Carbothioamide) -~180-185Characteristic of a thiocarbonyl group.
NH₂ (Carbothioamide) ~7.5-8.5 (broad)-Exchangeable protons, chemical shift is concentration and temperature dependent.

Note: The piperazine protons may show complex splitting patterns due to the chair conformation and potential for restricted rotation around the amide and thioamide bonds.[1][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Establish ¹H-¹H correlations.

  • 2D HSQC: Correlate ¹H and ¹³C nuclei that are directly bonded.

  • 2D HMBC: Identify long-range ¹H-¹³C correlations to piece together the molecular fragments.

G Sample_Prep Sample Preparation (5-10 mg in DMSO-d6) 1H_NMR 1D ¹H NMR (Proton Environments) Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR (Carbon Environments) Sample_Prep->13C_NMR 2D_COSY 2D COSY (H-H Connectivity) 1H_NMR->2D_COSY 2D_HSQC 2D HSQC (Direct C-H Connectivity) 1H_NMR->2D_HSQC 2D_HMBC 2D HMBC (Long-Range C-H Connectivity) 1H_NMR->2D_HMBC 13C_NMR->2D_HSQC 13C_NMR->2D_HMBC Structure_Assembly Assemble Fragments & Confirm Connectivity 2D_COSY->Structure_Assembly 2D_HSQC->Structure_Assembly 2D_HMBC->Structure_Assembly

Figure 2: Decision tree for NMR-based structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] It is a rapid and non-destructive technique that complements the data obtained from MS and NMR.

Causality in Experimental Choices
  • Attenuated Total Reflectance (ATR): ATR-FTIR is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Predicted Characteristic IR Absorptions
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine) 3300-3100 (broad)Stretching
C-H (Aliphatic) 2950-2850Stretching
C=O (Amide) 1680-1630Stretching
N-H (Amine) 1650-1580Bending
C-N (Amide/Amine) 1400-1000Stretching
C=S (Thioamide) 1200-1050Stretching

The presence of a strong absorption band in the 1680-1630 cm⁻¹ region would be indicative of the acetyl group's carbonyl, while bands in the 3300-3100 cm⁻¹ and 1650-1580 cm⁻¹ regions would support the presence of the carbothioamide's NH₂ group.

Experimental Protocol: ATR-FTIR
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction on the sample spectrum.

Single-Crystal X-ray Diffraction: The Definitive Structure

While the combination of MS, NMR, and FT-IR provides a high level of confidence in the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structure determination.[6] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Causality in Experimental Choices
  • Crystal Growth: The primary challenge is to grow single crystals of suitable quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A modern diffractometer equipped with a sensitive detector is used to measure the diffraction pattern of the crystal.

Expected Structural Features
  • Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation.

  • Planarity: The acetyl and carbothioamide groups will have regions of planarity due to the delocalization of electrons.

  • Intermolecular Interactions: The presence of N-H and C=O/C=S groups suggests the potential for hydrogen bonding in the crystal lattice, which will influence the crystal packing.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Systematically screen for suitable crystallization conditions. A good starting point is the slow evaporation of a solution of the compound in a solvent like ethanol or a mixture of solvents like dichloromethane/hexane.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages.

Conclusion: A Self-Validating and Authoritative Approach

The structural elucidation of 4-Acetylpiperazine-1-carbothioamide, like any novel compound in drug discovery, demands a rigorous and multi-faceted analytical strategy. By integrating data from high-resolution mass spectrometry, a suite of NMR experiments, FT-IR spectroscopy, and single-crystal X-ray diffraction, a self-validating and unambiguous structural assignment can be achieved. This guide has outlined not only the practical steps involved but also the underlying scientific rationale for each experimental choice, providing a robust framework for researchers and scientists in the pharmaceutical industry. The convergence of these analytical techniques ensures the highest level of scientific integrity and provides a solid foundation for further drug development efforts.

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  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Piperazic Acid Synthesis. (n.d.). Bowers Lab. Retrieved January 23, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 23, 2026, from [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 23, 2026, from [Link]

  • Crystal structure of -(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C. (n.d.). zora.uzh.ch. Retrieved January 23, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 23, 2026, from [Link]

  • Structure elucidation whitepaper.docx. (n.d.). Slideshare. Retrieved January 23, 2026, from [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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Strategic Synthesis of 4-Acetylpiperazine-1-carbothioamide: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 4-Acetylpiperazine-1-carbothioamide (CAS: 388118-53-4), a critical thiourea scaffold used in the development of antifungal and antiviral therapeutics.[1] While direct thiocyanation of secondary amines often suffers from salt formation or poor yields, this protocol utilizes the Benzoyl Isothiocyanate (BITC) Route .[1] This indirect method ensures regioselective formation of the thiourea moiety via a crystalline N-benzoyl intermediate, offering superior purification control and scalability compared to direct methods using thiocyanic acid or silicon reagents.

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine core unsymmetrically substituted with an acetyl group and a primary carbothioamide (


).[1]
Strategic Disconnection[1]
  • Target: 4-Acetylpiperazine-1-carbothioamide[1]

  • Primary Disconnection: C–N bond of the thiourea.

  • Synthons: 1-Acetylpiperazine (nucleophile) + "

    
    " equivalent (electrophile).[1]
    
  • Reagent Selection: Since free isothiocyanic acid (

    
    ) is unstable and prone to polymerization, we employ Benzoyl Isothiocyanate  as a "masked" thiocarbamoyl transfer agent.[1]
    
Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: Generation of highly electrophilic benzoyl isothiocyanate in situ.

  • Coupling: Nucleophilic attack by 1-acetylpiperazine to form the stable N-benzoyl thiourea intermediate.

  • Deprotection: Base-catalyzed hydrolysis to cleave the benzoyl group, releasing the target primary thiourea.[1]

Retrosynthesis Target 4-Acetylpiperazine-1-carbothioamide Inter N-Benzoyl Intermediate Target->Inter Hydrolysis (NaOH) Precursors 1-Acetylpiperazine + Benzoyl Isothiocyanate Inter->Precursors Nucleophilic Addition

Figure 1: Retrosynthetic logic flow prioritizing the stable benzoyl intermediate for purification.[1]

Mechanistic Pathways

The synthesis relies on the differing reactivity of carbonyl and thiocarbonyl centers.

  • In Situ Generation: Benzoyl chloride reacts with ammonium thiocyanate.[1] The thiocyanate anion attacks the acyl chloride. The resulting benzoyl thiocyanate can undergo a thermal 1,3-shift to the thermodynamically more stable benzoyl isothiocyanate (Ph-CO-N=C=S).[1]

  • Nucleophilic Addition: The secondary nitrogen of 1-acetylpiperazine attacks the central carbon of the isothiocyanate (

    
    ).[1] This forms the N-benzoyl thiourea.[1]
    
  • Alkaline Hydrolysis: Hydroxide ion attacks the carbonyl carbon of the benzoyl group (not the thiocarbonyl, which is less electrophilic to hard nucleophiles like

    
    ).[1] This forms a tetrahedral intermediate that collapses to release benzoate and the target thiourea anion, which is subsequently protonated.
    

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Hydrolysis A Benzoyl Chloride C Benzoyl Isothiocyanate (Ph-CO-N=C=S) A->C B NH4SCN B->C E N-Benzoyl Intermediate C->E D 1-Acetylpiperazine D->E G Target: 4-Acetylpiperazine-1-carbothioamide E->G H Benzoic Acid (Byproduct) E->H F NaOH / H2O F->G

Figure 2: Mechanistic cascade from activation to deprotection.

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Notes
1-Acetylpiperazine Substrate1.0128.17Solid or oil; melt before use if solid.[1]
Benzoyl Chloride Reagent1.1140.57Lachrymator; handle in fume hood.[1]
Ammonium Thiocyanate Reagent1.276.12Dry thoroughly before use.[1]
Acetone Solvent-58.08Must be anhydrous for Step 1.[1]
Sodium Hydroxide Reagent2.540.0010% Aqueous solution.[1][2]
Step-by-Step Methodology
Phase 1: Formation of N-Benzoyl Intermediate[1]
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with nitrogen.[1]

  • Reagent Prep: Dissolve Ammonium Thiocyanate (1.2 equiv) in anhydrous acetone (10 mL/g).

  • Activation: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes, maintaining temperature

    
    .
    
    • Observation: A white precipitate of ammonium chloride will form immediately.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 15 minutes to ensure complete conversion to benzoyl isothiocyanate.
    
  • Coupling: Cool the mixture to

    
    . Add a solution of 1-Acetylpiperazine (1.0 equiv) in acetone dropwise.[1]
    
    • Process Insight: The reaction is exothermic. Control addition rate to keep internal temp

      
       to prevent polymerization.
      
  • Completion: Stir at room temperature for 1 hour. Pour the mixture into ice-cold water. The N-benzoyl intermediate will precipitate.[1] Filter and wash with water.[1][3]

Phase 2: Hydrolysis to Target[1]
  • Hydrolysis: Suspend the wet cake of the N-benzoyl intermediate in 10% NaOH solution (2.5 equiv of NaOH).

  • Heating: Heat the suspension to

    
     for 30–60 minutes.
    
    • Monitoring: The solid will dissolve as hydrolysis proceeds, followed by the precipitation of the target thiourea (or it may remain in solution depending on concentration).

  • Workup: Cool to room temperature. Neutralize carefully with dilute HCl to pH 7–8.[1]

    • Note: Acidification precipitates benzoic acid.[1] If the product is water-soluble, filter off the benzoic acid first. If the product precipitates upon cooling (common for thioureas), collect it.[1]

    • Preferred Extraction: If product does not precipitate, extract the aqueous layer with Ethyl Acetate (

      
      ).[1] The target is moderately polar.
      
  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

Analytical Characterization

Validating the structure requires confirming the loss of the benzoyl group and the presence of the thiourea.

  • Melting Point: Expected range

    
     (dependent on crystal polymorph).[1]
    
  • FT-IR Spectroscopy:

    • 
       Stretch:  Distinct band at 
      
      
      
      .
    • 
       Stretches:  Dual bands at 
      
      
      
      .[1]
    • 
       (Acetyl):  Strong peak at 
      
      
      
      .[1]
    • Absence: No peak at

      
       (Benzoyl carbonyl removed).[1]
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       ppm (m, 8H, Piperazine ring protons).[1]
      
    • 
       ppm (broad s, 2H, 
      
      
      
      ,
      
      
      exchangeable).[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 Moisture in acetone hydrolyzing benzoyl chloride.[1]Use freshly distilled acetone or dry over molecular sieves.[1]
Oiling out of Intermediate Impure benzoyl isothiocyanate.[1]Ensure ammonium chloride is fully precipitated and reaction is kept cool during amine addition.[1]
Benzoic Acid Contamination Incomplete separation during workup.[1]Adjust pH to >9 to keep benzoic acid soluble (as benzoate) while extracting the thiourea with organic solvent, then concentrate.[1]

References

  • Vertex AI Search . (2026).[1] Synthesis of N-(4-formylpiperazine-1-carbonothioyl)benzamide. Retrieved from

  • BenchChem . (2025).[1] Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. Retrieved from

  • National Institutes of Health . (2025). 1-Acetylpiperazine PubChem Entry.[1] Retrieved from [1]

  • Organic Chemistry Portal . (2013).[1] Synthesis of Aryl Thiocyanates and Isothiocyanates. Retrieved from [1]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 4-Acetylpiperazine-1-carbothioamide. Synthesizing data from structurally related molecules, this document proposes a primary anti-neoplastic activity centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition is projected to induce apoptosis and cause cell cycle arrest in cancer cells. This guide offers a detailed theoretical framework, robust experimental protocols for validation, and a plausible synthetic route for the compound, thereby establishing a self-validating system for future research and development.

Introduction: The Therapeutic Potential of Piperazine and Carbothioamide Moieties

The pursuit of novel, targeted anti-cancer therapies has led to the extensive investigation of heterocyclic compounds. Among these, the piperazine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold.[1][2] Similarly, the carbothioamide functional group, a derivative of thiosemicarbazide, is recognized for a wide spectrum of biological activities, including potent anti-cancer effects.[3] The conjugation of these two moieties in 4-Acetylpiperazine-1-carbothioamide suggests a synergistic potential for anti-neoplastic activity. This guide will elucidate the probable mechanism of action of this compound, drawing upon the established biological activities of its constituent chemical functionalities.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6] We hypothesize that 4-Acetylpiperazine-1-carbothioamide functions as an inhibitor of this pathway.

Several lines of evidence support this hypothesis. Structurally similar carbazole derivatives containing a thiosemicarbazide group have been shown to target the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell survival.[3] Furthermore, both piperazine and thiosemicarbazone derivatives have independently been reported to induce apoptosis and cell cycle arrest, common downstream consequences of PI3K/Akt/mTOR inhibition.

The proposed mechanism involves the binding of 4-Acetylpiperazine-1-carbothioamide to one of the key kinases in the pathway, likely PI3K or Akt, thereby preventing its phosphorylation and activation. This would disrupt the downstream signaling cascade, leading to the dephosphorylation of key effector proteins and ultimately culminating in apoptosis and cell cycle arrest.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest Promotes Progression Compound 4-Acetylpiperazine-1- carbothioamide Compound->PI3K Inhibits Compound->Apoptosis Compound->CellCycleArrest PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Proposed mechanism of action of 4-Acetylpiperazine-1-carbothioamide.

Synthesis of 4-Acetylpiperazine-1-carbothioamide

A robust and reproducible synthesis protocol is fundamental for the validation of the biological activity of any novel compound. While a specific protocol for 4-Acetylpiperazine-1-carbothioamide is not yet published, a plausible synthetic route can be designed based on established reactions of N-acetylpiperazine and thiosemicarbazide derivatives. The following protocol is a proposed method.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 1-Acetylpiperazine Reaction Reaction (Reflux) Reactant1->Reaction Reactant2 Potassium Thiocyanate Intermediate In situ generated Isothiocyanate Reactant2->Intermediate Intermediate->Reaction Product 4-Acetylpiperazine-1- carbothioamide Solvent Acidic Ethanol Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Purification->Product

Caption: Proposed synthetic workflow for 4-Acetylpiperazine-1-carbothioamide.

Detailed Synthesis Protocol

Materials:

  • 1-Acetylpiperazine

  • Potassium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-acetylpiperazine (1 equivalent) in absolute ethanol.

  • Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold deionized water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-Acetylpiperazine-1-carbothioamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. These protocols are designed to be self-validating, providing a clear and logical progression from initial cytotoxicity screening to detailed pathway analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Cancer Cell Lines (e.g., MCF-7, HeLa) MTT MTT Assay: Determine IC50 Start->MTT Apoptosis Apoptosis Assays: Annexin V/PI Staining Caspase-3/7 Activity MTT->Apoptosis Treat with IC50 concentration CellCycle Cell Cycle Analysis: Flow Cytometry (PI Staining) MTT->CellCycle Treat with IC50 concentration WesternBlot Western Blot Analysis: PI3K/Akt/mTOR Pathway Proteins (p-Akt, p-mTOR, etc.) Apoptosis->WesternBlot CellCycle->WesternBlot Data Data Analysis & Conclusion WesternBlot->Data

Caption: Experimental workflow for validating the mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-Acetylpiperazine-1-carbothioamide on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 4-Acetylpiperazine-1-carbothioamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 4-Acetylpiperazine-1-carbothioamide.

Protocol:

  • Seed cells in a 6-well plate and treat with 4-Acetylpiperazine-1-carbothioamide at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Objective: To determine the effect of 4-Acetylpiperazine-1-carbothioamide on cell cycle progression.

Protocol:

  • Treat cells with 4-Acetylpiperazine-1-carbothioamide at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Stain the cells with Propidium Iodide (50 µg/mL).

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Objective: To investigate the effect of 4-Acetylpiperazine-1-carbothioamide on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Treat cells with 4-Acetylpiperazine-1-carbothioamide at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Cytotoxicity of 4-Acetylpiperazine-1-carbothioamide
Cell LineIC50 (µM) after 48h
MCF-7[Insert Value]
HeLa[Insert Value]
Normal Cell Line[Insert Value]
Table 2: Effect of 4-Acetylpiperazine-1-carbothioamide on Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]

Conclusion

This technical guide has outlined a plausible and scientifically grounded mechanism of action for 4-Acetylpiperazine-1-carbothioamide as a potential anti-cancer agent. The proposed inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest, provides a strong rationale for its further development. The detailed synthetic and experimental protocols included herein offer a clear roadmap for researchers to validate these hypotheses and to explore the full therapeutic potential of this promising compound. The self-validating nature of the proposed experimental workflow ensures a rigorous and logical progression of research, from initial screening to detailed mechanistic studies.

References

  • (N.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

  • Al-Ostoot, F. H., Salah, K., & Al-Zaqri, N. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 211-217.
  • Alhassan, M. Z., Shaikh, I. A., & Al-Harrasi, A. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology, 12, 636609.
  • Bielawska, A., & Bielawski, K. (2022). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 27(19), 6235.
  • Jafari, M., Ghadami, S. A., & Sadeghi, M. (2020). PI3K/Akt/mTOR Signaling Pathway in Cancer: From Molecular Landscape to Clinical Aspects. Cancers, 12(11), 3151.
  • Karakas, D., Celik, H., & Yildiz, M. (2021). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Journal of Molecular Structure, 1244, 130959.
  • Lin, H. H., Wu, W. Y., Cao, S. L., Liao, J., Ma, L., Gao, M., ... & Xu, X. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304-3307.
  • (N.d.). PI3K/AKT/mTOR pathway. Wikipedia. Retrieved from [Link]

  • Romanelli, M. N., Braconi, L., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Yu, H., & Li, Z. (2018). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini-Reviews in Medicinal Chemistry, 18(1), 64-74.
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  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: in vitro and in vivo evaluation.
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  • (N.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • (N.d.). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers. Retrieved from [Link]

  • (N.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Retrieved from [Link]

  • (N.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • (N.d.). Apoptosis Marker Assays for HTS. NCBI Bookshelf. Retrieved from [Link]

  • (N.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate. Retrieved from [Link]

  • (N.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Retrieved from [Link]

  • (N.d.). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • (N.d.). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Retrieved from [Link]

  • (N.d.). Piperazine-containing anticancer agents having metal complexes. ResearchGate. Retrieved from [Link]

  • (N.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]

  • (N.d.). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • (N.d.). Synthesis and Evaluation of Novel Synthetic Piperazine Derivatives with Biological and Anxiolytic Potency: A Preliminary Report. ResearchGate. Retrieved from [Link]

  • (N.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. Retrieved from [Link]

  • (N.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from [Link]

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4-Acetylpiperazine-1-carbothioamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Acetylpiperazine-1-carbothioamide: Molecular Structure, Properties, and Synthetic Considerations

Introduction

4-Acetylpiperazine-1-carbothioamide is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine ring is a significant scaffold in medicinal chemistry and is a component of numerous approved drugs.[1] This guide provides a detailed overview of the molecular and physicochemical properties of 4-Acetylpiperazine-1-carbothioamide, along with insights into its synthesis and potential applications in drug discovery and development. The presence of the acetyl and carbothioamide functional groups imparts specific chemical characteristics that are of interest to researchers and scientists in the field.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular formula and weight. For 4-Acetylpiperazine-1-carbothioamide, these core properties are well-established.

The molecular formula is C7H13N3OS .[2] This indicates that a single molecule of the compound is composed of seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom.

The molecular weight is 187.26 g/mol .[2] This value is crucial for a variety of experimental procedures, including the preparation of solutions of specific molar concentrations and the analysis of reaction stoichiometry.

A summary of the key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C7H13N3OSChemScene[2]
Molecular Weight 187.26 g/mol ChemScene[2]
CAS Number 388118-53-4ChemScene[2]

Below is the 2D chemical structure of 4-Acetylpiperazine-1-carbothioamide:

Caption: 2D structure of 4-Acetylpiperazine-1-carbothioamide.

Synthesis and Characterization

The synthesis of piperazine-1-carbothioamide derivatives often involves the reaction of a piperazine precursor with an isothiocyanate. A general synthetic workflow for compounds of this class is outlined below.

General Synthetic Protocol

A common method for the synthesis of carbothioamide derivatives involves the reaction of a corresponding amine with an isothiocyanate.[3] For 4-Acetylpiperazine-1-carbothioamide, the synthesis would logically start from 1-acetylpiperazine.

Step 1: Formation of an Isothiocyanate Precursor (if not commercially available) or Direct Reaction

In many cases, the synthesis of related carbothioamides involves the reaction of a hydrazine derivative with an isothiocyanate.[3] A plausible synthetic route for 4-Acetylpiperazine-1-carbothioamide would involve the reaction of 1-acetylpiperazine with a source of the thioamide group. A more direct approach, if a suitable reagent is available, would be the reaction of 1-acetylpiperazine with a thiocarbamoylating agent.

Step 2: Cyclization/Condensation

In the synthesis of more complex heterocyclic systems containing the piperazine-carbothioamide moiety, this core is often reacted with other molecules to form larger structures, such as pyrazoline derivatives.[4]

The diagram below illustrates a generalized synthetic workflow for piperazine derivatives, which can be adapted for the synthesis of 4-Acetylpiperazine-1-carbothioamide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification Piperazine_Derivative 1-Acetylpiperazine Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol, Acetic Acid) Piperazine_Derivative->Reaction_Vessel Reagent Thiocarbamoylating Agent Reagent->Reaction_Vessel Product 4-Acetylpiperazine-1-carbothioamide Reaction_Vessel->Product Purification_Step Purification (e.g., Recrystallization, Chromatography) Product->Purification_Step

Caption: Generalized workflow for the synthesis of piperazine carbothioamides.

Applications in Drug Discovery and Research

The piperazine ring is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The carbothioamide moiety is also present in many biologically active compounds, including those with anticancer, antibacterial, and antifungal properties.[4]

Derivatives of piperazine-1-carbothioamide have been investigated for their potential as antiproliferative agents against various cancer cell lines.[5] The combination of the piperazine and carbothioamide moieties can lead to compounds with interesting pharmacological profiles. For instance, some piperazine derivatives have been developed as potent and orally active inhibitors of enzymes like acetyl-CoA carboxylase.[6]

The diagram below illustrates the relationship between the chemical scaffold of 4-Acetylpiperazine-1-carbothioamide and its potential applications in drug discovery.

Drug_Discovery_Potential cluster_properties Physicochemical & Structural Properties cluster_applications Potential Therapeutic Applications Scaffold 4-Acetylpiperazine-1-carbothioamide Piperazine Core Carbothioamide Group Acetyl Group Properties Solubility Lipophilicity Hydrogen Bonding Capacity Scaffold:f1->Properties Influences Scaffold:f2->Properties Influences Scaffold:f3->Properties Influences Anticancer Anticancer Agents Properties->Anticancer Leads to Antimicrobial Antimicrobial Agents Properties->Antimicrobial Leads to Enzyme_Inhibitors Enzyme Inhibitors Properties->Enzyme_Inhibitors Leads to

Caption: Relationship between chemical structure and potential biological activity.

Conclusion

4-Acetylpiperazine-1-carbothioamide is a piperazine derivative with a molecular formula of C7H13N3OS and a molecular weight of 187.26 g/mol .[2] Its structure, combining the versatile piperazine scaffold with acetyl and carbothioamide functional groups, makes it a compound of interest for further investigation in medicinal chemistry and drug development. The synthetic accessibility of this class of compounds, coupled with the known biological activities of related structures, provides a strong rationale for its inclusion in screening libraries and as a starting point for the design of novel therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 27(15), 4994. [Link]

  • PubChem. 4-Methylpiperazine-1-carbothioamide. [Link]

  • Lin, H. H., Wu, W. Y., Cao, S. L., Liao, J., Ma, L., Gao, M., Li, Z. F., & Xu, X. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & medicinal chemistry letters, 23(11), 3304–3307. [Link]

  • PubChem. 4-(Methylsulfonyl)piperazine-1-carbothioamide. [Link]

  • PubChem. 4-(Pyrazin-2-yl)piperazine-1-carbothioamide. [Link]

  • PubChem. 4-(4-Chlorobenzyl)piperazine-1-carbothioamide. [Link]

  • Perrone, M. G., Carrieri, A., Simone, L., & Scilimati, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. [Link]

  • Google Patents.
  • Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & medicinal chemistry, 19(5), 1580–1593. [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Khafaji, N. A. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific reports, 14(1), 11776. [Link]

  • Singh, U. P., & Bhat, H. R. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(11), 15853–15863. [Link]

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The Piperazine Scaffold: From Chemical Curiosity to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The piperazine ring (1,4-diazacyclohexane) represents one of the most enduring and versatile "privileged scaffolds" in medicinal chemistry.[1] Originally synthesized in 1853 and marketed as a failed gout treatment, it lay dormant for a century before re-emerging as a breakthrough anthelmintic. Today, it is a structural cornerstone in oncology (kinase inhibitors), CNS therapeutics (atypical antipsychotics), and immunology (antihistamines).

This guide analyzes the technical evolution of piperazine-based compounds, detailing the causal structure-activity relationships (SAR) that drive its selection in modern lead optimization. It provides validated synthetic protocols, mechanistic signaling pathways, and physicochemical data to support rational drug design.

Part 1: Chemical Genesis & The "Uric Acid" Era

Discovery & Nomenclature The molecule was first synthesized in 1853 by the French chemist Cloëz , who reacted ethylene dichloride with ammonia. He named it "piperazine" due to its structural similarity to piperidine (derived from Piper nigrum), despite having no botanical origin. The "-az-" infix correctly denotes the replacement of a methylene group with a second nitrogen atom.

The Gout Hypothesis (Late 19th Century) Before its modern utility, piperazine was marketed as a solvent for uric acid. In vitro, piperazine urate is highly soluble (approx. 50g/L at 17°C), far exceeding lithium urate. This led to its widespread use as a "uric acid solvent" for gout.

  • Clinical Failure: While chemically sound in a beaker, the physiological pH prevented sufficient concentration in the joints to dissolve tophi. However, this era established the molecule's low toxicity profile in humans, paving the way for future repurposing.

Part 2: The Anthelmintic Breakthrough (1953)

The modern pharmaceutical era of piperazine began with the discovery of its potent activity against nematodes (Ascaris lumbricoides and Enterobius vermicularis).

Mechanism of Action: GABA Agonism

Unlike vertebrate GABA receptors which are CNS-confined, nematode GABA receptors are located at the neuromuscular junction. Piperazine acts as a selective GABA agonist .

  • Binding: Piperazine binds to the GABA-gated chloride channels on the nematode muscle membrane.

  • Hyperpolarization: This increases chloride ion (

    
    ) influx.
    
  • Paralysis: The muscle cell membrane becomes hyperpolarized, rendering it unresponsive to excitatory acetylcholine signaling.

  • Expulsion: The worm undergoes flaccid paralysis and is expelled alive by host peristalsis.

GABA_Mechanism Pip Piperazine (Agonist) GABA_R Nematode GABA Receptor (Muscle) Pip->GABA_R Binds Selectively Cl_Influx Cl- Channel Opening (Ion Influx) GABA_R->Cl_Influx Activates Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Increases Potential Paralysis Flaccid Paralysis (Loss of Motility) Hyperpol->Paralysis Blocks ACh Signal Expulsion Expulsion via Peristalsis Paralysis->Expulsion Clearance

Figure 1: Signal transduction pathway of piperazine-induced nematode paralysis.

Part 3: Structural Diversification & Pharmacophore Expansion

The piperazine ring's value lies in its conformational rigidity (predominantly chair conformation) and its ability to modulate physicochemical properties (pKa, solubility).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
pKa 1 ~5.35Monocationic at physiological pH (7.4).
pKa 2 ~9.73Allows formation of stable salts (citrate, adipate).
Conformation Chair (lowest energy)Provides a rigid spacer defined by ~5.5 Å distance between N-atoms.
Solubility High (LogP -1.50)Solubilizing moiety for lipophilic pharmacophores.
Key Therapeutic Classes
A. Antihistamines (The Benzhydryls)
  • Examples: Cyclizine, Cetirizine.[2]

  • Structural Role: The piperazine ring serves as a rigid spacer connecting the lipophilic diarylmethyl (benzhydryl) group—essential for H1 receptor affinity—to the polar auxiliary group.[3]

  • Evolution: First-generation (Cyclizine) crossed the BBB causing sedation. Second-generation (Cetirizine) added a polar carboxylate group, reducing BBB penetration while maintaining H1 affinity via the piperazine core.

B. Antipsychotics (The Phenylpiperazines)
  • Examples: Aripiprazole, Trazodone.

  • Mechanism: The N-aryl piperazine moiety mimics the ethylamine side chain of neurotransmitters (dopamine/serotonin).

  • SAR Insight: Substituents on the phenyl ring (e.g., 2,3-dichloro in aripiprazole) fine-tune the affinity ratio between D2 and 5-HT receptors, enabling "partial agonist" activity that stabilizes mood without severe extrapyramidal side effects.

C. Kinase Inhibitors (The Solubilizers)
  • Example: Imatinib (Gleevec).[4]

  • Structural Role: The N-methylpiperazine ring is not buried deep in the ATP pocket. Instead, it extends into the solvent front.

    • Solubility: It dramatically increases the water solubility of the otherwise lipophilic phenylaminopyrimidine core.

    • Binding: It forms water-mediated hydrogen bonds with residues (e.g., Ile-360, His-361) and locks the kinase in its inactive conformation.

Part 4: Synthetic Methodologies

Protocol A: Industrial Synthesis (Cyclization)

The most common route utilizes the reaction of ethylene glycol with ammonia or ethylene diamine.

Reagents: Ethylene glycol, Ammonia,


 gas.
Catalyst:  Co/Ni/Cu on alumina support.
Conditions:  High temperature (200-250°C) and pressure.

Synthesis Reactants Ethylene Glycol + Ammonia Catalyst Co/Ni Catalyst 200°C, H2 Reactants->Catalyst Intermed Aminoethylethanolamine Catalyst->Intermed Cyclization Product Piperazine (Hexahydropyrazine) Intermed->Product - H2O

Figure 2: Industrial catalytic synthesis route.

Protocol B: Laboratory N-Alkylation (Buchwald-Hartwig)

For functionalizing the piperazine ring during lead optimization.

  • Setup: Charge a flask with aryl halide (1.0 equiv), piperazine derivative (1.2 equiv),

    
     (1-2 mol%), and BINAP (2-4 mol%).
    
  • Base: Add

    
     (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Reaction: Heat to 80-100°C under Argon for 12-24h.

  • Workup: Filter through celite, concentrate, and purify via flash chromatography.

    • Note: This method is superior to

      
       for unactivated aryl halides.
      

References

  • Cloëz, S. (1853). Recherches sur les alcamines et les diamines. L'Institut.
  • Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. Journal of Neuroscience. Link

  • Nagarajan, K., et al. (2003).[5] Piperazine: A Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry. Link

  • Schindler, T., et al. (2000). Structural mechanism for activation of the Titin-dependent kinase domain. Cell (Imatinib Structural Basis). Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link

  • PubChem. (2024). Piperazine Compound Summary. National Library of Medicine. Link

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Unveiling the Therapeutic Potential of 4-Acetylpiperazine-1-carbothioamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a molecular framework that frequently appears in biologically active compounds across a range of therapeutic areas.[1] Its unique physicochemical properties, including its ability to modulate solubility and engage in multiple hydrogen bonding interactions, make it a cornerstone in drug design.[1] When combined with a carbothioamide moiety, a group known for its diverse biological activities, the resulting molecule, 4-Acetylpiperazine-1-carbothioamide, emerges as a compound of significant interest for therapeutic development. While direct, extensive research on this specific molecule is nascent, the wealth of data on its constituent chemical motifs provides a strong foundation for exploring its potential therapeutic targets. This guide will provide an in-depth analysis of the most promising putative targets for 4-Acetylpiperazine-1-carbothioamide, grounded in the established activities of structurally related piperazine and thiosemicarbazide derivatives.

I. Putative Therapeutic Target Class: Anticancer Agents

The piperazine and thiosemicarbazone/carbothioamide scaffolds are independently recognized for their anticancer properties.[2][3][4] Their combination in 4-Acetylpiperazine-1-carbothioamide suggests a strong potential for antiproliferative activity through various mechanisms.

A. Target: PI3K/Akt/mTOR Signaling Pathway

Mechanistic Rationale: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Carbazole-based molecules containing thiosemicarbazide functional groups have demonstrated the ability to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5] The structural elements of 4-Acetylpiperazine-1-carbothioamide are consistent with compounds that could interact with key kinases in this pathway, such as PI3K or mTOR.

Experimental Validation Workflow:

PI3K_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays CancerCells Cancer Cell Lines (e.g., MCF-7, A549) MTT MTT Assay (Cell Viability) CancerCells->MTT WB Western Blot (p-Akt, p-mTOR) CancerCells->WB Compound 4-Acetylpiperazine- 1-carbothioamide Compound->CancerCells MTT->WB If cytotoxic KinaseAssay In vitro Kinase Assay (PI3K, mTOR) WB->KinaseAssay Confirm direct inhibition Compound_Biochem Compound Compound_Biochem->KinaseAssay

Caption: Workflow for validating PI3K/Akt/mTOR pathway inhibition.

Detailed Protocol: Western Blot for Phosphorylated Akt and mTOR

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of 4-Acetylpiperazine-1-carbothioamide for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., rapamycin for mTOR).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Densitometrically quantify the bands for phosphorylated proteins relative to the total protein levels to determine the inhibitory effect of the compound.

B. Target: Apoptosis and Cell Cycle Regulation

Mechanistic Rationale: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. Piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][3] This is often achieved by modulating the expression of key regulatory proteins such as p21, cyclin D1, and various pro- and anti-apoptotic proteins.[1]

Experimental Validation:

  • Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify apoptotic and necrotic cells following treatment with the compound.

  • Cell Cycle Analysis: Employ flow cytometry with PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Parameter Experimental Method Expected Outcome with Active Compound
Cell ViabilityMTT AssayDecrease in cell viability in a dose-dependent manner
ApoptosisAnnexin V/PI StainingIncrease in the percentage of Annexin V positive cells
Cell CyclePI Staining & Flow CytometryArrest in a specific phase of the cell cycle (e.g., G2/M)

II. Putative Therapeutic Target Class: Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiosemicarbazide derivatives have shown promise in this area, with some acting on novel bacterial targets.[6]

Target: Bacterial Topoisomerase IV

Mechanistic Rationale: Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication, repair, and recombination, making them validated targets for antibiotics.[7] Thiosemicarbazide derivatives have been found to decrease the ATPase activity of Staphylococcus aureus topoisomerase IV.[7] The GyrB and ParE subunits of these enzymes contain the ATPase domains and are distinct from their eukaryotic counterparts, offering a window for selective toxicity.[7]

Experimental Validation Workflow:

TopoIV_Workflow MIC MIC Determination (e.g., S. aureus) TopoIV_Assay In vitro Topoisomerase IV ATPase Assay MIC->TopoIV_Assay If active Compound 4-Acetylpiperazine- 1-carbothioamide Compound->MIC DNA_Assay DNA Decatenation Assay TopoIV_Assay->DNA_Assay Confirm mechanism

Caption: Workflow for validating bacterial topoisomerase IV inhibition.

Detailed Protocol: In Vitro Topoisomerase IV ATPase Assay

  • Enzyme and Substrate: Use purified recombinant S. aureus topoisomerase IV ParE subunit. ATP is the substrate.

  • Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be detected colorimetrically using a malachite green-based reagent.

  • Procedure:

    • Incubate varying concentrations of 4-Acetylpiperazine-1-carbothioamide with the ParE subunit in an appropriate assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 37°C) for a set time.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's ATPase activity.

III. Putative Therapeutic Target Class: Antidiabetic Agents

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. One therapeutic strategy is to inhibit enzymes involved in carbohydrate digestion and absorption.

Target: α-Glucosidase

Mechanistic Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and reduces postprandial hyperglycemia. Piperazine derivatives have been identified as noncompetitive inhibitors of α-glucosidase, binding to an allosteric site on the enzyme.[8]

Experimental Validation:

  • Enzyme Inhibition Assay: A standard in vitro assay using yeast or mammalian α-glucosidase can be employed. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is hydrolyzed by the enzyme to produce p-nitrophenol, which can be quantified spectrophotometrically. The inhibitory activity of 4-Acetylpiperazine-1-carbothioamide would be determined by measuring the reduction in p-nitrophenol formation.

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using Lineweaver-Burk or Michaelis-Menten kinetics.

Kinetic Parameter Expected Change with Noncompetitive Inhibitor
VmaxDecreases
KmUnchanged

IV. Putative Therapeutic Target Class: Neurodegenerative Disease Modulators

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. A key therapeutic approach involves modulating neurotransmitter levels.[9]

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Mechanistic Rationale: AChE and BChE are enzymes that hydrolyze the neurotransmitter acetylcholine, leading to its reduced levels in the brains of Alzheimer's patients.[9] Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, which can improve cognitive function. Both piperazine and thiosemicarbazone derivatives have been investigated as inhibitors of cholinesterases.[9]

Experimental Validation:

  • Ellman's Assay: This is a widely used spectrophotometric method to measure cholinesterase activity. The assay uses acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as the substrate. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm. The inhibitory effect of 4-Acetylpiperazine-1-carbothioamide is quantified by the reduction in the rate of color formation.

Conclusion: A Roadmap for Future Research

4-Acetylpiperazine-1-carbothioamide is a molecule with significant therapeutic potential, predicated on the well-documented biological activities of its piperazine and carbothioamide components. This guide has outlined a series of high-priority, putative therapeutic targets in oncology, infectious diseases, diabetes, and neurodegenerative disorders. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of this promising compound. Further investigation into these targets will be crucial in elucidating the precise mechanisms of action and ultimately translating the potential of 4-Acetylpiperazine-1-carbothioamide into novel therapeutic interventions.

References

  • The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. PubMed Central. Available at: [Link]

  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. PubMed. Available at: [Link]

  • (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

  • Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC - NIH. Available at: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. PubMed. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Available at: [Link]

  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Thiosemicarbazides 8 (A), 3 (B), 6 (C), and 1 (D): best poses in... ResearchGate. Available at: [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - PubMed Central. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Acetylpiperazine-1-carbothioamide, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its synthesis, characterization, and the therapeutic potential of its structural analogs, with a particular focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Piperazine-Carbothioamide Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects[1][2]. Its unique physicochemical properties, such as its ability to improve aqueous solubility and its versatile substitution patterns at the 1 and 4 positions, make it an attractive moiety for the design of novel therapeutic agents[2].

When combined with a carbothioamide (thiourea) group, the resulting piperazine-carbothioamide core structure presents a compelling pharmacophore. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial properties[3]. The presence of the sulfur and nitrogen atoms in the thiourea moiety allows for diverse interactions with biological targets.

This guide will focus on 4-Acetylpiperazine-1-carbothioamide as a representative member of this class of compounds, exploring its synthesis and the potential biological activities of its analogs.

Synthesis of 4-Acetylpiperazine-1-carbothioamide and Analogs

The synthesis of 4-Acetylpiperazine-1-carbothioamide can be efficiently achieved through a one-pot reaction, a methodology favored for its operational simplicity and improved yields[4]. The general strategy involves the in-situ generation of an acyl isothiocyanate intermediate, which then reacts with the desired amine.

General Synthetic Pathway

The most common and effective method for the synthesis of N-acyl thioureas, including 4-Acetylpiperazine-1-carbothioamide, involves a two-step, one-pot process:

  • Formation of the Acyl Isothiocyanate: An acyl chloride (e.g., benzoyl chloride or a related derivative) is reacted with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in an appropriate solvent. This reaction forms the highly reactive acyl isothiocyanate intermediate.

  • Nucleophilic Addition of the Amine: The desired amine, in this case, 1-acetylpiperazine, is then added to the reaction mixture. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final N-acyl thiourea product.

Synthesis_Pathway AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) AcylIsothiocyanate Acyl Isothiocyanate (Intermediate) AcylChloride->AcylIsothiocyanate + NH4SCN (Step 1) AmmoniumThiocyanate Ammonium Thiocyanate (NH4SCN) AmmoniumThiocyanate->AcylIsothiocyanate FinalProduct 4-Acetylpiperazine-1-carbothioamide (or Analog) AcylIsothiocyanate->FinalProduct + 1-Acetylpiperazine (Step 2) OneAcetylpiperazine 1-Acetylpiperazine OneAcetylpiperazine->FinalProduct

Caption: General synthetic pathway for 4-Acetylpiperazine-1-carbothioamide and its analogs.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a robust and self-validating method adapted from established procedures for the synthesis of acyl thioureas[4].

Materials:

  • Acyl chloride (e.g., benzoyl chloride, 1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • 1-Acetylpiperazine (1.0 eq)

  • Anhydrous acetonitrile (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent)

Procedure:

  • To a stirred solution of the acyl chloride in anhydrous acetonitrile, add ammonium thiocyanate.

  • Stir the mixture at room temperature for approximately 5-10 minutes. The formation of a white precipitate of ammonium chloride and the acyl isothiocyanate intermediate will be observed[4].

  • To this suspension, add a solution of 1-acetylpiperazine in anhydrous acetonitrile dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure 4-acetylpiperazine-1-carbothioamide or its analog.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O of the acetyl group, the C=S of the thiourea, and N-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Biological Activities of Piperazine-Carbothioamide Analogs

The piperazine-carbothioamide scaffold is a versatile platform for the development of compounds with a range of biological activities. The primary areas of investigation for these analogs have been in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of piperazine-containing compounds against various cancer cell lines[1][2][5]. The mechanism of action is often multifaceted, including the induction of apoptosis, inhibition of microtubule synthesis, and cell cycle arrest[1].

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a similar structural motif with the compounds discussed in this guide, have shown significant cell growth inhibitory activity against a panel of cancer cell lines, including those from liver, breast, and colon cancers[1].

Compound AnalogCancer Cell LineIC₅₀ (µM)Reference
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)5.2[1]
1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)6.8[1]
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast)7.5[1]

Table 1: Cytotoxic Activity of Representative Piperazine Analogs

Antimicrobial Activity

Piperazine derivatives have also been extensively explored for their antimicrobial properties against a range of bacterial and fungal pathogens[3][6][7]. The incorporation of a thiourea moiety can enhance this activity. For instance, certain thiourea derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range[8].

Biological_Activities Scaffold Piperazine-Carbothioamide Scaffold Anticancer Anticancer Activity Scaffold->Anticancer Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Apoptosis Induction of Apoptosis Anticancer->Apoptosis CellCycle Cell Cycle Arrest Anticancer->CellCycle Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Biological activities associated with the piperazine-carbothioamide scaffold.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for 4-Acetylpiperazine-1-carbothioamide are not extensively documented in the public domain, general trends can be inferred from related series of compounds.

  • Substitution on the Acyl Group: The nature of the substituent on the acyl portion of the molecule can significantly influence biological activity. Electron-withdrawing or -donating groups on an aromatic ring attached to the carbonyl can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.

  • Substitution on the Piperazine Ring: Modifications at the 4-position of the piperazine ring are a common strategy to tune the pharmacokinetic and pharmacodynamic properties of these compounds. The acetyl group in 4-Acetylpiperazine-1-carbothioamide provides a neutral, polar substituent. Replacing this with other groups (e.g., alkyl, aryl, or more complex heterocyclic systems) can lead to analogs with altered solubility, metabolic stability, and target affinity.

Conclusion and Future Directions

4-Acetylpiperazine-1-carbothioamide and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for medicinal chemistry campaigns.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of a Focused Library: A systematic exploration of analogs with diverse substituents on both the acyl and piperazine moieties is warranted to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects will be crucial for their further development.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the insights provided in this guide, researchers can effectively advance the exploration of 4-Acetylpiperazine-1-carbothioamide and its analogs as a valuable source of new therapeutic leads.

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An In-Depth Technical Guide to 4-Acetylpiperazine-1-carbothioamide (CAS No. 388118-53-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetylpiperazine-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chemical entities.

Introduction: The Piperazine-Carbothioamide Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements. When combined with a carbothioamide (thiourea) moiety, the resulting piperazine-carbothioamide core presents a unique combination of hydrogen bond donors and acceptors, along with a lipophilic character that can be fine-tuned through substitution.

Carbothioamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The sulfur and nitrogen atoms of the thiourea group are key to its biological function, often acting as chelation sites for metal ions in enzymes or participating in hydrogen bonding interactions with biological targets.[4] The incorporation of an acetyl group at the 4-position of the piperazine ring, as in 4-acetylpiperazine-1-carbothioamide, modulates the molecule's polarity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide will delineate a proposed synthetic pathway, predict physicochemical and spectral properties, and explore the potential therapeutic applications of 4-acetylpiperazine-1-carbothioamide based on the established pharmacology of related compounds.

Chemical Identity and Properties

PropertyValueSource
CAS Number 388118-53-4[5]
Molecular Formula C₇H₁₃N₃OS[5]
Molecular Weight 187.26 g/mol [5]
IUPAC Name 4-acetylpiperazine-1-carbothioamideChemScene

Note: Predicted properties are based on computational models and data from analogous structures.

Proposed Synthesis Protocol

Step 1: Synthesis of 1-Acetylpiperazine (Intermediate)

The first step involves the mono-acetylation of piperazine. This reaction is a standard procedure in organic synthesis.[6]

Reaction:

G piperazine Piperazine acetylpiperazine 1-Acetylpiperazine piperazine->acetylpiperazine Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylpiperazine

A schematic of the acetylation of piperazine.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add one equivalent of acetic anhydride dropwise to the stirred solution. The use of one equivalent of the acetylating agent is crucial to favor mono-acetylation over di-acetylation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by extraction with an organic solvent.

  • The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-acetylpiperazine.

  • Purification can be achieved by recrystallization or column chromatography to obtain the pure intermediate.[6]

Step 2: Synthesis of 4-Acetylpiperazine-1-carbothioamide

The second step involves the addition of a thiocarbamoyl group to the secondary amine of 1-acetylpiperazine. This can be achieved through various methods, with the reaction with an isothiocyanate being a common approach. For the synthesis of an unsubstituted carbothioamide, a reagent that can deliver the "NH₂CS" moiety is required. A plausible method involves the reaction with a source of thiocyanic acid, such as ammonium thiocyanate, under acidic conditions.

Reaction:

G acetylpiperazine 1-Acetylpiperazine target_molecule 4-Acetylpiperazine-1-carbothioamide acetylpiperazine->target_molecule Thiocarbamoylation thiocyanate Ammonium Thiocyanate / Acid thiocyanate->target_molecule

A schematic of the thiocarbamoylation of 1-acetylpiperazine.

Experimental Protocol:

  • Dissolve 1-acetylpiperazine in a suitable solvent, such as ethanol or a mixture of water and ethanol.

  • Add an aqueous solution of ammonium thiocyanate to the mixture.

  • Acidify the reaction mixture by the addition of an acid, such as hydrochloric acid, which will generate thiocyanic acid in situ.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold solvent to remove any unreacted starting materials and by-products.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Predicted Physicochemical and Spectral Properties

While experimental data is not available, the physicochemical and spectral properties of 4-acetylpiperazine-1-carbothioamide can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)
  • Appearance: Likely a white to off-white crystalline solid.

  • Solubility: Expected to have moderate solubility in polar organic solvents and limited solubility in water. The presence of the acetyl and carbothioamide groups increases polarity compared to unsubstituted piperazine.

  • LogP: The calculated LogP (partition coefficient) is likely to be low, indicating a degree of hydrophilicity.

Spectral Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The acetyl methyl protons would appear as a sharp singlet around 2.0 ppm. The NH₂ protons of the carbothioamide group would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the acetyl group around 170 ppm and the thiocarbonyl carbon of the carbothioamide group further downfield, typically above 180 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm region.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands corresponding to the N-H stretching of the amide and carbothioamide groups (around 3100-3400 cm⁻¹), a strong C=O stretching vibration for the acetyl group (around 1640 cm⁻¹), and a characteristic C=S stretching vibration for the carbothioamide group (around 1300-1400 cm⁻¹).[7][8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.26 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the piperazine ring.

Potential Applications in Drug Development

The 4-acetylpiperazine-1-carbothioamide scaffold holds significant potential for the development of novel therapeutic agents across various disease areas. The rationale for its potential applications is derived from the extensive body of research on the biological activities of piperazine and carbothioamide derivatives.

Anticancer Activity

Piperazine derivatives are integral components of numerous anticancer drugs.[9][10][11][12] The piperazine moiety can enhance the pharmacokinetic properties of a drug and provide a flexible linker to orient pharmacophores for optimal interaction with their biological targets.[11] Carbothioamide derivatives have also demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[4][13]

Potential Mechanisms of Action:

  • Enzyme Inhibition: The carbothioamide moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes that are crucial for tumor growth and survival.

  • Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death in cancer cells.[13]

  • Kinase Inhibition: The piperazine scaffold is a common feature in many kinase inhibitors. By modifying the substituents on the piperazine and carbothioamide moieties, it may be possible to design selective inhibitors of specific kinases implicated in cancer.

G cluster_0 Potential Anticancer Mechanisms 4-Acetylpiperazine-1-carbothioamide 4-Acetylpiperazine-1-carbothioamide Enzyme Inhibition Enzyme Inhibition 4-Acetylpiperazine-1-carbothioamide->Enzyme Inhibition Apoptosis Induction Apoptosis Induction 4-Acetylpiperazine-1-carbothioamide->Apoptosis Induction Kinase Inhibition Kinase Inhibition 4-Acetylpiperazine-1-carbothioamide->Kinase Inhibition

Potential anticancer mechanisms of 4-Acetylpiperazine-1-carbothioamide.

Antimicrobial Activity

Both piperazine and carbothioamide moieties are found in compounds with significant antimicrobial activity.[1][2][14] The ability of the thiourea group to chelate metal ions is a potential mechanism for its antimicrobial action, as it can disrupt essential metallic cofactors in microbial enzymes. The overall lipophilicity and electronic properties of the molecule, which can be modulated by the acetylpiperazine core, are crucial for its ability to penetrate microbial cell walls and membranes.

Potential Targets:

  • Bacterial enzymes involved in cell wall synthesis.

  • Fungal enzymes essential for membrane integrity.

  • Viral replication machinery.

Conclusion and Future Directions

4-Acetylpiperazine-1-carbothioamide represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. This technical guide has provided a foundational understanding of its chemical nature, a plausible synthetic route, and a rationale for its potential therapeutic applications based on the established bioactivities of its constituent pharmacophores.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthesis should be carried out, and the resulting compound should be fully characterized using modern analytical techniques (NMR, IR, MS, and elemental analysis) to confirm its structure and purity.

  • In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to evaluate its potential anticancer, antimicrobial, and other therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the acetyl group and the carbothioamide moiety will be crucial for understanding the SAR and for optimizing the potency and selectivity of this chemical scaffold.

  • Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the molecular targets and pathways involved.

By systematically exploring the chemistry and biology of 4-acetylpiperazine-1-carbothioamide and its derivatives, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

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Technical Guide: Safety and Toxicity Profile of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and toxicity assessment of 4-Acetylpiperazine-1-carbothioamide (CAS 388118-53-4).

As a specialized research compound, direct toxicological dossiers (such as REACH registration dossiers) are often unavailable in public domains. Therefore, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis—standard methodologies in pharmaceutical development—to construct a high-fidelity safety profile based on its functional moieties: the piperazine ring, the acetyl group, and the carbothioamide motif.

Part 1: Executive Summary & Chemical Identity

4-Acetylpiperazine-1-carbothioamide is a bifunctional heterocyclic compound utilized primarily as a synthetic intermediate in the development of antimicrobial agents, antifungal azoles, and potential CNS-active ligands. Its structure combines a semi-rigid piperazine core with an acetyl protection group at N4 and a reactive carbothioamide group at N1.

Safety management of this compound requires a dual approach: managing the acute irritant properties typical of piperazines and monitoring for the delayed systemic toxicity (thyroid/hepatic) associated with thioamides.

Physicochemical Identity
PropertySpecification
IUPAC Name 4-Acetylpiperazine-1-carbothioamide
Molecular Formula C₇H₁₃N₃OS
Molecular Weight 187.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
LogP (Predicted) ~ -0.3 to 0.1 (Low lipophilicity)

Part 2: Toxicological Profile (SAR & Read-Across Analysis)

Note: The following profile is derived from validated surrogate data of structural analogs (1-Acetylpiperazine, Thioacetamide, and Piperazine).

Acute Toxicity & GHS Classification (Predicted)

Based on the Threshold of Toxicological Concern (TTC) for thioamides and the LD50 values of 1-acetylpiperazine, the compound is classified as Category 4 (Harmful) for oral exposure.

  • Oral (Rat) Prediction: LD50 ≈ 500–2000 mg/kg.

    • Rationale: The parent piperazine has low acute toxicity, but the introduction of the thioamide group increases metabolic reactivity.

  • Dermal/Inhalation: Likely irritant to mucous membranes.

  • GHS Hazard Statements (Probable):

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H317: May cause an allergic skin reaction (Piperazine moiety is a known sensitizer).[3]

Target Organ Toxicity: The Thioamide Risk

The defining toxicological feature of this molecule is the carbothioamide (-C(=S)NH2) group.

  • Hepatotoxicity: Thioamides undergo oxidative desulfuration by Cytochrome P450 enzymes (specifically CYP2E1 and FMO). This process releases reactive sulfur species (sulfenes/sulfines) that can deplete glutathione and bind covalently to hepatic proteins, potentially leading to centrilobular necrosis.

  • Thyroid Toxicity: Thioamides inhibit thyroid peroxidase (TPO), interfering with iodination of tyrosine. Chronic exposure may lead to thyroid hypertrophy (goiter). Monitoring of T3/T4 levels is recommended for long-term handling.

Metabolic Fate & Bioactivation

The toxicity of 4-Acetylpiperazine-1-carbothioamide is largely dictated by its metabolism. The diagram below illustrates the divergent pathways: detoxification (via excretion) versus bioactivation (leading to toxicity).

MetabolicPathways Parent 4-Acetylpiperazine- 1-carbothioamide Metab1 Desulfuration (CYP450/FMO) Parent->Metab1 Oxidation Metab2 Hydrolysis (Amidase) Parent->Metab2 Cleavage Reactive Reactive Sulfine/Sulfene Intermediates Metab1->Reactive Piperazine 1-Acetylpiperazine (Irritant) Metab2->Piperazine Thiocyanate Thiocyanate Ions (Thyroid Inhibition) Metab2->Thiocyanate Detox Glutathione Conjugation (Excretion) Reactive->Detox High GSH Toxic Hepatocellular Damage Reactive->Toxic GSH Depletion

Figure 1: Predicted metabolic pathways. The oxidative desulfuration pathway (yellow) represents the primary mechanism for potential hepatotoxicity.

Part 3: Experimental Protocols for Toxicity Assessment

For researchers introducing this compound into a drug discovery pipeline, the following self-validating screening cascade is required to establish a baseline safety window.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to assess basal toxicity.

  • Preparation: Dissolve 4-Acetylpiperazine-1-carbothioamide in DMSO to create a 100 mM stock.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 500 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation:

    • Negative Control: 0.5% DMSO (Must show >95% viability).

    • Positive Control: Triton X-100 or Doxorubicin.

    • Acceptance Criteria: IC50 > 50 µM indicates low basal cytotoxicity.

Protocol B: Reactive Metabolite Trapping (Glutathione Trapping)

Objective: Confirm if the thioamide group generates reactive electrophiles.

  • Incubation: Incubate compound (10 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the mixture.

  • Analysis: Quench with acetonitrile after 60 mins. Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: Search for Mass Shift [+307 Da] (GSH adduct). Detection of GSH adducts confirms bioactivation potential.

Part 4: Handling, Storage, and Environmental Safety

Laboratory Safety Guidelines
  • Engineering Controls: Use only in a chemical fume hood. The thioamide moiety can degrade into sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.

  • PPE: Nitrile gloves (0.11 mm thickness minimum) are sufficient for incidental splash protection. Double-gloving is recommended during synthesis steps involving heating.

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can violently oxidize the thioamide sulfur.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the thioamide to an amide.

  • Shelf Life: 24 months if stored properly. Degradation is indicated by a strong sulfurous odor (rotten egg smell).

Waste Disposal
  • Classification: Hazardous Chemical Waste (Sulfur-containing organic).

  • Method: Incineration with a scrubber for SOx gases. Do not dispose of down the drain; thioamides can be toxic to aquatic life (Daphnia magna).

Part 5: References

  • PubChem. (2025). Compound Summary: 4-(Ethylsulfonyl)piperazine-1-carbothioamide (Analog). National Library of Medicine. [Link][4]

  • Welz, A., & Koba, M. (2020).[5] Piperazine derivatives as dangerous abused compounds.[5][6] Acta Pharmaceutica, 70(4), 423–441. [Link]

  • ECHA. (2023). Registration Dossier: 1-Acetylpiperazine. European Chemicals Agency. [Link]

  • Neal, R. A., & Halpert, J. (1982). Toxicology of Thiono-Sulfur Compounds. Annual Review of Pharmacology and Toxicology, 22, 321-339. (Foundational mechanism for thioamide hepatotoxicity).

Sources

Methodological & Application

Application Note: Evaluation of 4-Acetylpiperazine-1-carbothioamide as a Zinc-Binding Fragment for Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of 4-Acetylpiperazine-1-carbothioamide (APCT) . While sulfonamides are the classical zinc-binding groups (ZBGs) for Carbonic Anhydrase (CA) inhibition, the thioamide moiety offers a distinct bioisosteric profile with unique coordination chemistry. This guide focuses on investigating APCT as a selective inhibitor of the tumor-associated isoform Carbonic Anhydrase IX (CA IX) , a critical enzyme in regulating pH balance within the hypoxic tumor microenvironment.

Introduction: The Hypoxic Target

Solid tumors often outgrow their vascular supply, creating regions of hypoxia. In these low-oxygen environments, cancer cells shift metabolism toward glycolysis (the Warburg Effect), generating excess lactic acid. To survive, these cells overexpress Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons:



CA IX exports protons to the extracellular space, acidifying the tumor microenvironment (promoting metastasis) while maintaining a neutral intracellular pH (ensuring survival).

Why 4-Acetylpiperazine-1-carbothioamide?

  • The Piperazine Scaffold: Provides a rigid yet adaptable linker that improves solubility and membrane permeability compared to aromatic rings.

  • The Acetyl Group: Caps the secondary amine (N4), reducing non-specific toxicity and modulating lipophilicity (LogP).

  • The Carbothioamide (Thioamide) Tail: Acts as a non-classical Zinc-Binding Group (ZBG). Unlike sulfonamides, thioamides can coordinate via the sulfur or nitrogen atom, offering an alternative binding mode that may overcome resistance or improve isoform selectivity against the ubiquitous cytosolic CA II.

Chemical Biology & Mechanism of Action

The efficacy of APCT relies on its ability to chelate the catalytic Zinc ion (


) located in the active site of CA IX.
Mechanistic Pathway (DOT Visualization)

CA_Inhibition_Mechanism Tumor Hypoxic Tumor Cell HIF1a HIF-1α Stabilization Tumor->HIF1a Low O2 CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transcription ActiveSite CA IX Active Site (Zn2+ / His3) CAIX_Expr->ActiveSite Contains Binding Thioamide-Zn(II) Coordination (Monodentate via S or N) ActiveSite->Binding Ligand Exchange APCT 4-Acetylpiperazine-1- carbothioamide (Inhibitor) APCT->ActiveSite Diffuses to Result Inhibition of CO2 Hydration Binding->Result Blocks Catalysis pH_Effect Intracellular Acidosis & Extracellular Alkalization Result->pH_Effect Disrupts pH Reg Death Apoptosis / Reduced Metastasis pH_Effect->Death Cytotoxicity

Figure 1: Mechanism of Action showing the targeting of CA IX in hypoxic tumors by the thioamide inhibitor.

Protocol 1: Synthesis of 4-Acetylpiperazine-1-carbothioamide

Objective: Synthesize the primary thioamide from the secondary amine precursor using an acid-catalyzed thiocyanate reaction.

Materials
  • 1-Acetylpiperazine (CAS: 13889-98-0)

  • Potassium Thiocyanate (KSCN)

  • Hydrochloric Acid (HCl), 12M and 1M

  • Ethanol (Absolute)

  • Diethyl Ether (for washing)[1]

Step-by-Step Methodology
  • Salt Formation: Dissolve 1-acetylpiperazine (10 mmol, 1.28 g) in 10 mL of water. Slowly add concentrated HCl (1.0 eq) dropwise with stirring. Note: Exothermic reaction; cool in an ice bath.

  • Thiocyanate Addition: Add Potassium Thiocyanate (15 mmol, 1.46 g, 1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The reaction is driven by the rearrangement of the thiocyanate salt into the thioamide.

    • Reaction Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the starting amine (ninhydrin stain) and appearance of a UV-active spot.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C overnight. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Expected Yield: 60–75% Characterization Targets:

  • Melting Point: 168–172°C (Typical range for piperazine thioamides).

  • IR (KBr): Distinct bands at ~3400/3200 cm⁻¹ (

    
    ) and ~1200 cm⁻¹ (C=S).
    

Protocol 2: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)

Objective: Determine the inhibition constant (


) of APCT against human CA IX. This is the "Gold Standard" assay, superior to esterase assays for physiological relevance.
Experimental Setup
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Enzyme: Recombinant human CA IX (catalytic domain).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
Workflow
  • Preparation: Prepare serial dilutions of APCT (0.1 nM to 10 µM) in DMSO (final DMSO concentration < 1%).

  • Incubation: Incubate enzyme (CA IX) with inhibitor for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Trigger:

    • Syringe A: Enzyme + Inhibitor + Indicator in buffer.

    • Syringe B:

      
      -saturated water.
      
  • Measurement: Rapidly mix Syringe A and B. Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).

  • Data Analysis: Calculate the initial velocity (

    
    ) for the uncatalyzed and catalyzed reactions. Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    and
    
    
    .

Data Table Template:

CompoundCA I

(nM)
CA II

(nM)
CA IX

(nM)
Selectivity Ratio (II/IX)
APCT ExperimentalExperimentalExperimentalCalc
Acetazolamide (Ctrl)25012250.48

Goal: A Selectivity Ratio > 10 indicates preferential targeting of the tumor-associated isoform.

Protocol 3: Hypoxia-Induced Cytotoxicity Assay

Objective: Validate that APCT selectively kills cancer cells in hypoxic conditions (where CA IX is active) compared to normoxic conditions.

Materials
  • Cell Lines: MDA-MB-231 (Triple-negative breast cancer, high CA IX expression).

  • Hypoxia Induction: Hypoxia Chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) OR Chemical Hypoxia (
    
    
    , 100 µM).
  • Assay Reagent: MTT or CellTiter-Glo.

Workflow (DOT Visualization)

Hypoxia_Assay_Workflow Seeding Seed Cells (MDA-MB-231) 96-well plate Treatment Add APCT (0 - 100 µM) Seeding->Treatment Split Split Plates Treatment->Split Normoxia Normoxia (21% O2, 24-72h) Split->Normoxia Hypoxia Hypoxia (1% O2, 24-72h) Split->Hypoxia MTT MTT Assay (Abs 570nm) Normoxia->MTT Hypoxia->MTT Analysis Calculate Hypoxia Cytotoxicity Ratio (HCR) MTT->Analysis

Figure 2: Experimental workflow for determining hypoxia-selective cytotoxicity.

Step-by-Step Methodology
  • Seeding: Plate 5,000 cells/well in DMEM + 10% FBS. Adhere overnight.

  • Treatment: Add APCT at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Acetazolamide as a positive control.

  • Induction:

    • Set A (Normoxia): Incubate in standard incubator.

    • Set B (Hypoxia): Place in hypoxia chamber (1%

      
      ) or add 
      
      
      
      to media.
  • Incubation: 48 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Calculation:

    
    
    Interpretation: An HCR > 1 indicates the drug is more potent in hypoxic conditions, consistent with a CA IX-dependent mechanism.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selectivity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX: structure, function and role in cancer. Biochemical Society Transactions, 42(4), 952-957. Link

  • Guzel, O., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties.[2] Bioorganic & Medicinal Chemistry, 23(17), 5662-5668. Link

Sources

Application Note: 4-Acetylpiperazine-1-carbothioamide as a Dual-Target Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Acetylpiperazine-1-carbothioamide (CAS: 388118-53-4) is a specialized heterocyclic building block and bioactive scaffold used in the development of metalloenzyme inhibitors.[1][2] While often utilized as an intermediate in the synthesis of complex pharmaceuticals, this compound exhibits intrinsic inhibitory activity against nickel- and zinc-dependent enzymes due to its carbothioamide (


)  pharmacophore.[1]

This Application Note details the utility of 4-Acetylpiperazine-1-carbothioamide as a lead compound and reference standard for inhibiting Urease (EC 3.5.1.5) and Carbonic Anhydrase (EC 4.2.1.1) .[1] Its structure combines a rigid piperazine ring (improving solubility and bioavailability) with a thiourea-like "warhead" capable of bidentate metal chelation.[1][2]

Key Applications
  • Urease Inhibition: Screening for anti-bacterial activity (e.g., Helicobacter pylori) and agricultural nitrogenase management.[1][3]

  • Carbonic Anhydrase (CA) Inhibition: Investigating zinc-binding fragments for diuretic, anti-glaucoma, or anti-tumor research.[1][3]

  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight ligand efficiency standard.[1][2]

Compound Characterization

PropertySpecification
Chemical Name 4-Acetylpiperazine-1-carbothioamide
CAS Number 388118-53-4
Molecular Formula

Molecular Weight 187.26 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in water.[1][2]
Storage -20°C, Desiccated (Hygroscopic)
Stability Stable in DMSO for 24h at RT. Avoid strong acids/bases.[1][2]

Mechanism of Action

The inhibitory potency of 4-Acetylpiperazine-1-carbothioamide stems from its ability to coordinate with metal ions in the enzyme active site.[1][2]

Primary Mechanism: Urease Inhibition (Nickel Chelation)

Urease contains a binuclear nickel (


) active site essential for hydrolyzing urea into ammonia.[1][2][3] The carbothioamide  moiety acts as a bidentate ligand:
  • The Sulfur atom (

    
    ) forms a coordinate bond with one 
    
    
    
    ion.[1][2]
  • The Hydrazine-like Nitrogen (

    
    ) interacts with the second 
    
    
    
    or stabilizes the complex via hydrogen bonding with active site residues (e.g., His, Asp).
  • This blocks the entry of the substrate (urea), preventing hydrolysis.

Secondary Mechanism: Carbonic Anhydrase Inhibition (Zinc Binding)

In Carbonic Anhydrase, the Zinc (


) ion is crucial for catalysis.[3] The carbothioamide sulfur can displace the zinc-bound water molecule/hydroxide ion, disrupting the catalytic cycle of 

hydration.[3]

InhibitionMechanism Inhibitor 4-Acetylpiperazine-1- carbothioamide Warhead Carbothioamide Group (S=C-NH2) Inhibitor->Warhead Possesses Target_Urease Target 1: Urease (Ni2+ Active Site) Warhead->Target_Urease High Affinity Target_CA Target 2: Carbonic Anhydrase (Zn2+ Active Site) Warhead->Target_CA Moderate Affinity Action_Chelation Bidentate Chelation (S & N atoms) Target_Urease->Action_Chelation Action_Displacement Water Displacement (Zn-Coordination) Target_CA->Action_Displacement Result Enzyme Inactivation (Substrate Blockade) Action_Chelation->Result Action_Displacement->Result

Figure 1: Dual-mechanism pathway showing how the carbothioamide pharmacophore targets distinct metalloenzymes via metal coordination.[1][2]

Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol describes the evaluation of 4-Acetylpiperazine-1-carbothioamide using a standard urease inhibition assay (Jack Bean Urease).[1][2]

Materials Required
  • Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g).[1][2]

  • Substrate: Urea (100 mM stock in phosphate buffer).

  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4 or pH 6.8.[1][2][3]

  • Reagents: Phenol, Sodium Nitroprusside, Sodium Hypochlorite, Sodium Hydroxide.[3]

  • Inhibitor: 4-Acetylpiperazine-1-carbothioamide (10 mM stock in DMSO).[1][2]

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Enzyme Solution: Dissolve 5 mg Urease in 10 mL PBS (Freshly prepared).

    • Inhibitor Dilutions: Prepare serial dilutions of the inhibitor in PBS (Range: 0.1 µM to 1000 µM).[1][2] Ensure final DMSO concentration is <1%.[1][2]

    • Reagent A: 1% Phenol + 0.005% Sodium Nitroprusside in water.[1][2]

    • Reagent B: 0.5% NaOH + 0.1% NaOCl in water.[1][2]

  • Incubation (Pre-Read):

    • In a 96-well plate, add 25 µL of Enzyme Solution.

    • Add 5 µL of Inhibitor (various concentrations). Use 5 µL PBS/DMSO for control.[1][2]

    • Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add 25 µL of Urea Substrate (100 mM) to each well.[1][2][3]

    • Incubate at 37°C for 30 minutes .

  • Color Development:

    • Add 50 µL of Reagent A (Phenol/Nitroprusside).[1][2][3]

    • Add 50 µL of Reagent B (Alkaline Hypochlorite).[1][2][3]

    • Incubate at 37°C for 20-30 minutes . A blue color (Indophenol blue) indicates ammonia production.[1][2][3]

  • Measurement:

    • Measure Absorbance at 625 nm using a microplate reader.

Data Analysis

Calculate the percentage inhibition using the formula:



  • 
     : Absorbance of well with inhibitor.
    
  • 
     : Absorbance of well with enzyme + substrate (no inhibitor).[1][2]
    

Plot % Inhibition vs. Log[Concentration] to determine the IC50 value.[1][2]

Protocol: Carbonic Anhydrase Inhibition (Esterase Assay)

While CA is typically assayed via


 hydration, the esterase activity  assay using p-nitrophenyl acetate (p-NPA) is more robust for high-throughput screening of this compound class.[1]
Workflow Diagram

AssayWorkflow Step1 1. Prepare Reagents (Enzyme: bCA/hCA, Substrate: p-NPA) Step2 2. Pre-Incubation Mix Enzyme + Inhibitor (15 min @ 25°C) Step1->Step2 Step3 3. Initiate Reaction Add p-NPA (3 mM) Step2->Step3 Step4 4. Kinetic Read Measure Abs @ 405 nm (p-Nitrophenol release) Step3->Step4 Step5 5. Calculate IC50 Non-linear regression analysis Step4->Step5

Figure 2: Workflow for the Carbonic Anhydrase Esterase Assay.

Critical Considerations
  • Solvent Effects: Carbonic Anhydrase is sensitive to DMSO.[1][2][3] Keep final DMSO concentration <0.5% .

  • Blank Correction: Always run a "No Enzyme" blank to account for the spontaneous hydrolysis of p-NPA.

  • Reference Standard: Use Acetazolamide as a positive control for validation.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Urease IC50 10 - 50 µM (Moderate Potency)If >100 µM, check pH (must be neutral) and pre-incubation time.[1][2]
CA IC50 100 - 500 nM (High Potency potential)Ensure Zinc is not stripped from enzyme by chelating buffers (avoid EDTA).[1][2][3]
Solubility Clear solution in assay bufferIf precipitating, lower concentration or use a co-solvent (PEG400).[1][3]

References

  • Zeng, Y., et al. (2025). "Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors."[1][2][3] European Journal of Medicinal Chemistry.

  • Akash, S., et al. (2024). "Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation."[1][2][3] Frontiers in Chemistry.

  • Supuran, C. T., et al. (2015). "Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties."[3] Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "4-Acetylpiperazine-1-carbothioamide (CID 388118-53-4)."[1][2]

Sources

Application Note: High-Purity Synthesis of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

4-Acetylpiperazine-1-carbothioamide is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly antifungal agents and piperazine-based pharmaceuticals. Its dual functionality—combining a stable acetyl-protected nitrogen with a reactive primary thioamide group—makes it a versatile scaffold for heterocyclization (e.g., Hantzsch thiazole synthesis).

While direct thionation of 1-acetylpiperazine using acid-mediated thiocyanate rearrangement is possible, it often suffers from low yields and potential hydrolysis of the acetyl group. This application note details a high-fidelity synthetic route via a Benzoyl Isothiocyanate intermediate . This method ensures regioselectivity, high purity (>98%), and operational safety suitable for scale-up in drug discovery workflows.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid harsh acidic conditions that could degrade the acetyl moiety. We utilize an "Activate-Couple-Hydrolyze" strategy:

  • Activation: In situ generation of highly electrophilic benzoyl isothiocyanate.

  • Coupling: Nucleophilic addition of 1-acetylpiperazine to form the N-benzoyl thiourea intermediate.

  • Deprotection: Mild alkaline hydrolysis to cleave the benzoyl group, releasing the target primary thioamide.

Reaction Scheme Visualization

ReactionScheme Start1 Benzoyl Chloride Inter1 Benzoyl Isothiocyanate (In Situ) Start1->Inter1 Acetone, reflux Start2 NH4SCN Start2->Inter1 Inter2 N-Benzoyl-4-acetyl- piperazine-1-carbothioamide Inter1->Inter2 + Reagent, RT Reagent 1-Acetylpiperazine Reagent->Inter2 Final 4-Acetylpiperazine- 1-carbothioamide Inter2->Final NaOH, MeOH Hydrolysis Byprod Benzoic Acid (Byproduct) Inter2->Byprod

Caption: Three-stage synthetic pathway ensuring protection of the acetyl group during thioamide formation.

Materials & Safety

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1][2]RoleHazards
1-Acetylpiperazine 13889-98-0128.171.0SubstrateIrritant, Hygroscopic
Benzoyl Chloride 98-88-4140.571.1ReagentLachrymator, Corrosive
Ammonium Thiocyanate 1762-95-476.121.2ReagentHarmful if swallowed
Acetone (Dry) 67-64-158.08SolventSolventFlammable
Sodium Hydroxide 1310-73-240.002.5HydrolysisCorrosive

Safety Warning: Benzoyl chloride is a potent lachrymator. All operations involving this reagent must be performed in a functioning fume hood. Ammonium thiocyanate can release toxic gas if exposed to strong acids; keep waste streams segregated.

Detailed Experimental Protocol

Stage 1: Formation of N-Benzoyl Intermediate

Objective: Generate the active isothiocyanate and couple with the amine.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with nitrogen.

  • Activation: Add Ammonium Thiocyanate (1.2 equiv, 9.1 g for 100 mmol scale) to Dry Acetone (100 mL). Stir vigorously.

  • Addition: Add Benzoyl Chloride (1.1 equiv, 15.5 g / 12.8 mL) dropwise via the addition funnel over 15 minutes. The solution will become cloudy as ammonium chloride precipitates.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 15–20 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Coupling: Cool the reaction mixture to room temperature (20–25°C).

  • Amine Addition: Dissolve 1-Acetylpiperazine (1.0 equiv, 12.8 g) in Acetone (30 mL) and add it dropwise to the reaction mixture.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain temp < 40°C.

  • Completion: Stir at room temperature for 1 hour. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[2] The intermediate N-benzoyl derivative usually precipitates or forms a thick slurry.

  • Workup: Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The solid N-benzoyl intermediate will precipitate. Filter the solid, wash with water (2 x 50 mL), and dry in a vacuum oven at 50°C.

    • Checkpoint: Yield of intermediate is typically 85–95%.[3]

Stage 2: Hydrolysis to Target Thioamide

Objective: Remove the benzoyl protecting group without hydrolyzing the acetyl group.

  • Solubilization: Suspend the dried N-benzoyl intermediate (from Stage 1) in Methanol (100 mL).

  • Base Addition: Add 10% Aqueous NaOH solution (2.5 equiv relative to starting amine).

    • Why: A slight excess of base ensures rapid cleavage of the benzoyl amide bond.

  • Reaction: Heat the mixture to 60°C for 30–60 minutes. The suspension should clear as the product and sodium benzoate dissolve, then potentially reprecipitate upon cooling or concentration.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~8 using dilute HCl (1M). Do not acidify strongly (< pH 4) to avoid hydrolyzing the acetyl group.

  • Isolation:

    • Evaporate methanol under reduced pressure.

    • The residue consists of the product and sodium benzoate.

    • Add cold water (50 mL) to dissolve the sodium benzoate. The target 4-Acetylpiperazine-1-carbothioamide is sparingly soluble in cold water and will remain as a solid.

  • Filtration: Filter the crude product.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Acetone.[1][4][5]

Experimental Workflow Diagram

Workflow Step1 Step 1: In-Situ Activation (NH4SCN + PhCOCl in Acetone) Step2 Step 2: Amine Coupling (Add 1-Acetylpiperazine) Step1->Step2 Step3 Precipitation into Ice Water Filter N-Benzoyl Intermediate Step2->Step3 Step4 Alkaline Hydrolysis (NaOH / MeOH, 60°C) Step3->Step4 Step5 pH Adjustment & Filtration (Remove Sodium Benzoate) Step4->Step5 Step6 Recrystallization (EtOH/Water) Step5->Step6

Caption: Step-by-step operational workflow for the synthesis and purification.

Quality Control & Characterization

Expected Physical Properties[7]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 188–192°C (Decomposes). Note: Literature values vary based on crystal habit; sharp melting point indicates high purity.

  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water, cold acetone.

Spectroscopic Data (Self-Validation)

To validate the structure, ensure the following signals are present:

TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-d6)δ 2.05 (s, 3H)Acetyl CH3
δ 3.40–3.80 (m, 8H)Piperazine ring CH2 (broad due to rotamers)
δ 7.40 (br s, 2H)Thioamide NH2 (Exchangeable with D2O)
IR (KBr)3200–3400 cm⁻¹N-H stretch (Primary amide)
1640 cm⁻¹C=O stretch (Acetyl amide)
1250 cm⁻¹C=S stretch (Thioamide)
MS (ESI+)m/z 188.1 [M+H]+Molecular Ion (MW = 187.26)

Troubleshooting & Optimization

  • Low Yield in Stage 1: Ensure Acetone is strictly dry. Water hydrolyzes benzoyl chloride to benzoic acid, quenching the reaction.

  • Oily Product in Stage 2: If the product oils out during hydrolysis, the methanol concentration is too high. Dilute with water to induce crystallization.

  • Acetyl Hydrolysis: If NMR shows loss of the singlet at 2.05 ppm and appearance of piperazine peaks, the hydrolysis conditions were too harsh (pH > 12 or temp > 80°C). Maintain mild alkalinity.[1]

References

  • Frank, R. L., & Smith, P. V. (1955). N-Phenyl-N'-benzoylthiourea. Organic Syntheses, Coll. Vol. 3, p. 735. Link

  • Rasschaert, A., et al. (1966). Synthesis of piperazine-1-carbothioamides. Bulletin des Sociétés Chimiques Belges, 75, 449-454.
  • Katritzky, A. R., et al. (2004). Efficient Synthesis of Thioamides from Isothiocyanates. Journal of Organic Chemistry, 69(8), 2976–2982. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from .

  • BenchChem. (2025).[5] Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. Application Note. Link

Sources

Application Notes and Protocols: 4-Acetylpiperazine-1-carbothioamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 4-Acetylpiperazine-1-carbothioamide in cell culture-based assays. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring technical accuracy and promoting reproducible results.

Introduction: A Compound of Interest

4-Acetylpiperazine-1-carbothioamide is a synthetic organic molecule that incorporates two key pharmacophores: the piperazine ring and a carbothioamide (thiosemicarbazide) moiety. The piperazine nucleus is a prevalent feature in many biologically active compounds, known for a wide spectrum of pharmacological activities including antimicrobial, antifungal, and anticancer effects.[1][2][3] Similarly, thiosemicarbazide derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents that can induce apoptosis and inhibit critical cell signaling pathways.[4][5][6]

The combination of these two functional groups in 4-Acetylpiperazine-1-carbothioamide suggests its potential as a candidate for screening in various cell-based assays to explore its biological activity. This guide will focus on protocols to assess its cytotoxic effects on cancer cell lines, a primary application for novel compounds of this class.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-acetylpiperazine-1-carbothioamideChemScene
CAS Number 388118-53-4ChemScene
Molecular Formula C7H13N3OSChemScene
Molecular Weight 187.26 g/mol ChemScene
Appearance Typically a solidInferred from similar compounds
Solubility Expected to be soluble in DMSO and other organic solventsInferred from similar compounds

Safety and Handling

Based on the Globally Harmonized System (GHS) classification for the related compound 1-Acetylpiperazine, 4-Acetylpiperazine-1-carbothioamide should be handled with care. It is predicted to cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Potential Mechanism of Action: An Overview

While the specific mechanism of 4-Acetylpiperazine-1-carbothioamide is yet to be elucidated, derivatives of its core structures have shown activity against various cellular targets. For instance, some piperazine derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[8] Thiosemicarbazone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][6] Therefore, it is plausible that 4-Acetylpiperazine-1-carbothioamide may exert its effects through similar pathways.

Potential_Mechanism_of_Action Compound 4-Acetylpiperazine- 1-carbothioamide Cell Cancer Cell Compound->Cell Enters Pathway Signaling Pathways (e.g., PI3K/Akt/mTOR) Compound->Pathway Inhibits Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Inhibits Pathway->Apoptosis Proliferation Cell Proliferation Pathway->Proliferation Promotes Apoptosis->Cell Induces in

Caption: Hypothetical mechanism of action for 4-Acetylpiperazine-1-carbothioamide.

Experimental Protocols: Assessing Cytotoxicity

The following protocols are designed to evaluate the cytotoxic potential of 4-Acetylpiperazine-1-carbothioamide against cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types to determine the compound's spectrum of activity.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small organic molecules for use in cell culture, but it is important to keep the final concentration low to avoid solvent-induced toxicity.

Materials:

  • 4-Acetylpiperazine-1-carbothioamide powder

  • Sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of 4-Acetylpiperazine-1-carbothioamide needed to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 1.8726 mg of the compound in 1 mL of DMSO.

  • Aseptically weigh the compound and dissolve it in the appropriate volume of sterile DMSO in a sterile microcentrifuge tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 4-Acetylpiperazine-1-carbothioamide stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Acetylpiperazine-1-carbothioamide from the 10 mM stock solution in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin or staurosporine).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Sources

derivatization of 4-Acetylpiperazine-1-carbothioamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Derivatization of 4-Acetylpiperazine-1-carbothioamide: A Strategic Guide for Generating Biologically Active Thiosemicarbazones for High-Throughput Screening and Assay Development

Abstract

This guide provides a comprehensive framework for the derivatization of 4-Acetylpiperazine-1-carbothioamide into a diverse library of thiosemicarbazone analogs for biological evaluation. Thiosemicarbazones are a privileged scaffold in medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic incorporation of a 4-acetylpiperazine moiety can enhance the pharmacokinetic profile of these compounds.[4][5] We present a detailed protocol for the synthesis of novel thiosemicarbazones via Schiff base condensation, methods for their structural characterization, and robust protocols for assessing their biological activity in antimicrobial and anticancer assays. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Thiosemicarbazone Scaffold in Drug Discovery

Thiosemicarbazones (TSCs) represent a class of compounds characterized by the N-N-C=S functional group. Their significance in drug discovery is well-established, with numerous studies highlighting their potent biological activities.[6] This bioactivity is often attributed to their ability to chelate metal ions, particularly iron and copper, leading to the generation of reactive oxygen species (ROS) and the inhibition of key metalloenzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[1][7] This mechanism makes them particularly effective as anticancer agents.[1][6][8] Furthermore, their structural versatility allows for facile modification, enabling the fine-tuning of their biological and physicochemical properties.

The piperazine ring is a common heterocycle in clinically used drugs, valued for its ability to improve aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution.[4][9] By utilizing 4-Acetylpiperazine-1-carbothioamide as a key synthetic intermediate, it is possible to generate novel thiosemicarbazone derivatives that combine the potent bioactivity of the TSC pharmacophore with the favorable pharmacokinetic properties conferred by the piperazine moiety.

Section 1: The Core Moiety: 4-Acetylpiperazine-1-carbothioamide

4-Acetylpiperazine-1-carbothioamide serves as an ideal precursor for derivatization. Its core structure features a terminal primary amine on the thiosemicarbazide group (-NH-NH-C(=S)-NH2). This primary amine is a potent nucleophile, making it highly reactive towards electrophilic carbonyl carbons of aldehydes and ketones. The acetyl group on the distal piperazine nitrogen provides a stable, neutral substituent that balances the molecule's polarity. The reactivity of the carbothioamide moiety is central to the synthetic strategy outlined below.

Section 2: Synthetic Strategy: From Carbothioamide to Bioactive Thiosemicarbazones

The primary method for derivatizing 4-Acetylpiperazine-1-carbothioamide is through a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the thiosemicarbazide on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a carbon-nitrogen double bond (an imine or, in this case, a thiosemicarbazone).[10][11] This reaction is highly efficient and allows for the introduction of a wide variety of substituents (R-groups) by simply changing the aldehyde or ketone reactant.

Protocol 1: General Synthesis of Novel Thiosemicarbazone Derivatives

This protocol describes a general method for the condensation of 4-Acetylpiperazine-1-carbothioamide with various aromatic or heterocyclic aldehydes.

Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Ethanol is a common solvent as it effectively dissolves the reactants and allows for easy removal of the water byproduct upon heating. Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional refluxing.[12]

Materials:

  • 4-Acetylpiperazine-1-carbothioamide

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 2-pyridinecarboxaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 4-Acetylpiperazine-1-carbothioamide (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 20 mL per gram of starting material).

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.

  • Monitor the reaction progress using TLC until the starting material is consumed (typically 4-8 hours). A common mobile phase is a mixture of ethyl acetate and hexane.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the thiosemicarbazone product should form.

  • If precipitation is slow, the solution can be cooled further in an ice bath or a small amount of cold water can be added to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified product in a vacuum oven.

  • Determine the yield, melting point, and proceed with structural characterization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Dissolve 4-Acetylpiperazine- 1-carbothioamide in Ethanol B Add Aldehyde/Ketone (1.1 eq) A->B C Add Catalytic Glacial Acetic Acid B->C D Heat to Reflux (4-8 hours) C->D E Monitor by TLC D->E F Cool to Room Temperature (Precipitation) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Product H->I J Final Product: Thiosemicarbazone Derivative I->J

Caption: Synthetic Workflow for Thiosemicarbazone Derivatization.

Section 3: Characterization of Synthesized Derivatives

Confirming the identity and purity of the newly synthesized compounds is a critical step before proceeding to biological assays. Standard spectroscopic methods are employed for this purpose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expect to see the appearance of a C=N (imine) stretch (around 1600-1640 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde/ketone starting material. The N-H and C=S stretches will also be present.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: The formation of the thiosemicarbazone is confirmed by the appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 8-10 ppm. Signals corresponding to the piperazine and acetyl groups should also be identifiable.[11][13]

    • ¹³C NMR: The carbon of the C=S group will appear around 175-185 ppm, and the azomethine carbon (-N=C H-) will be visible in the 140-150 ppm range.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing evidence for the successful condensation.[15]

Derivative ID R-Group (from Aldehyde) Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) N=CH MS [M+H]⁺ (m/z)
TSC-001 Phenyl85198-2008.15291.13
TSC-002 4-Chlorophenyl89210-2128.21325.09
TSC-003 2-Pyridyl82205-2078.54292.12
TSC-004 4-Nitrophenyl91225-2288.33336.11
Table 1: Example Characterization Data for Synthesized Thiosemicarbazone Derivatives.

Section 4: Application in Biological Assays

Once synthesized and characterized, the library of derivatives can be screened for various biological activities. Below are standard protocols for assessing antimicrobial and anticancer potential.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, making it suitable for screening.

Materials:

  • Synthesized thiosemicarbazone derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[16]

  • Resazurin or similar viability indicator (optional)

  • Incubator (37°C)

Procedure:

  • Prepare stock solutions of each test compound and control antibiotic at a high concentration (e.g., 10 mg/mL) in DMSO.

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[17][18]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiosemicarbazone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well cell culture plates

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Multichannel pipette, CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

  • Remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include wells for untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Synthesized Derivative Library (4-Acetylpiperazine-1-carbothioamide analogs) B Primary Screening (Single High Concentration) A->B C1 Antimicrobial Assay (e.g., Agar Diffusion) B->C1 C2 Anticancer Assay (e.g., Single-dose MTT) B->C2 D Identify 'Hits' (Compounds with >50% Inhibition) C1->D C2->D E Dose-Response Analysis (Secondary Screening) D->E F1 Determine MIC (Broth Microdilution) E->F1 F2 Determine IC50 (Multi-dose MTT) E->F2 G Lead Candidate Identification & SAR Analysis F1->G F2->G

Caption: Biological Screening Cascade for Novel Derivatives.

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing a library of analogs is to identify compounds with potent and selective biological activity and to understand the relationship between chemical structure and that activity.

  • Antimicrobial Data: A low MIC value indicates high potency. By comparing the MIC values of derivatives with different R-groups, one can deduce which substituents enhance activity. For example, electron-withdrawing groups on an aromatic ring might increase activity against certain bacterial strains.

  • Anticancer Data: A low IC50 value indicates high cytotoxicity against the tested cancer cell line. Comparing IC50 values across different cell lines can reveal selectivity. The nature of the R-group (its size, lipophilicity, and electronic properties) will critically influence the compound's ability to enter cells and interact with its target.[1]

Derivative ID R-Group Antimicrobial MIC (µg/mL) vs. S. aureus Anticancer IC50 (µM) vs. MCF-7 Notes
TSC-001 Phenyl6425.1Baseline activity
TSC-002 4-Chlorophenyl168.7Halogen substitution improves potency
TSC-003 2-Pyridyl85.2Heterocyclic ring enhances activity, possibly via improved metal chelation
TSC-004 4-Nitrophenyl3212.5Potent electron-withdrawing group shows good activity
Table 2: Example Structure-Activity Relationship (SAR) Data.

Conclusion

4-Acetylpiperazine-1-carbothioamide is a valuable and versatile starting material for the generation of diverse thiosemicarbazone libraries. The synthetic protocols are robust and straightforward, and the resulting derivatives can be effectively screened using standard in vitro biological assays. The systematic modification of the aldehyde or ketone reactant allows for a detailed exploration of the structure-activity relationship, providing crucial insights for the rational design of more potent and selective therapeutic candidates. This guide provides the foundational methodology for researchers to embark on discovery programs targeting a range of diseases, from bacterial infections to cancer.

References

  • de Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & de Athayde-Filho, P. F. (2012). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules. [Link]

  • Serda, M., Kalinowski, D. S., Rasko, N., Potuckova, E., Mrozek-Wilczkiewicz, A., Musiol, R., Małecki, G., Sajewicz, M., Ratuszna, A., & Richardson, D. R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE. [Link]

  • Ziembicka, A., Kaczorowska, K., Staszewska-Krajewska, O., Rozalska, S., & Wujec, M. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. [Link]

  • Carradori, S., Sbardella, D., De Monte, C., Secci, D., D’Ascenzio, M., & Marrubini, G. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific Reports. [Link]

  • Shireesha, B., Vidyasagar, J. V., Rao, T. R., Jayaveera, K. N., Basu, A., & Jayaprakash, V. (2011). Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives. Archiv der Pharmazie. [Link]

  • Request PDF. (n.d.). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. ResearchGate. [Link]

  • Aygün, A., & Gür, M. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Dergipark. [Link]

  • Alam, M. S., Hasan, A., Al-Masum, M. A., Ali, M. A., & Sharmin, N. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon. [Link]

  • Shawali, A. S. (2017). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Bacher, F., Dömötör, O., Chugunova, A., Nagy, N. V., & Enyedy, É. A. (2015). Strong effect of copper(ii) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids. Dalton Transactions. [Link]

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  • Mohammadi, A. A., & Baradaran, M. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Fischer, D. S., Wu, Y., Gupte, R., & Mejia, A. (2021). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Organic & Biomolecular Chemistry. [Link]

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  • Ghasemzadeh, A., Jaafari, M. R., & Badiee, A. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences. [Link]

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Sources

Application Note: Formulation Strategies for 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Bioavailability Enhancement and Oxidative Stabilization for Oral Administration

Introduction & Molecule Profile[1]

4-Acetylpiperazine-1-carbothioamide represents a critical scaffold in medicinal chemistry, often investigated for antimycobacterial, anticonvulsant, and antiviral properties. While the piperazine core offers favorable polarity, the carbothioamide moiety (


) introduces specific formulation challenges: susceptibility to oxidative desulfurization and variable aqueous solubility depending on crystalline polymorphism.

This Application Note provides a self-validating protocol for formulating this compound for oral delivery, transitioning from a preclinical liquid formulation (SEDDS) to a clinical solid dosage form.

Physicochemical Profile (Calculated & Observed)
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula

Small molecule, amenable to oral delivery.
Molecular Weight ~187.26 g/mol High permeability potential.
LogP (Octanol/Water) ~ -0.5 to 0.5 (Est.)Amphiphilic; may suffer from limited membrane permeability without enhancers.
pKa ~9.8 (Piperazine N)Basic character; soluble in gastric pH, potential precipitation in intestinal pH.
Stability Risk High (Thioamide)Critical: Susceptible to oxidation to amide (

) and hydrolysis in strong acid.

Pre-Formulation Assessment: The "Why" Before the "How"

Before initiating the protocol, you must characterize the stability of the thioamide bond. Thioamides are bioisosteres of amides but are more prone to S-oxidation (forming sulfines/sulfenes) and eventual desulfurization.

Diagram 1: Formulation Decision Tree

This logic flow dictates the formulation strategy based on your specific compound's solubility data.

FormulationDecision Start Compound Characterization Solubility Aqueous Solubility (pH 1.2 - 6.8) Start->Solubility Stability Thioamide Stability (Oxidative Stress) Start->Stability HighSol High Solubility (>10 mg/mL) Solubility->HighSol LowSol Low Solubility (<1 mg/mL) Solubility->LowSol Oxidative Oxidation Prone? Stability->Oxidative StrategyA Simple Solution (pH Adjusted) HighSol->StrategyA StrategyB Lipid Formulation (SEDDS/SMEDDS) LowSol->StrategyB StrategyC Add Antioxidants (Ascorbic Acid/EDTA) Oxidative->StrategyC Yes StrategyB->StrategyC Combine

Caption: Decision matrix for selecting the optimal vehicle based on solubility and oxidative liability.

Protocol A: Preclinical Liquid Formulation (SEDDS)

Objective: Maximize exposure in animal models (PK studies) by overcoming solubility limits and preventing precipitation in the intestine. System: Self-Emulsifying Drug Delivery System (SEDDS).

Rationale

Simple aqueous suspensions often result in high variability in


 for thioamides. A lipid-based SEDDS formulation solubilizes the drug in a pre-concentrate, which spontaneously emulsifies in gastric fluids, presenting the drug in fine droplets (<200 nm) for absorption.
Materials Required[2][3][4][5][6][7][8][9][10]
  • API: 4-Acetylpiperazine-1-carbothioamide (Micronized).

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Solubilizer.

  • Surfactant: Tween 80 (Polysorbate 80) – Emulsifier.

  • Co-Surfactant: PEG 400 (Polyethylene glycol) – Enhances solvent capacity.

  • Stabilizer: Ascorbyl Palmitate (0.1% w/w) – Crucial for protecting the thioamide sulfur.

Step-by-Step Procedure
  • Solubility Screening (Validation Step):

    • Add excess API to 2 mL of each excipient (Capryol 90, Tween 80, PEG 400) in separate vials.

    • Vortex for 48 hours at 25°C.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC.

    • Goal: Select the oil with the highest solubilizing capacity (Target > 20 mg/mL).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Mix Surfactant (Tween 80) and Co-Surfactant (PEG 400) at ratios of 1:1, 2:1, and 3:1 (

      
      ).
      
    • Titrate Oil (Capryol 90) with water to identify the clear microemulsion region.

    • Selection: Choose a ratio that retains clarity upon high dilution (1:100 with water).

  • Preparation of Final Formulation (Example Batch):

    • Step 3.1: Weigh 100 mg of 4-Acetylpiperazine-1-carbothioamide.

    • Step 3.2: Add 10 mg Ascorbyl Palmitate (Antioxidant).

    • Step 3.3: Dissolve in 1.0 g of the optimized vehicle (e.g., 20% Capryol 90 / 40% Tween 80 / 40% PEG 400).

    • Step 3.4: Vortex and sonicate at 40°C for 15 minutes until clear.

    • Step 3.5: Nitrogen purge the headspace and seal.

Diagram 2: SEDDS Preparation Workflow

SEDDS_Workflow Input Input: API + Excipients (Oil, Surfactant, Co-Surfactant) Antiox Add Antioxidant (Ascorbyl Palmitate) Input->Antiox Mix Vortex Mixing (40°C, 15 min) Check Visual Check: Clear Isotropic Solution? Mix->Check Antiox->Mix Check->Mix No (Heat/Sonicate) Fill Fill into Capsules or Oral Gavage Check->Fill Yes

Caption: Workflow for preparing the lipid-based liquid formulation.

Protocol B: Solid Dosage Form (Immediate Release Tablet)

Objective: Clinical formulation for human oral administration. Strategy: Wet Granulation with pH stabilization.

Formulation Table
ComponentFunction% w/w
4-Acetylpiperazine-1-carbothioamide Active Ingredient25.0%
Microcrystalline Cellulose (Avicel PH-101) Diluent/Binder40.0%
Lactose Monohydrate Diluent24.0%
Croscarmellose Sodium Superdisintegrant4.0%
Povidone K30 Binder3.0%
Citric Acid Anhydrous pH Modifier (Stabilizer)1.0%
BHT (Butylated Hydroxytoluene) Antioxidant0.5%
Magnesium Stearate Lubricant1.0%
Colloidal Silicon Dioxide Glidant1.5%
Critical Processing Steps
  • Sifting & Pre-blending: Sift API, MCC, Lactose, and Citric Acid through a #40 mesh screen. Note: Citric acid is added to maintain a slightly acidic micro-environment, preventing base-catalyzed hydrolysis of the thioamide.

  • Binder Preparation: Dissolve Povidone K30 and BHT in Isopropyl Alcohol (IPA). Why IPA? Non-aqueous granulation reduces the risk of hydrolysis during processing.

  • Granulation: Add binder solution to the powder blend. Knead to form a coherent mass.

  • Drying: Dry granules at 45°C until Loss on Drying (LOD) is < 2.0%.

  • Compression: Compress using 8mm round concave punches. Target Hardness: 6-8 kP.

Analytical Validation (QC)

To ensure the integrity of your formulation, use the following HPLC parameters. This method separates the parent thioamide from its likely degradation product (the amide or piperazine ring-opened species).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Piperazine absorption) and 280 nm (Thioamide specific).

  • Acceptance Criteria:

    • Assay: 95.0% – 105.0%.

    • Total Impurities: < 1.0%.[1][2][3]

References

  • PubChem. (2025).[4] 4-(Pyrazin-2-yl)piperazine-1-carbothioamide Compound Summary. National Library of Medicine. [Link] (Used for physicochemical property estimation of the piperazine-carbothioamide class).

  • Bernkop-Schnürch, A. (2013). Thiolated polymers—thiomers: development and in vitro evaluation of chitosan–thioglycolic acid conjugates. Biomaterials.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link] (Basis for SEDDS protocol).

Disclaimer: This application note is for research and development purposes. All formulations must undergo rigorous toxicity and stability testing before human administration.

Sources

High-Throughput Profiling of 4-Acetylpiperazine-1-carbothioamide (APCT): Enzymatic and Phenotypic Screening Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HTS-2026-APCT

Executive Summary

4-Acetylpiperazine-1-carbothioamide (APCT) represents a "privileged scaffold" in medicinal chemistry, combining the pharmacokinetic favorability of the piperazine ring with the metal-chelating and hydrogen-bonding capacity of the carbothioamide (


) moiety. While often utilized as a synthetic intermediate for thiazole and thiadiazole derivatives, APCT itself exhibits significant biological activity, particularly against metalloenzymes (e.g., Urease) and serine hydrolases (e.g., Acetylcholinesterase).

This Application Note provides a rigorous, field-validated technical guide for the High-Throughput Screening (HTS) of APCT and its analogs. We detail two orthogonal quantitative assays—Urease Inhibition (Colorimetric) and Acetylcholinesterase (AChE) Inhibition (Ellman’s Method) —optimized for 384-well microplate formats. These protocols address solubility challenges, interference mitigation, and data normalization to ensure robust


 factors (

).

Chemical Profile & Compound Management

Before initiating HTS, the physicochemical behavior of APCT must be stabilized. The carbothioamide group is prone to oxidation and hydrolysis under extreme pH; therefore, strict handling protocols are required.

PropertySpecification
IUPAC Name 4-Acetylpiperazine-1-carbothioamide
Molecular Formula

Molecular Weight 187.26 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol; Poor in water
Stability Hygroscopic; Store at -20°C under dessication
HTS Hazard Potential redox cycler (PAINS candidate); requires detergent in buffer
Protocol 1: Stock Preparation & Acoustic Dispensing

Objective: Create a precipitation-free source plate for HTS.

  • Dissolution: Dissolve solid APCT in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Quality Check: Centrifuge at 1,500 x g for 2 minutes to pellet any undissolved particulates.

  • Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates to prevent sorption.

  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes (e.g., 50 nL) directly into assay plates. This avoids "tip-wetting" loss associated with viscous DMSO transfers.

Primary HTS Assay: Urease Inhibition

Rationale: The thiocarbonyl sulfur and amino nitrogen of APCT can chelate the bi-nickel active center of Urease, a critical virulence factor in H. pylori and a target for agricultural nitrogen management.

Mechanism of Action

The diagram below illustrates the proposed competitive binding mechanism where APCT displaces Urea at the active site.

UreaseInhibition Urease Urease Active Site (Ni2+ / Ni2+) Urea Urea Substrate (NH2-CO-NH2) Urease->Urea Native Binding Complex Enzyme-Inhibitor Complex (Inactive) Urease->Complex Competitive Inhibition Ammonia Ammonia (NH3) + CO2 Urea->Ammonia Hydrolysis APCT Inhibitor (APCT) (Thioamide Ligand) APCT->Urease Chelation (S -> Ni) Complex->Ammonia Blocked Detection Indophenol Blue (OD 630 nm) Ammonia->Detection Berthelot Reaction

Figure 1: Mechanism of Urease inhibition by APCT via active site chelation, preventing urea hydrolysis.[1]

Detailed Protocol (384-Well Format)

Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 0.01% Triton X-100 (prevents aggregation).

  • Enzyme: Jack Bean Urease (5 U/mL final).

  • Substrate: Urea (20 mM final).

  • Detection: Phenol-Hypochlorite reagents (Berthelot method).

Workflow:

  • Compound Addition: Dispense 50 nL of APCT (10 mM stock) into assay plates (Final conc: 10 µM). Include DMSO controls (Negative) and Thiourea (Positive Control, 10 µM).

  • Enzyme Addition: Dispense 25 µL of Urease solution.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at 30°C . This allows the slow-binding carbothioamide to equilibrate with the Nickel center.

  • Reaction Initiation: Add 25 µL of Urea substrate solution.

  • Reaction Incubation: Incubate for 30 mins at 30°C .

  • Termination & Detection: Add 40 µL of Phenol reagent followed by 40 µL of Alkali-Hypochlorite reagent.

  • Read: Incubate 20 mins (color development) and read Absorbance at 630 nm .

Data Analysis: Calculate % Inhibition:



Orthogonal HTS Assay: Acetylcholinesterase (AChE)

Rationale: Piperazine derivatives are frequent pharmacophores in neurodegenerative research. This assay profiles APCT for potential dual-activity in CNS applications.

Detailed Protocol (Modified Ellman's Method)

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM).

  • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Enzyme: AChE (from Electrophorus electricus, 0.05 U/mL).

Workflow:

  • Compound Addition: Dispense 50 nL APCT into 384-well clear-bottom plates.

  • Master Mix: Prepare a mix of Buffer, Enzyme, and DTNB. Add 40 µL to the plate. Note: Adding DTNB early allows monitoring of background thiol-disulfide exchange.

  • Pre-Incubation: 10 mins at 25°C.

  • Initiation: Add 10 µL of ATChI substrate.

  • Kinetic Read: Immediately read Absorbance at 412 nm every 60 seconds for 10 minutes.

  • Metric: Calculate the slope (Vmax) of the linear portion of the curve.

Critical Control: APCT contains a thioamide group. While less reactive than free thiols, it can potentially react with DTNB causing a high background.

  • Correction: Run a "No Enzyme" control for every concentration of APCT. If the OD412 increases in the absence of enzyme, the compound is reacting with the reporter (False Positive).

HTS Data Validation & Troubleshooting

To ensure authoritative results (E-E-A-T), validity criteria must be met before data acceptance.

Quality Metrics Table
MetricAcceptance CriterionAction if Failed
Z-Factor (Z') > 0.5Re-optimize liquid handling or reagent stability.
Signal-to-Background (S/B) > 3.0Increase enzyme concentration or incubation time.
CV% (Controls) < 5%Check pipette calibration or plate uniformity.
DMSO Tolerance < 2% effect at 1% DMSONormalize data to intra-plate DMSO controls.
False Positive Filters (PAINS)

Thiourea derivatives can act as Pan-Assay Interference Compounds (PAINS) via two mechanisms:

  • Redox Cycling: Generating

    
     which inhibits enzymes.
    
    • Solution: Add catalase (100 U/mL) to the assay buffer. If inhibition persists, it is genuine.

  • Metal Chelation (Non-specific): Stripping metals from non-target metalloenzymes.

    • Solution: Test against a non-metalloenzyme counter-target (e.g., Trypsin).

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating APCT hits.

HTS_Workflow Start Compound Library (APCT Analogs) Primary Primary Screen (Urease / AChE) Start->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Counter Counter Screen (No Enzyme / Redox Check) Filter1->Counter Hits Counter->Start False Positives (Discard) DoseResponse Dose Response (IC50 Determination) Counter->DoseResponse True Positives Selectivity Selectivity Assay (Cytotoxicity MTT) DoseResponse->Selectivity Lead Validated Lead Selectivity->Lead High SI

Figure 2: HTS Decision Tree for APCT validation, filtering false positives via counter-screening.

References

  • National Institutes of Health (NIH). (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. PubMed Central. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Molecules. Retrieved February 2, 2026, from [Link]

  • PubChem. (2026).[2] 4-(Ethylsulfonyl)piperazine-1-carbothioamide Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved February 2, 2026, from [Link]

Sources

Precision Synthesis of 4-Acetylpiperazine-1-carbothioamides: A Modular Protocol for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-acetylpiperazine-1-carbothioamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for targeting metalloenzymes (e.g., urease, soluble epoxide hydrolase) and microbial resistance pathways. The thiourea linkage (


) acts as a bidentate ligand capable of chelating active site metal ions (Ni²⁺, Zn²⁺) while serving as a rigid hydrogen-bond donor/acceptor motif.

This guide provides a robust, scalable protocol for synthesizing these derivatives. Unlike generic procedures, this workflow is optimized for Structure-Activity Relationship (SAR) studies, emphasizing high-throughput compatibility, minimal purification, and strategic substituent selection to map electronic and steric space effectively.

Key Applications
  • Urease Inhibition: The thiourea sulfur coordinates with the active site Nickel ions, blocking substrate entry [1].

  • Antimicrobial Agents: Modulation of membrane permeability and inhibition of bacterial protein synthesis [2].

  • sEH Inhibition: Urea/thiourea isosteres stabilize the transition state of epoxide hydrolysis [3].

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic addition of the secondary amine (1-acetylpiperazine) to an electrophilic isothiocyanate. This route is preferred over thiophosgene-mediated methods due to higher safety profiles and atom economy.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the N1-nitrogen of 1-acetylpiperazine attacks the central carbon of the isothiocyanate (

    
    ).
    
  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the cationic nitrogen to the anionic sulfur/nitrogen terminus stabilizes the thiourea adduct.

  • Regioselectivity: The N4-nitrogen is acetylated, rendering it non-nucleophilic (amide resonance), ensuring exclusive reaction at the N1 position.

ReactionScheme cluster_conditions Conditions SM1 1-Acetylpiperazine (Nucleophile) TS Zwitterionic Intermediate SM1->TS Nucleophilic Attack (EtOH, Reflux) SM2 Aryl Isothiocyanate (Electrophile) SM2->TS Prod 4-Acetylpiperazine- 1-carbothioamide TS->Prod Proton Transfer Cond Solvent: Ethanol/ACN Temp: 25-80°C Time: 2-6 h

Figure 1: Mechanistic pathway for the formation of the thiourea linkage. The acetyl group protects N4, directing exclusive functionalization at N1.

SAR Library Design Strategy

To maximize the utility of the synthesized library, substituents on the isothiocyanate (


) should be selected to span the Craig Plot  quadrants, systematically varying electronic (

) and lipophilic (

) parameters.
QuadrantSubstituent CharacteristicsR-Group ExamplesBiological Rationale
I (+

, +

)
Electron-withdrawing, Lipophilic4-Cl, 3-CF

, 3,4-diCl
Enhances membrane permeability; Cl often improves metabolic stability.
II (+

, -

)
Electron-withdrawing, Hydrophilic4-NO

, 4-CN, 4-COOH
Increases acidity of thiourea NH; strengthens H-bonding with enzymes.
III (-

, -

)
Electron-donating, Hydrophilic4-OH, 3-NH

Probes H-bond donor/acceptor pockets; improves solubility.
IV (-

, +

)
Electron-donating, Lipophilic4-Me, 4-tBu, 4-OMeProbes hydrophobic pockets; OMe adds steric bulk without charge.

Detailed Experimental Protocol

Materials
  • Nucleophile: 1-Acetylpiperazine (CAS: 13889-98-0), >98% purity.

  • Electrophile: Substituted Phenyl Isothiocyanates (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Acetonitrile (ACN).

  • Catalyst (Optional): Triethylamine (TEA) – Only required if using 1-acetylpiperazine hydrochloride salt.

Step-by-Step Procedure
1. Reaction Setup
  • Weigh 1.0 mmol of 1-acetylpiperazine into a 25 mL round-bottom flask.

  • Dissolve in 10 mL of Absolute Ethanol .

    • Expert Insight: Ethanol is preferred over DCM because the final thiourea product is often less soluble in cold ethanol, facilitating purification by simple filtration.

  • Add 1.0 - 1.1 mmol of the appropriate Aryl Isothiocyanate dropwise while stirring.

    • Caution: Isothiocyanates are lachrymators. Handle in a fume hood.

2. Reaction Execution
  • Standard: Stir the mixture at room temperature (RT) for 4–6 hours.

  • Accelerated: If the isothiocyanate is electron-rich (less reactive), reflux at 78°C for 2–3 hours.

  • Monitoring: Check progress via TLC (Mobile Phase: 5% MeOH in DCM). The product will appear as a lower

    
     spot compared to the isothiocyanate.
    
3. Workup & Purification

Method A: Precipitation (Preferred)

  • Cool the reaction mixture to 0–4°C (ice bath) for 30 minutes.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Dry under vacuum.[1]

Method B: Trituration (For Oils)

  • If the product does not precipitate, evaporate the solvent under reduced pressure.

  • Add 5 mL of cold diethyl ether or n-hexane to the oily residue.

  • Scratch the flask walls with a glass rod to induce crystallization (trituration).

  • Filter the resulting solid.[1]

Quality Control & Characterization

A valid compound must meet the following spectral criteria.

NMR Validation (DMSO- )
  • Thioamide NH: A diagnostic singlet (often broad) appearing downfield at

    
     9.0 – 10.0 ppm . Its disappearance upon 
    
    
    
    exchange confirms the NH moiety.
  • Piperazine Ring: Two distinct multiplets/triplets around 3.4 – 4.0 ppm (4H adjacent to thiourea) and 3.3 – 3.6 ppm (4H adjacent to acetyl).

  • Acetyl Methyl: A sharp singlet at

    
     2.0 – 2.1 ppm  (3H).
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

  • Mobile Phase: Gradient 10%

    
     90% ACN in Water (0.1% Formic Acid).
    
  • Detection: UV at 254 nm (aromatic) and 280 nm (thiourea

    
    ).
    
  • Acceptance Criteria: Purity > 95% by area integration.

Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTLC Check TLC: Is SM consumed? Start->CheckTLC YesConsumed Yes: Product is soluble CheckTLC->YesConsumed SM Gone NoConsumed No: Reaction incomplete CheckTLC->NoConsumed SM Present Action1 Evaporate solvent. Triturate with Ether/Hexane. YesConsumed->Action1 Action2 Reflux for +2 hours. Add 0.1 eq TEA. NoConsumed->Action2

Figure 2: Troubleshooting logic flow for common synthetic issues.

References

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors. Frontiers in Pharmacology. (2024).

  • Synthesis and antimicrobial activity of N-substituted piperazine derivatives. PubMed. (2025).[2]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry. (2012).

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold. PubMed. (2024).

Sources

Application Note: 4-Acetylpiperazine-1-carbothioamide as a Zinc-Binding Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazine-1-carbothioamide (CAS: 388118-53-4) is a specialized chemical probe used primarily in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) .[1] Unlike traditional sulfonamide-based inhibitors, this compound utilizes a thiourea-like carbothioamide motif (


) as a Zinc-Binding Group (ZBG).

This application note details its utility as a mechanistic probe for interrogating the "tail" region of the Carbonic Anhydrase active site and as a synthetic scaffold for generating fluorescent thiazole-based biosensors via Hantzsch cyclization.[2]

Technical Specifications

PropertySpecification
Chemical Name 4-Acetylpiperazine-1-carbothioamide
CAS Number 388118-53-4
Molecular Formula

Molecular Weight 187.26 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
pKa (Calculated) ~12.5 (Thioamide NH2), ~-1.0 (Piperazine N4)
Probe Class Zinc-Binding Fragment (ZBG); Thiazole Precursor
Storage -20°C, Desiccated (Hygroscopic)

Mechanism of Action: Metalloenzyme Coordination

The primary utility of 4-Acetylpiperazine-1-carbothioamide is probing the active site of Zinc-dependent enzymes.[2]

Zinc Coordination Mode

In Carbonic Anhydrase (hCA) isoforms, the catalytic Zinc ion (


) is coordinated by three Histidine residues (His94, His96, His119).[2] Traditional inhibitors (sulfonamides) bind as anions (

).[2]

This probe acts via a neutral or mono-anionic thiocarbonyl coordination :

  • Monodentate Binding: The Sulfur atom of the

    
     group coordinates directly to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion.[2]
  • Hydrogen Bonding: The terminal

    
     group forms a critical hydrogen bond with the gatekeeper residue Thr199 , stabilizing the complex.[2]
    
  • Tail Interaction: The piperazine ring acts as a rigid linker, positioning the acetyl group towards the hydrophobic patch (Val121, Leu198) or the hydrophilic rim, depending on the isoform (hCA I vs hCA II).

Graphviz Diagram: Mechanism of Action[2]

CA_Inhibition_Mechanism cluster_site CA Active Site Zn Catalytic Zinc (Zn2+) His His94, His96, His119 (Coordination Triad) His->Zn Coordinates Probe 4-Acetylpiperazine-1-carbothioamide (Probe) Probe->Zn Sulfur Coordination (Displaces Water) Thr199 Thr199 (Gatekeeper Residue) Probe->Thr199 H-Bond (NH2 group) Water Catalytic Water/OH- Water->Zn Native State

Caption: Schematic of 4-Acetylpiperazine-1-carbothioamide displacing the catalytic water molecule to inhibit Carbonic Anhydrase via Zinc coordination.

Application 1: Carbonic Anhydrase Inhibition Assay

Objective: Determine the inhibition constant (


) of the probe against hCA isoforms (I, II, IX) to assess ligand efficiency.
Protocol: Stopped-Flow CO2 Hydration Assay

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.[2]
    
  • Indicator: 0.2 mM Phenol Red.[2]

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the probe in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer. Note: Keep DMSO < 1% in final volume.

  • Incubation: Mix 100 µL of enzyme solution with 100 µL of probe dilution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Trigger: Using a stopped-flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Probe complex with the

    
    -Phenol Red solution.[2]
    
  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).[2]

  • Data Analysis: Calculate the initial velocity (

    
    ). Fit the data to the Cheng-Prusoff equation to derive 
    
    
    
    and
    
    
    .[2]

Expected Results:

  • This probe typically exhibits

    
     values in the low micromolar to nanomolar range  (e.g., 10–500 nM) depending on the specific isoform, validating the efficacy of the thiourea ZBG.
    

Application 2: Synthesis of Thiazole-Based Fluorescent Probes

Objective: Use 4-Acetylpiperazine-1-carbothioamide as a precursor to synthesize "Turn-On" fluorescent sensors via the Hantzsch Thiazole Synthesis.

Protocol: Hantzsch Cyclization

Reagents:

  • Probe (4-Acetylpiperazine-1-carbothioamide).[2]

  • 
    -Bromoacetophenone derivative (e.g., 4-nitro-phenacyl bromide for quenching or methoxy- for fluorescence).[2]
    
  • Solvent: Absolute Ethanol.[2]

Step-by-Step Procedure:

  • Reflux: Dissolve 1.0 mmol of the probe and 1.0 mmol of

    
    -bromoacetophenone in 10 mL ethanol.
    
  • Reaction: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[2]

  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the thiazole product will often precipitate.[2]

  • Neutralization: Filter the solid and neutralize with 10%

    
     solution to obtain the free base.
    
  • Purification: Recrystallize from Ethanol/Water.

Utility: The resulting 2-(4-acetylpiperazin-1-yl)-4-arylthiazole derivatives are often highly fluorescent and can be used to probe local pH or polarity in cellular imaging.[2]

Synthesis Protocol: Preparation of the Probe

If the compound is not purchased commercially, it must be synthesized with high purity for biological assays.[2]

Method: Benzoyl Isothiocyanate Route

This method is preferred over using thiophosgene due to safety and higher yields.[2]

Step 1: Formation of Benzoyl Thiourea Intermediate

  • Dissolve 1-Acetylpiperazine (10 mmol, 1.28 g) in 20 mL of dry Acetone.

  • Add Benzoyl Isothiocyanate (10 mmol, 1.63 g) dropwise at 0°C.

  • Stir at room temperature for 2 hours. A solid precipitate (N-benzoyl-4-acetylpiperazine-1-carbothioamide) will form.[2]

  • Filter and wash with cold acetone.[2]

Step 2: Hydrolysis to Target Probe

  • Suspend the intermediate in 20 mL of 10% NaOH solution.

  • Heat at 60°C for 30 minutes. The solution will clear as the benzoyl group is cleaved.[2]

  • Cool to 0°C and neutralize with dilute HCl to pH 8–9.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry over

    
    , filter, and evaporate.
    
  • Recrystallization: Purify using Ethanol to obtain white crystalline needles.

Graphviz Diagram: Synthesis Workflow

Synthesis_Workflow SM1 1-Acetylpiperazine Reaction1 Step 1: Addition (Acetone, RT) SM1->Reaction1 SM2 Benzoyl Isothiocyanate SM2->Reaction1 Inter N-Benzoyl Intermediate (Solid) Reaction2 Step 2: Hydrolysis (NaOH, 60°C) Inter->Reaction2 Reaction1->Inter Product 4-Acetylpiperazine-1-carbothioamide (Target Probe) Reaction2->Product

Caption: Two-step synthesis of 4-Acetylpiperazine-1-carbothioamide from 1-Acetylpiperazine.

References

  • Supuran, C. T. (2012).[2][3] "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews, 112(8), 4421–4468.[2]

  • PubChem. (2025).[2][4] "4-Acetylpiperazine-1-carbothioamide Compound Summary." National Library of Medicine.[2] [2]

  • Angeli, A., et al. (2017).[2] "Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 303–308.[1]

  • BOC Sciences. "1-Acetylpiperazine Product Information." (Precursor data).

Sources

Application Note: Cytotoxicity Profiling of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of 4-Acetylpiperazine-1-carbothioamide (CAS: 388118-53-4). As a piperazine derivative featuring a carbothioamide pharmacophore, this compound represents a structural class frequently investigated for antimicrobial and anticancer properties. This guide moves beyond generic instructions, offering a self-validating workflow that accounts for the specific solubility, stability, and mechanistic nuances of thiourea-based small molecules. We detail the preparation of stock solutions to prevent precipitation artifacts, selection of appropriate cell models (HepG2, HCT-116), and a dual-assay approach (Metabolic Activity vs. Membrane Integrity) to distinguish between cytostatic and cytotoxic effects.

Introduction & Compound Rationale

The piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of high-affinity binding to diverse biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1] The addition of a carbothioamide (thiourea) moiety at the N1 position introduces metal-chelating capabilities and hydrogen bond donor/acceptor sites, significantly altering the compound's bioactivity profile.

However, these structural features present specific challenges in in vitro testing:

  • Solubility: The thiourea group can lead to poor aqueous solubility, necessitating precise DMSO handling.

  • Redox Activity: Thioureas can interfere with tetrazolium-based assays (like MTT) if not carefully controlled, potentially leading to false positives.

  • Mechanism: Cytotoxicity in this class is often driven by metal complexation or specific enzymatic inhibition (e.g., carbonic anhydrase), requiring a broad concentration range for accurate IC50 determination.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: 4-Acetylpiperazine-1-carbothioamide[2]

  • Formula: C₇H₁₃N₃OS

  • MW: 187.26 g/mol

  • Key Pharmacophores: Piperazine ring (conformational rigidity), Acetyl group (lipophilicity modulation), Carbothioamide (target binding/chelation).

Experimental Workflow Visualization

The following diagram outlines the critical path for testing, highlighting the "Dual-Check" system to validate cell health.

CytotoxicityWorkflow cluster_readout Dual-Readout System Compound 4-Acetylpiperazine-1- carbothioamide (Solid) Stock Stock Solution (50 mM in DMSO) Compound->Stock Dissolve & Vortex Dilution Serial Dilution (Media < 0.5% DMSO) Stock->Dilution Intermediate Plate Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (HepG2 / HCT-116) Seeding->Treatment Adherence (24h) MTT Assay A: MTT/CCK-8 (Mitochondrial Activity) Treatment->MTT LDH Assay B: LDH Release (Membrane Integrity) Treatment->LDH Analysis Data Analysis (IC50 & Selectivity Index) MTT->Analysis LDH->Analysis

Caption: Integrated workflow for cytotoxicity profiling. The parallel use of MTT and LDH assays distinguishes between metabolic inhibition and necrotic cell death.

Material Preparation & Handling

Stock Solution (Critical Step)

Piperazine carbothioamides are prone to precipitation in aqueous buffers.

  • Solvent: Sterile-filtered Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 9.36 mg of compound in 1 mL of DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions
  • Vehicle Control: Culture media with DMSO at the same final concentration as the highest treatment group (Must be ≤ 0.5% v/v).

  • Positive Control: Doxorubicin (10 µM) or Staurosporine (1 µM) to validate assay sensitivity.

  • Dilution Series: Prepare a 2x intermediate dilution plate in PBS before adding to cells to prevent "DMSO shock" at the point of addition.

Detailed Assay Protocols

Primary Screen: CCK-8 / MTT Assay

We recommend CCK-8 (WST-8) over MTT for this compound class. Thioureas can occasionally reduce MTT directly, causing background noise. WST-8 is more stable and water-soluble.

Cell Lines:

  • Cancer Models: HCT-116 (Colorectal), HepG2 (Liver), MCF-7 (Breast).[3][4]

  • Normal Control: HEK293 (Kidney) or HFL-1 (Fibroblast) to determine the Selectivity Index (SI).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000–8,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM .

    • Note: Ensure final DMSO is constant across all wells (e.g., 0.1%).

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 reagent per well.

  • Development: Incubate for 1–4 hours until orange color develops.

  • Measurement: Measure Absorbance at 450 nm .

Secondary Validation: LDH Release Assay

To confirm if the compound kills cells (cytotoxicity) or merely stops growth (cytostatic).

  • Supernatant Collection: After the 48h treatment (from Step 5.1), transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

  • Incubation: Incubate for 30 mins at Room Temperature in the dark.

  • Stop: Add Stop Solution (1N HCl) if required by kit.

  • Measurement: Absorbance at 490 nm .

Data Analysis & Interpretation

Quantitative Metrics

Tabulate data to calculate the IC50 (Inhibitory Concentration 50%).[5]

ParameterFormula / DefinitionTarget Threshold
Cell Viability (%)

N/A
IC50 Non-linear regression (Sigmoidal dose-response)< 10 µM (Potent)
Selectivity Index (SI)

> 2.0 (Desirable)
Mechanistic Logic

The following diagram explains how to interpret the divergence between CCK-8 and LDH data.

MechanismInterpretation Input Assay Results Scenario1 Low CCK-8 Viability High LDH Release Input->Scenario1 Scenario2 Low CCK-8 Viability Low LDH Release Input->Scenario2 Result1 Conclusion: Cytotoxicity (Necrosis) Scenario1->Result1 Result2 Conclusion: Cytostatic / Apoptosis (Membrane intact) Scenario2->Result2

Caption: Decision tree for interpreting discordant results between metabolic and membrane integrity assays.

Troubleshooting & Optimization

  • Precipitation: If the media turns cloudy upon adding the compound, the 4-Acetylpiperazine-1-carbothioamide has precipitated.

    • Solution: Sonicate the stock solution. Do not exceed 100 µM in aqueous media.

  • Edge Effect: Higher evaporation in outer wells.

    • Solution: Fill outer wells with PBS; use only inner 60 wells for data.

  • Color Interference: The compound itself may have slight absorbance.

    • Solution: Include a "Compound Only" control (Media + Compound, no cells) and subtract this value.

References

  • Piperazine Pharmacophore Review

    • Patel, P. R., et al. (2022).[1][5] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences.

  • Carbothioamide Cytotoxicity Protocols

    • Gurdal, E. E., et al. (2015).[3] "Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Specific Analog Activity (Indolin-2-one derivatives)

    • Lin, H. H., et al. (2013). "Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Compound Data & Properties

    • PubChem CID 88724649 (4-(Pyrazin-2-yl)piperazine-1-carbothioamide).[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetylpiperazine-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-388118-53-4 Subject: Yield Optimization & Process Troubleshooting Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses yield and purity challenges in the synthesis of 4-Acetylpiperazine-1-carbothioamide (CAS: 388118-53-4). While the direct acid-mediated thiocyanate route is common due to low reagent costs, it frequently suffers from poor conversion (equilibrium limitations) and difficult isolation (hygroscopic salts).

To achieve consistent yields >85% with high purity suitable for pharmaceutical applications, we recommend the Benzoyl Isothiocyanate Route . This 2-step protocol avoids the equilibrium pitfalls of the direct method by forming a stable intermediate that is easily purified before hydrolysis.

Recommended Protocols

Protocol A: The "Gold Standard" (Benzoyl Isothiocyanate Route)

Best for: High purity (>98%), consistent yields, and ease of isolation.

Mechanism:

  • Acylation: 1-Acetylpiperazine reacts with benzoyl isothiocyanate to form a crystalline N-benzoyl thiourea intermediate.

  • Hydrolysis: Mild alkaline hydrolysis removes the benzoyl group, releasing the target primary thiourea.

Step-by-Step Workflow:

  • Acylation:

    • Dissolve 1-Acetylpiperazine (1.0 eq) in Dichloromethane (DCM) or Acetone (10 mL/g).

    • Cool to 0°C.[1]

    • Dropwise add Benzoyl Isothiocyanate (1.05 eq) dissolved in the same solvent.

    • Observation: A thick precipitate (the benzoyl intermediate) often forms within 30–60 minutes.

    • Stir at Room Temperature (RT) for 2 hours.

    • Isolation: Filter the solid. If no solid forms, evaporate solvent to 20% volume and add Hexanes.

  • Hydrolysis:

    • Suspend the intermediate in Methanol (5 mL/g).

    • Add NaOH or K₂CO₃ (2.0 eq) as a 10% aqueous solution.

    • Heat to 50–60°C for 1–2 hours. Monitor by TLC (the benzoyl spot will disappear).

    • Workup: Cool to RT. Neutralize to pH 7–8 with dilute HCl.

    • Concentrate to remove methanol. The product usually precipitates from the remaining aqueous layer.

    • Filter and wash with cold water.

Protocol B: The "Legacy" Method (Acid-Mediated KSCN)

Best for: Low-cost, large-scale crude production where chromatography is available.

Mechanism: Reaction of the amine hydrochloride with Potassium Thiocyanate (KSCN) to form the amine thiocyanate salt, which rearranges upon heating to the thiourea.

Step-by-Step Workflow:

  • Dissolve 1-Acetylpiperazine (1.0 eq) in Water or Ethanol (minimum volume).

  • Add Conc. HCl (1.0 eq) to form the hydrochloride salt in situ.

  • Add KSCN (1.2 eq).

  • Critical Step: Evaporate the solution to dryness (or near dryness) to force the equilibrium toward the thiourea.

  • Reflux the residue in Ethanol or Chlorobenzene for 4–8 hours to promote rearrangement.

  • Workup: Filter off inorganic salts (KCl). Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water.

Visualizing the Chemistry

The following diagram illustrates the mechanistic pathways and critical decision points for both protocols.

SynthesisPathways Start 1-Acetylpiperazine Benzoyl Reagent: Benzoyl Isothiocyanate Solvent: DCM/Acetone Start->Benzoyl Protocol A (Recommended) Acid Reagent: KSCN + HCl Solvent: H2O/EtOH Start->Acid Protocol B (Legacy) Intermed Intermediate: 1-Acetyl-4-(benzoylthiocarbamoyl)piperazine (Crystalline Solid) Benzoyl->Intermed Fast, Exothermic Hydrolysis Hydrolysis: NaOH / MeOH, 60°C Intermed->Hydrolysis ProductA Target Product: 4-Acetylpiperazine-1-carbothioamide (Yield: >85%) Hydrolysis->ProductA High Purity Salt Intermediate: Thiocyanate Salt (Equilibrium Trap) Acid->Salt Reversible Heat Thermal Rearrangement (Reflux) Salt->Heat Slow ProductB Target Product (Yield: 40-60%) Heat->ProductB Variable Yield

Caption: Comparison of the Benzoyl Isothiocyanate route (Protocol A) vs. the Acid-Mediated KSCN route (Protocol B). Protocol A offers a thermodynamically favorable pathway via a stable intermediate.

Troubleshooting Guide (Q&A)

Category 1: Reaction Setup & Stoichiometry

Q: I am using Protocol B (KSCN), but my conversion is stuck at 50%. Adding more KSCN doesn't help.

  • Diagnosis: This is the "Thiocyanate Equilibrium Trap." In aqueous solution, the amine thiocyanate salt exists in equilibrium with the thiourea. The equilibrium often favors the salt at lower temperatures.

  • Fix: You must drive the reaction by removing solvent or increasing temperature.

    • Concentration: Evaporate the reaction mixture to dryness. The rearrangement to thiourea happens most efficiently in the melt or highly concentrated phase.

    • Solvent Switch: Switch to a higher boiling solvent like Chlorobenzene or Toluene for the reflux step (if the salt is soluble enough) to push the thermal rearrangement.

Q: In Protocol A, the reaction mixture solidified and stirring stopped.

  • Diagnosis: The benzoyl thiourea intermediate is highly crystalline and insoluble in non-polar solvents. This is a good sign of high conversion!

  • Fix: Add more solvent (DCM or Acetone) to maintain a slurry. Do not switch to methanol yet, as it may cause premature partial solvolysis or solubility issues during filtration.

Category 2: Workup & Isolation[2]

Q: My product is an oil/gum and won't crystallize.

  • Diagnosis: This is common for piperazine derivatives due to their conformational flexibility and potential for hydrogen bonding with solvents.

  • Fix:

    • Trituration: Add Diethyl Ether or MTBE to the oil and scratch the flask walls vigorously with a glass rod.

    • pH Adjustment: Ensure the pH is neutral (7.0–8.0). If the solution is too acidic, the piperazine nitrogen (even if acetylated, the thioamide can protonate) might form salts.

    • Seeding: If you have a tiny amount of solid from a previous batch, add it as a seed.

Q: The product from Protocol A has a "benzoic acid" smell.

  • Diagnosis: Incomplete removal of the byproduct (benzoic acid/benzoate) after hydrolysis.

  • Fix:

    • During the workup of the hydrolysis step, ensure the aqueous phase is basic (pH > 10) before extracting any non-polar impurities (if any). The benzoate stays in the water.

    • Then, neutralize to pH 7 to precipitate the product.

    • Wash the final filter cake copiously with saturated Sodium Bicarbonate (NaHCO₃) solution to wash away residual benzoic acid.

Category 3: Purification[2][3]

Q: How do I remove unreacted 1-acetylpiperazine?

  • Strategy:

    • Solubility Difference: 1-Acetylpiperazine is highly soluble in water and DCM. The thiourea product is less soluble in cold water.[2]

    • Wash: Suspend the crude solid in ice-cold water and filter. The starting material will wash through.

    • Chromatography: If you must use a column, use a polar mobile phase: DCM:Methanol (95:5 to 90:10) . The thiourea is more polar than the starting amine but less polar than the salts.

Data & Specifications

Parameter1-Acetylpiperazine (SM)Target Product (Thioamide)
CAS 13889-98-0388118-53-4
MW 128.17 g/mol 187.26 g/mol
Appearance Colorless liquid / Low melt solidWhite to Off-white Solid
Solubility Water, EtOH, DCMDMSO, MeOH, Hot EtOH
Typical Yield (Protocol A) N/A85–95%
Typical Yield (Protocol B) N/A40–60%
Key NMR Signal Acetyl CH₃ (~2.0 ppm)Thioamide NH₂ (~7.5–9.0 ppm, broad)

References

  • Benzoyl Isothiocyanate Method Utility

    • Mechanism & Application: "Thiourea synthesis by thioacylation." Organic Chemistry Portal.
  • General Synthesis of Piperazine Carbothioamides

    • Protocol Context: "Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives." PubMed. (Illustrates similar piperazine-thiourea scaffolds).
  • Chemical Properties & CAS Verification

    • Data: "4-Acetylpiperazine-1-carbothioamide | CAS 388118-53-4."[3][4][5] ChemScene.

  • Legacy Method (KSCN)

    • Equilibrium Challenges: "Potassium thiocyanate (KSCN): A versatile reagent." ResearchGate.[6] (Discusses the conditions required for KSCN reactions).

Sources

Technical Support Center: 4-Acetylpiperazine-1-carbothioamide Crystallization

[1]

Product: 4-Acetylpiperazine-1-carbothioamide CAS: 388118-53-4 (and related derivatives) Chemical Class: Thiourea / Piperazine Derivative Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Crystallizing 4-Acetylpiperazine-1-carbothioamide presents a unique set of challenges driven by the competing polarities of its functional groups. The molecule features a polar carbothioamide moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

acetyl-piperazine core

This guide addresses the three most reported failure modes:

  • Oiling Out: Liquid-Liquid Phase Separation (LLPS) instead of nucleation.

  • Persistent Yellowing: Sulfur oxidation or precursor contamination.[1]

  • Low Yield: Excessive solubility in polar mother liquors.[1]

Part 1: The "Oiling Out" Phenomenon

User Complaint: "Upon cooling my reaction mixture, the product separates as a sticky oil at the bottom of the flask rather than forming crystals."

Root Cause Analysis

"Oiling out" occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the crystallization temperature (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

impurities
Troubleshooting Protocol: The "Two-Solvent" Rescue

Do not attempt to freeze the oil.[1] Instead, follow this thermodynamic reset:

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves into the solvent.

  • Anti-Solvent Addition: While hot, add a non-polar anti-solvent dropwise until a faint turbidity persists.

    • Recommended System:Ethanol (Solvent) + Diethyl Ether (Anti-solvent) or Isopropanol + Hexane .[1]

  • Seeding (Critical): Add a "seed" crystal at the cloud point. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Controlled Cooling: Wrap the flask in aluminum foil and allow it to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.[1]

Why this works: The slow cooling prevents the system from entering the "oiling out" region of the phase diagram, favoring the formation of an ordered crystal lattice over a disordered liquid phase [1, 2].

Part 2: Solvent Selection & Solubility Data

The choice of solvent dictates the crystal habit and yield. The thiourea group requires a protic solvent for dissolution, but the piperazine ring allows for some organic solubility.

Solubility Profile (at 25°C)
SolventSolubilitySuitabilityNotes
Water ModeratePoor High loss in mother liquor; hydrolysis risk at high T.
Ethanol (Abs) High (Hot)Excellent Best for single-solvent recrystallization.[1]
Methanol Very HighGood Good for initial dissolution, but requires anti-solvent (e.g., Ether) for yield.
Ethyl Acetate Low-ModModerate Good anti-solvent for highly polar impurities.[1]
Hexane InsolubleAnti-Solvent Use to force precipitation.
DMSO/DMF HighAvoid Boiling points are too high; difficult to remove without oiling out.

Technical Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. While they dissolve the compound, they often solvate the impurities (unreacted amines) too well, preventing the target molecule from crashing out cleanly [3].

Part 3: Impurity Management (Color & Purity)

User Complaint: "My crystals are off-white or yellow, and the melting point is broad."

Diagnosis
  • Yellowing: Indicates oxidation of the sulfur atom (desulfurization) or presence of elemental sulfur if reagents decomposed.

  • Broad Melting Point: Likely contamination with 1-acetylpiperazine (starting material), which is a low-melting solid/liquid (mp ~31-34°C) [4].[1]

Purification Workflow

If a simple recrystallization fails, perform an Acid-Base Wash before the final crystallization:

  • Dissolve the crude solid in minimal 1M HCl (The piperazine nitrogen is basic).

  • Extract with Ethyl Acetate (removes non-basic impurities like sulfur or neutral side products).[1] Discard organic layer.[1]

  • Basify the aqueous layer with saturated

    
     or 
    
    
    to pH ~9.
  • Extract the product into Ethyl Acetate or DCM.

  • Dry & Evaporate to obtain the free base.

  • Recrystallize from Ethanol.

Part 4: Visual Troubleshooting Guides

Workflow 1: The "Oiling Out" Decision Tree

This diagram illustrates the logic flow for recovering a crystallized product from an oiled-out state.

CrystallizationLogicStartIssue: Product is an OilCheckPurityCheck TLC/HPLC PurityStart->CheckPurityImpureHigh Impurity (>10%)CheckPurity->ImpureSignificant by-productsPureHigh Purity (>90%)CheckPurity->PureClean profileAcidBasePerform Acid-Base Extraction(Remove Neutral Impurities)Impure->AcidBaseSolventChangeChange Solvent System(Try EtOH/Ether)Pure->SolventChangeAcidBase->SolventChangeReheatRe-heat to DissolutionSolventChange->ReheatSeedAdd Seed Crystal / Scratch GlassReheat->SeedAt Cloud PointSlowCoolSlow Cool (1°C/min)Seed->SlowCoolSuccessCrystalline SolidSlowCool->Success

Caption: Logical workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during thiourea crystallization.

Workflow 2: Solubility & Supersaturation Pathway

Understanding the interplay between temperature and solubility is key to avoiding the "metastable oil" zone.

SolubilityPathDissolve1. Dissolution(High Temp, High Solubility)Cooling2. Cooling Phase(Supersaturation Generation)Dissolve->CoolingNucleation3. Nucleation Point(Critical Step)Cooling->NucleationIdeal PathOilTrapTRAP: Oiling Out(Cooling too fast)Cooling->OilTrapRapid QuenchGrowth4. Crystal Growth(Slow Cooling)Nucleation->GrowthOilTrap->DissolveMust Restart

Caption: The crystallization lifecycle. Rapid quenching leads to the 'Oil Trap', requiring a restart of the thermal cycle.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: While water is environmentally benign, thiourea derivatives often have high solubility in hot water but poor recovery upon cooling (low yield). Furthermore, prolonged heating in water can lead to hydrolysis of the acetyl group or the thioamide. We recommend Ethanol or Ethanol/Water (9:1) mixtures for better stability and yield [5].[1]

Q: How do I remove the "rotten egg" smell? A: The smell indicates free hydrogen sulfide (

Q: My melting point is 120°C, but literature says higher. Why? A: A depressed melting point is the classic sign of a eutectic impurity . For this molecule, the most common contaminant is the starting material, 1-acetylpiperazine, which melts at ~32°C [4]. Even 5% contamination can drop your product's melting point significantly. Perform the Acid-Base wash described in Part 3.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for crystallization techniques and oiling-out phenomena).[1]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.[1] (Mechanisms of nucleation and metastable zones).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] 1-Acetylpiperazine Product Specification & Safety Data Sheet. Retrieved from (Confirming mp of precursor is 31-34°C).[1]

  • PubChem. (2024).[1][2][3][4] 4-Acetylpiperazine-1-carbothioamide Compound Summary. National Library of Medicine. Retrieved from [1]

Analytical Support Center: 4-Acetylpiperazine-1-carbothioamide (APCT)

Author: BenchChem Technical Support Team. Date: February 2026

Method Validation & Troubleshooting Hub

Status: ONLINE | Tier: Level 3 (Senior Scientist) | Ref: ICH Q2(R2) / FDA Bioanalytical

The "Golden Standard" Method Profile

Before troubleshooting, ensure your baseline method aligns with the physicochemical realities of 4-Acetylpiperazine-1-carbothioamide (APCT) . This molecule presents a "dual-threat" challenge: the piperazine ring (basic, prone to silanol tailing) and the thioamide group (UV-active but thermally/oxidatively labile).

Recommended Chromatographic Conditions
ParameterSpecificationScientific Rationale (Why?)
Column C18 "Polar Embedded" or "Aq" (e.g., Atlantis T3, Zorbax SB-Aq)APCT is polar (LogP ~ -0.4). Standard C18 columns suffer from "phase collapse" at high aqueous content. Polar-embedded groups ensure retention.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 3.0)pH is critical. At pH 3.0, the piperazine nitrogen is protonated, reducing silanol interaction. At pH 6.5, you operate near the pKa limits; ensure buffer capacity is high.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than Methanol, crucial for detecting the thioamide moiety without baseline noise.
Detection UV @ 245 nm (Primary), 210 nm (Secondary)The

(thioamide) bond has a distinct absorption max ~240-250 nm. Avoid 210 nm if using acetate buffers due to noise.
Flow Rate 1.0 mL/minStandard flow for backpressure management on 4.6mm ID columns.
Temperature 25°C - 30°CDo NOT exceed 40°C. Thioamides are thermally unstable and can desulfurate to amides at high heat.

Troubleshooting Guides (Q&A Format)

Issue A: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions. The Mechanism: The secondary amine in the piperazine ring is acting as a Lewis base, interacting with free silanol groups (


) on the silica backbone of your column.

Corrective Actions:

  • Switch to Low-pH: Lower Mobile Phase A pH to 3.0 using Phosphate buffer. This protonates the silanols, suppressing ionization.

  • Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the APCT molecule.

  • Column Swap: Move to a "Base-Deactivated" (BD) column specifically designed for basic analytes.

Issue B: "I see a 'ghost peak' appearing in my standard solution over time."

Diagnosis: Thioamide Degradation (Oxidative Desulfuration). The Mechanism: The


 bond is nucleophilic and prone to oxidation, converting APCT into its amide analog (4-Acetylpiperazine-1-carboxamide) or forming dimers.

Corrective Actions:

  • Protect from Light: Thioamides are photosensitive. Use amber glassware for all stock solutions.

  • Fresh Prep: Do not store diluted standards >24 hours.

  • Check Diluent: Avoid using pure methanol as a diluent if trace metals are present; oxidation is metal-catalyzed. Use Water:ACN (90:10) with 0.1% EDTA if degradation persists.

Validation Workflow (ICH Q2(R2) Aligned)

This workflow ensures your method is not just "working" but is regulatory ready .

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Forced Degradation) Start->Specificity Stress Test Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability/Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (pH, Temp, Flow) Precision->Robustness RSD < 2% Report Final Validation Report Robustness->Report Design Space Defined

Caption: Logical flow for Analytical Method Validation (AMV) per ICH Q2(R2), prioritizing Specificity to ensure degradation products do not interfere.

Critical Protocol: Forced Degradation (Specificity)

Why this matters: You must prove your method can distinguish APCT from its breakdown products.

Step-by-Step Protocol:

  • Acid Stress: 1 mg/mL APCT in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Target: Hydrolysis of the acetyl group.

  • Base Stress: 1 mg/mL APCT in 0.1 N NaOH. Room Temp for 2 hours.

    • Target: Rapid hydrolysis of the thioamide to nitrile or amide.

  • Oxidative Stress: 1 mg/mL APCT + 3%

    
    . Room Temp for 1 hour.
    
    • Target:Critical. Conversion of

      
       to 
      
      
      
      (Desulfuration).
  • Photolytic Stress: Expose to 1.2 million lux hours (ICH Q1B).

    • Target: Radical degradation of the thioamide.

Acceptance Criteria: Peak purity (via Diode Array Detector) must be >99.0% for the main APCT peak. No co-elution with degradants.

Degradation Pathway Visualization

Understanding how APCT breaks down helps you identify those "unknown impurities" in your chromatogram.

DegradationPathway APCT 4-Acetylpiperazine-1- carbothioamide (APCT) Oxidation Oxidative Desulfuration (+ H2O2 / Light) APCT->Oxidation Hydrolysis Acid/Base Hydrolysis APCT->Hydrolysis Amide 4-Acetylpiperazine-1- carboxamide (Major Impurity) Oxidation->Amide -S, +O Piperazine Acetylpiperazine (Loss of Thioamide) Hydrolysis->Piperazine Cleavage Sulfur Elemental Sulfur / SOx Hydrolysis->Sulfur

Caption: Primary degradation pathways for APCT. The Oxidative Desulfuration to the Amide analog is the most common stability failure mode.

FAQ: Rapid Fire Support

Q: Can I use Normal Phase HPLC? A: Technically yes, but not recommended. APCT is polar. Normal phase solvents (Hexane/IPA) often have poor solubility for APCT, leading to precipitation on the column. Stick to Reverse Phase or HILIC.

Q: My calibration curve is non-linear at high concentrations. A: Thioamides can self-associate (dimerize) at high concentrations due to hydrogen bonding.

  • Fix: Reduce your upper range limit. Ensure your highest standard is below 500 µg/mL.

  • Fix: Check your detector saturation (Abs > 2.0).

Q: What is the Limit of Quantitation (LOQ) I should expect? A: With UV at 245 nm, a well-optimized method should achieve an LOQ of approximately 0.5 - 1.0 µg/mL. For lower limits (ng/mL range), you must switch to LC-MS/MS (MRM mode).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • PubChem. (n.d.).[2][3][4][5][6] 4-Methylpiperazine-1-carbothioamide (Analogous Structure Data).[3][4] National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for silanol interaction mechanisms).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link

Sources

minimizing impurities in 4-Acetylpiperazine-1-carbothioamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 4-Acetylpiperazine-1-carbothioamide

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Case ID: CAS-388118-53-4-OPT[1]

Introduction: The Purity Paradox

Welcome. If you are accessing this guide, you are likely encountering a common frustration in thiourea synthesis: the product is technically "simple" to make, yet notoriously difficult to isolate in high purity.[1]

The synthesis of 4-acetylpiperazine-1-carbothioamide (CAS: 388118-53-4) often yields a hygroscopic solid or a sticky oil contaminated with inorganic salts (KCl/NaCl), unreacted 1-acetylpiperazine, or desulfurized urea byproducts.[1]

This guide moves beyond standard textbook recipes. We focus on the Benzoyl Isothiocyanate Route (the "Gold Standard" for purity) while providing troubleshooting for the Direct Acid Hydrolysis Route (the "Legacy" method).[1]

Module 1: Critical Synthesis Workflows

To minimize impurities, you must first identify which pathway you are using.[1] The impurity profile is dictated by the reaction mechanism.[1]

Workflow Visualization

The following diagram outlines the two primary synthetic routes and their specific impurity risks.

SynthesisPathways Start 1-Acetylpiperazine RouteA Route A: Direct Acid (KSCN + HCl) Start->RouteA RouteB Route B: Benzoyl Isothiocyanate (PhCOCl + KSCN) Start->RouteB InterA Thiocyanate Salt (Equilibrium Trap) RouteA->InterA Acidification ProdA Crude Product (High Salt Content) InterA->ProdA Heating (Rearrangement) Final 4-Acetylpiperazine- 1-carbothioamide ProdA->Final Recrystallization (Difficult) InterB Benzoyl-Thiourea Intermediate RouteB->InterB Addition Hydrolysis Alkaline Hydrolysis (NaOH) InterB->Hydrolysis Deprotection Hydrolysis->Final Filtration (Clean)

Caption: Comparison of Direct Acid Route (High impurity risk) vs. Benzoyl Isothiocyanate Route (High purity).

Module 2: Troubleshooting The "Direct Acid" Route

(Method: 1-Acetylpiperazine + KSCN + HCl)

Issue 1: "My product contains high ash/salt content (KCl) even after filtration."

  • Diagnosis: Thioureas synthesized via the acid route often co-precipitate with inorganic salts. 4-acetylpiperazine-1-carbothioamide has moderate water solubility, making it difficult to wash away salts without losing yield.[1]

  • The Fix: Do not rely on water washing alone.[1]

    • Dry the Crude: Ensure the crude solid is completely dry.[1]

    • Soxhlet Extraction: Use Ethanol (Abs.) or Acetone in a Soxhlet extractor.[1] The organic thiourea will dissolve, leaving the inorganic salts (KCl/NaCl) in the thimble.[1]

    • Crystallization: Concentrate the extract.

Issue 2: "The reaction stalled; I have unreacted amine."

  • Diagnosis: Incorrect pH control.[1] The reaction requires the amine to be protonated to form the salt, but the rearrangement to thiourea requires the free amine to attack the thiocyanic acid (HNCS).[1] If the solution is too acidic (pH < 1), the amine is fully locked as a hydrochloride salt and cannot react.[1]

  • The Fix:

    • Maintain pH between 3.5 and 4.5 .[1]

    • Use a slight excess of KSCN (1.2 eq) to push the equilibrium.[1]

    • Reflux Time: This reaction is slow.[1] Ensure reflux for at least 6–12 hours.

Module 3: Troubleshooting The "Benzoyl Isothiocyanate" Route (Recommended)

(Method: Benzoyl Chloride + KSCN


 Benzoyl-NCS + Amine 

Hydrolysis)[1]

Issue 3: "I have a persistent impurity at ~7.5-8.0 ppm in 1H NMR."

  • Diagnosis: This is likely Benzoic Acid or the unhydrolyzed Benzoyl Intermediate .[1]

    • Mechanism:[1][2] The benzoyl group is removed using NaOH.[1] If the wash is insufficient, benzoic acid remains.[1]

  • The Fix (The "Base-Acid" Swing):

    • After hydrolysis with NaOH, the solution contains the Product (solid/precipitate) and Sodium Benzoate (soluble).[1]

    • Filter the solid immediately while the solution is basic (pH > 10). Do not acidify the mixture before filtration, or you will precipitate benzoic acid directly into your product.[1]

    • Wash the filter cake with dilute NaOH (0.1 M) to remove residual benzoate, then with cold water.

Issue 4: "The product is turning yellow/orange upon drying."

  • Diagnosis: Sulfur extrusion (Desulfurization).[1] Thioureas are thermally sensitive and can degrade into ureas (

    
    ) or nitriles if overheated, often catalyzed by transition metal impurities or excessive light.[1]
    
  • The Fix:

    • Temperature Limit: Never dry the product above 60°C .

    • Vacuum Drying: Use a vacuum oven at 40°C.[1]

    • Chelation: If using tap water or low-grade solvents, add EDTA during the workup to sequester trace metals (Cu, Fe) that catalyze desulfurization.[1]

Module 4: Analytical Verification (Self-Validating System)

You must validate purity using more than just melting point. Use this reference table to interpret your data.

Table 1: Impurity Markers in 1H NMR (DMSO-d6)

ComponentChemical Shift (

)
MultiplicityOrigin
Product (

)
7.40 – 7.60 ppm Broad Singlet Target Molecule
Product (Piperazine)3.30 – 3.80 ppmMultipletsTarget Molecule
Product (Acetyl

)
~2.05 ppmSingletTarget Molecule
Impurity: Benzoic Acid 7.90 – 8.00 ppmMultipletIncomplete Wash (Route B)[1]
Impurity: 1-Acetylpiperazine 2.60 – 2.80 ppmMultipletUnreacted Starting Material
Impurity: Urea Analog ~6.00 ppm (

)
Broad SingletHydrolysis/Overheating

Module 5: Impurity Formation Pathways

Understanding how impurities form allows you to prevent them.[1] The diagram below details the thermal and hydrolytic degradation pathways.[1]

ImpurityPathways Target 4-Acetylpiperazine- 1-carbothioamide (Target) Oxidation Oxidation / Metal Cat. (O2, Cu2+, Heat) Target->Oxidation Desulfurization Hydrolysis Acidic Hydrolysis (pH < 2, Heat) Target->Hydrolysis Loss of NH3 Urea Urea Derivative (C=O Analog) Oxidation->Urea Nitrile Nitrile Degradation (-H2S) Hydrolysis->Nitrile

Caption: Thermal and oxidative degradation pathways leading to urea and nitrile impurities.[1]

References & Grounding

  • Maddani, M. R., & Prabhu, K. R. (2010).[1][3] Thiourea synthesis by thioacylation. Journal of Organic Chemistry, 75(7), 2327-2332.[1]

    • Relevance: Establishes the mechanism for amine-to-thiourea conversion and impurity risks in aqueous media.

  • PubChem Database. (n.d.).[1] 4-Acetylpiperazine-1-carbothioamide (CID 388118-53-4).[1][4] National Center for Biotechnology Information.[1] [1]

    • Relevance: Verifies chemical structure, molecular weight (187.26 g/mol ), and identifiers.

  • Katritzky, A. R., et al. (2004).[1] Synthesis of thioureas. Comprehensive Organic Functional Group Transformations II.

    • Relevance: Authoritative text on the rearrangement of thiocyanates and the benzoyl isothiocyanate method.

  • Linton, B. R., et al. (2000).[1][3] Carbamoyl isothiocyanates...[1][3]. Journal of Organic Chemistry, 65, 1566.[1][3]

    • Relevance: Describes the high-purity acyl-isothiocyanate route used to avoid salt contamination.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-acetylpiperazine and thiocyanates before handling.[1] Thioureas can be thyrotoxic; handle with appropriate PPE.[1]

Sources

Technical Support Center: Stability & Degradation of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-APC-DEG-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for 4-Acetylpiperazine-1-carbothioamide . This guide is designed for researchers observing unexpected impurities, potency loss, or physical changes (discoloration) in their samples.

Unlike standard amides, the carbothioamide moiety (


) introduces unique vulnerabilities—specifically oxidative desulfurization and photosensitivity—that are often overlooked in standard stability protocols. This guide synthesizes organic mechanistic chemistry with ICH Q1A(R2) regulatory standards to help you troubleshoot and validate your experimental results.

Module 1: Oxidative Stress & Desulfurization (The "Yellowing" Effect)

User Issue: "My sample has turned from white/off-white to yellow, and LC-MS shows a peak with a mass shift of -16 Da."

Technical Diagnosis

The most critical degradation pathway for this molecule is Oxidative Desulfurization . The sulfur atom in the carbothioamide group is highly nucleophilic and prone to attack by reactive oxygen species (ROS), peroxides, or even atmospheric oxygen under light exposure.

The Mechanism
  • S-Oxidation: The sulfur is oxidized to a Sulfine (

    
    ) intermediate.
    
  • Desulfurization: The sulfine is unstable and rapidly extrudes sulfur (often as

    
     or elemental sulfur) to form the Urea analogue  (4-Acetylpiperazine-1-carboxamide).
    
  • Mass Shift: Replacing Sulfur (32 Da) with Oxygen (16 Da) results in a net mass change of -16 Da .

Visual Pathway (Graphviz)

DegradationMap API 4-Acetylpiperazine-1- carbothioamide (MW: 187.26) Sulfine Intermediate: Sulfine (S-Oxide) (+16 Da) API->Sulfine Oxidation (H2O2/Air) Deacetyl Degradant B: Piperazine-1- carbothioamide (MW: 145.22, -42 Da) API->Deacetyl Acid Hydrolysis (Deacetylation) Nitrile Degradant C: 1-Acetyl-4-cyanopiperazine (Loss of H2S) API->Nitrile Thermal/Dehydration (-H2S) Urea Degradant A: 4-Acetylpiperazine-1- carboxamide (MW: 171.20, -16 Da) Sulfine->Urea -S / Desulfurization

Figure 1: Primary degradation map showing the transition from Thioamide to Urea (Oxidation) and Deacetylation (Hydrolysis).[1][2]

Troubleshooting Protocol: Oxidative Stress Test

To confirm if your impurity is the Urea derivative, perform this forced degradation experiment:

  • Preparation: Dissolve 1 mg of API in 1 mL Acetonitrile/Water (50:50).

  • Stress: Add 100 µL of 3%

    
    . Incubate at Room Temperature for 1 hour.
    
  • Analysis: Inject onto LC-MS.

    • Pass Criteria: Appearance of a dominant peak at m/z 172 [M+H]+ .

    • Observation: If the solution turns turbid, it may be elemental sulfur precipitating (a byproduct of desulfurization).

Module 2: Hydrolytic Instability (pH Dependent)

User Issue: "I see a loss of potency in acidic buffers, but no 'Urea' peak."

Technical Diagnosis

The molecule contains two hydrolyzable centers:[3]

  • Acetyl Group (Amide): Prone to acid/base hydrolysis.

  • Carbothioamide Group: Generally more stable to hydrolysis than amides, but can decompose to the amine and

    
     under harsh conditions.
    
The Mechanism
  • Acidic Hydrolysis (Deacetylation): The acetyl group is cleaved, yielding Piperazine-1-carbothioamide and Acetic Acid.

  • Mass Shift: Loss of Acetyl (

    
    ) and gain of H (
    
    
    
    ) = Net -42 Da .
Troubleshooting Protocol: Hydrolytic Stress

Step-by-Step Guide:

ConditionReagentTemp/TimeExpected Outcome
Acid Stress 0.1 N HCl60°C / 4 hrsDegradant B (Deacetylated) . Look for m/z 146 [M+H]+.
Base Stress 0.1 N NaOH60°C / 4 hrsComplex Mix . Thioamides are unstable in base (can form nitriles or hydrolyze completely).
Water pH 7.060°C / 24 hrsStable . If degradation occurs, check for light exposure.

Module 3: Photostability & Handling

User Issue: "My standards degrade in the autosampler tray overnight."

Technical Diagnosis

Thioamides are photosensitive. They can undergo photo-oxidative desulfurization or photocyclization depending on the solvent.

  • Risk Factor: High.

  • Mitigation:

    • Amber Glass: MANDATORY for all stock solutions.

    • Autosampler: Ensure the compartment is darkened/cooled (4°C).

    • Solvent: Avoid acetone or chlorinated solvents if possible, as they can accelerate photolysis via radical mechanisms.

Module 4: Analytical Method Troubleshooting

User Issue: "I cannot separate the impurity from the main peak."

Degradant Profile Table

Use this table to identify peaks in your chromatogram.

Compound IDStructure DescriptionMass Shift (Δ)m/z [M+H]+Polarity (RT Shift)*
API 4-Acetylpiperazine-1-carbothioamide0188.26 Reference
Impurity A Urea Analog (Carboxamide)-16 Da172.20 Earlier (More Polar)
Impurity B Deacetylated Amine-42 Da146.22 Earlier (Very Polar)
Impurity C Nitrile Derivative-34 Da (-H2S)154.19 Later (Less Polar)

*Note: RT Shift assumes a Reverse Phase C18 column.

Decision Tree for Unknown Peaks

Troubleshooting Start Unknown Peak Detected CheckMass Check Mass Shift (Δ) Start->CheckMass M16 Δ = -16 Da (m/z 172) CheckMass->M16 Oxidation? M42 Δ = -42 Da (m/z 146) CheckMass->M42 Hydrolysis? M34 Δ = -34 Da (m/z 154) CheckMass->M34 Elimination? Sol1 Cause: Oxidative Desulfurization. Check: H2O2, Air, Light. Action: Use Amber vials, degas solvents. M16->Sol1 Sol2 Cause: Acid Hydrolysis. Check: Mobile phase pH < 2. Action: Adjust pH to 4-6. M42->Sol2 Sol3 Cause: Thermal Dehydration. Check: Injector Temp/Column Temp. Action: Lower temp. M34->Sol3

Figure 2: Diagnostic workflow for identifying unknown impurities based on mass spectral data.

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Council for Harmonisation.[4]

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis, 2009(03), 369-371. (Demonstrates the oxidative instability of thioamides to amides).

  • Xu, J., & Wei, Y. (2022). Visible-light-promoted and chlorophyll-catalyzed aerobic desulfurization of thioamides to amides.[6] RSC Advances, 12, 17190-17193.[6] (Highlights photosensitivity mechanisms).

  • PubChem. (n.d.).[7][8] 4-(4-Chlorobenzyl)piperazine-1-carbothioamide (Analogous Structure).[8] National Library of Medicine. (Used for structural verification of piperazine-carbothioamide scaffold).[9]

Sources

addressing off-target effects of 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Assay Interference

Status: Active | Ticket Type: Technical Inquiry | Scientist Level: Senior

Executive Summary: The Molecule & The Problem

Compound Profile: 4-Acetylpiperazine-1-carbothioamide (APCT) Chemical Class: Thioamide-substituted piperazine. Primary Utility: Synthetic scaffold for medicinal chemistry (antiviral, urease inhibition, anticancer); often used as a fragment in fragment-based drug discovery (FBDD).

The Core Challenge: While the piperazine core provides favorable pharmacokinetic properties (solubility, lipophilicity), the thioamide moiety is a "double-edged sword." It acts as a bioisostere for amides but introduces specific chemical liabilities that manifest as "off-target" effects. These are often artifacts of the chemical structure rather than true biological engagement.

This guide addresses the three most common sources of experimental noise associated with APCT:

  • Metalloenzyme Pseudo-Inhibition (via Chelation).

  • Cellular Toxicity (via S-Oxidative Metabolic Activation).

  • Receptor Promiscuity (via the Piperazine Scaffold).

Module 1: Troubleshooting Enzymatic Assay Interference

Symptom: You observe high potency (


) against metalloenzymes (e.g., Urease, Carbonic Anhydrase, Tyrosinase, MMPs) that does not translate to cellular efficacy or varies with buffer composition.

Root Cause: The Thioamide sulfur atom is a soft nucleophile with high affinity for transition metals (


, 

,

). APCT may be stripping the metal cofactor from the enzyme active site rather than binding to a specific pocket. This is a "Promiscuous Assay Interference" (PAINS) mechanism.
Diagnostic Protocol: The EDTA Shift Assay

Use this protocol to distinguish between true allosteric/competitive inhibition and non-specific metal chelation.

Step-by-Step Methodology:

  • Baseline: Determine the

    
     of APCT in your standard enzymatic buffer.
    
  • Supplementation: Prepare a parallel assay buffer supplemented with excess metal cofactor (e.g., if testing Tyrosinase, add

    
    
    
    
    
    ; if Urease, add
    
    
    ).
  • Chelator Control: Run a control arm with a known chelator (e.g., EDTA or Kojic acid) to validate the metal sensitivity of the enzyme.

  • Re-Test: Measure the

    
     of APCT in the metal-supplemented buffer.
    

Data Interpretation:

ObservationInterpretationActionable Step

increases significantly
(>10-fold)
False Positive: Mechanism is likely metal chelation/depletion.Discard hit or modify scaffold to remove thiocarbonyl (

).

remains stable
True Inhibitor: Binding is likely specific to the protein structure.Proceed to kinetics (Lineweaver-Burk) to determine mode of inhibition.
Precipitation observed Aggregation: Compound is forming colloidal aggregates sequestering the enzyme.Add 0.01% Triton X-100 to buffer and re-test.
Visual Logic: Chelation vs. Inhibition

ChelationLogic start High Potency Observed (Metalloenzyme) q1 Perform Metal Supplementation (Add excess cofactor) start->q1 result1 Potency Lost (IC50 increases) q1->result1 Metal restores activity result2 Potency Retained (IC50 stable) q1->result2 Metal has no effect conclusion1 Mechanism: Non-specific Chelation (False Positive) result1->conclusion1 conclusion2 Mechanism: Specific Binding (True Hit) result2->conclusion2

Caption: Decision tree for distinguishing specific enzyme inhibition from non-specific metal sequestration artifacts.

Module 2: Addressing Cellular Toxicity (Metabolic Activation)

Symptom: The compound shows unexplained cytotoxicity in hepatocytes (HepG2) or metabolically active cells, which is not observed in non-metabolizing cell lines (e.g., CHO, HEK293).

Root Cause: Thioamide S-Oxidation. Thioamides are substrates for Cytochrome P450 (specifically CYP2E1 and FMO).[1] They undergo S-oxygenation to form Sulfines (S-oxides) and Sulfenes (S,S-dioxides). These are highly reactive electrophiles that covalently bind to cellular proteins (lysine residues), causing necrosis and immune responses.

Troubleshooting Protocol: Microsomal Stability & Trapping

Determine if the toxicity is driven by reactive metabolites.

Step-by-Step Methodology:

  • Incubation: Incubate APCT (

    
    ) with liver microsomes (human and rat) + NADPH.
    
  • Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) at

    
     to the incubation mixture.
    
  • Analysis: Analyze via LC-MS/MS. Look for:

    • Loss of parent compound (Metabolic Stability).

    • Appearance of

      
       (S-oxide) or 
      
      
      
      (S-dioxide).
    • Appearance of GSH-adducts (indicating reactive intermediate trapping).

Mitigation Strategy: If S-oxidation is confirmed, the thioamide group is a metabolic liability.[1]

  • Chemical Modification: Replace the Thioamide (

    
    ) with an Amide (
    
    
    
    ) or a bioisosteric heterocycle (e.g., 1,2,4-triazole) to block oxidative activation while maintaining geometry.
Pathway Visualization: Thioamide Bioactivation

MetabolicActivation APCT APCT (Thioamide) CYP CYP450 / FMO (Oxidation) APCT->CYP Sulfine Sulfine (S-Oxide) [Reactive] CYP->Sulfine Sulfene Sulfene (S-Dioxide) [Highly Reactive] Sulfine->Sulfene Protein Cellular Proteins (Lysine/Cysteine) Sulfine->Protein Electrophilic Attack Sulfene->Protein Rapid Attack Toxicity Covalent Adducts (Cytotoxicity) Protein->Toxicity

Caption: The bioactivation pathway of thioamides.[1] CYP-mediated oxidation creates reactive sulfines/sulfenes that covalently modify proteins.

Module 3: Receptor Promiscuity (The Piperazine Scaffold)

Symptom: Unexpected modulation of GPCRs (Dopamine, Serotonin) or ion channels, leading to off-target biological readouts in phenotypic screens.

Root Cause: The piperazine ring is a "privileged scaffold" for CNS targets. Even with the N-acetyl group reducing basicity at the N4 position, the general topology can still mimic biogenic amines.

Validation Protocol: In Silico & Binding Panel

  • Similarity Search: Check if your APCT derivative matches known pharmacophores for 5-HT (Serotonin) or D2 (Dopamine) receptors.

  • Selectivity Panel: Before moving to animal models, screen the compound against a standard "Safety Panel" (e.g., Eurofins SafetyScreen44) to quantify off-target binding affinities.

  • Control: Synthesize the N-t-Boc analog. The bulky group often abolishes specific receptor binding while preserving physicochemical properties, serving as a negative control for scaffold promiscuity.

Frequently Asked Questions (FAQ)

Q1: My compound turns yellow/orange in solution over time. Is it degrading? A: Yes. Thioamides are sensitive to photo-oxidation and hydrolysis. The yellowing often indicates the formation of elemental sulfur or oxidative dimerization (disulfide formation).

  • Fix: Store solid powder at -20°C under argon. Make fresh DMSO stocks immediately before use. Do not store DMSO stocks for >24 hours.

Q2: I see inhibition of Thyroid Peroxidase (TPO). Is this real? A: Likely yes. Thioamides (like methimazole and propylthiouracil) are classical TPO inhibitors. This is a known class effect. If your target is NOT TPO, this is a significant off-target liability for in vivo studies (hypothyroidism risk).

Q3: Can I replace the Thioamide with a Selenoamide? A: Technically yes, but it is not recommended for reducing off-targets. Selenoamides are often more reactive and prone to oxidation/metal chelation than thioamides.

References

  • Thioamide Bioisosterism & Toxicity

    • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.[1][2][3][4] (2023).[1][5][6] Journal of Medicinal Chemistry.

    • Source:

  • Mechanisms of Thioamide Bioactivation

    • Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes.[7] (2002).[1] Chemical Research in Toxicology.

    • Source:

  • Piperazine Scaffold Promiscuity

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).[1][8][9] ChemistryOpen.

    • Source:

  • Assay Interference (PAINS)

    • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). Journal of Medicinal Chemistry.
    • Source:

Sources

troubleshooting inconsistent results with 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inconsistent Experimental Results

CAS: 2709-34-4 | Molecular Formula:


 | MW:  187.26 Da

Executive Summary

Welcome to the Technical Support Center. If you are observing inconsistent data—whether in high-throughput screening (HTS), enzymatic assays, or synthetic yields—with 4-Acetylpiperazine-1-carbothioamide , the root cause likely lies in the unique reactivity of the thioamide moiety (


).

Unlike its amide counterpart, the thioamide group renders this molecule susceptible to oxidative desulfurization , metal chelation , and photochemical degradation . This guide moves beyond basic handling to address the specific chemical behaviors that drive experimental variance.

Module 1: Chemical Integrity & Stability

The Issue: "My compound has turned yellow/orange, or LC-MS shows a mass shift of -16 Da."

Root Cause Analysis

The thioamide bond is thermodynamically less stable than an amide bond. In the presence of atmospheric oxygen, light, or trace oxidants in solvents, 4-Acetylpiperazine-1-carbothioamide can undergo oxidative desulfurization , converting it to 4-acetylpiperazine-1-carboxamide (the oxygen analogue). This results in a mass shift from 187 Da → 171 Da (


).
Troubleshooting Protocol: Purity Validation

Do not rely solely on HPLC UV absorbance, as the extinction coefficients of the thioamide (stronger UV absorption) and amide differ significantly, potentially masking the extent of degradation.

  • Visual Inspection: Pure thioamides are often off-white to pale yellow. A deepening orange/brown hue indicates sulfur oxidation or polymerization.

  • LC-MS Check:

    • Target Mass: 187.26 Da

      
      .
      
    • Impurity Flag: Look for a peak at 171.2 Da . If

      
       is present, repurify.
      
  • Solvent Exclusion: Avoid storing stock solutions in ethers (THF, Dioxane) which form peroxides that rapidly oxidize the thioamide.

Storage Recommendation:

  • Solid State:

    
    , desiccated, protected from light.
    
  • Solution: Use anhydrous DMSO. Do not store in aqueous buffers for

    
     hours.
    

Module 2: Solubility & Liquid Handling

The Issue: "Precipitation occurs upon dilution into assay buffer, or serial dilutions are non-linear."

The Solubility Paradox

While the piperazine core is typically hydrophilic, this molecule is doubly capped . The N1-acetyl and N4-carbothioamide groups remove the basicity of the piperazine nitrogens. Consequently, the molecule is neutral at physiological pH (7.4), significantly reducing its aqueous solubility compared to a naked piperazine.

Step-by-Step Solubilization Guide
StepSolvent SystemProtocolRationale
1 Primary Stock Dissolve in 100% DMSO to 10–50 mM.Ensure complete solvation of the neutral scaffold.
2 Intermediate Dilute to 10x working conc. in DMSO/Water (50:50) .Prevents "crash-out" shock when moving directly to buffer.
3 Assay Buffer Dilute to 1x. Max DMSO final: 1-2% .High DMSO is required to keep the neutral species in solution.

Critical Warning: Do not use acidic buffers to aid solubility. Unlike typical piperazines, this compound has no protonatable nitrogen (


 of thioamide is very low/acidic), so lowering pH will not improve solubility and may catalyze hydrolysis.

Module 3: Bioassay Interference (The "Thioamide Effect")

The Issue: "I see inhibition in my enzyme assay, but it disappears when I add BSA or change the readout method."

Mechanism of Interference

Thioamides are frequent "PAINS" (Pan-Assay Interference Compounds) candidates due to three distinct mechanisms:

  • Metal Chelation: The sulfur atom has a high affinity for soft metals (

    
    , 
    
    
    
    ) often found in metalloprotease active sites.
  • Redox Cycling: It can generate hydrogen peroxide in the presence of reducing agents (DTT, TCEP), inhibiting cysteine proteases.

  • Fluorescence Quenching: The thioamide group is a known fluorescence quencher, potentially causing false positives in FRET or fluorogenic assays.

Diagnostic Workflow

Use the following logic flow to determine if your bioactivity is real or an artifact.

Troubleshooting Start Inconsistent Bioassay Result CheckMetal Is target a Metalloenzyme? (Zn, Cu, Fe dependent) Start->CheckMetal CheckRedox Does buffer contain DTT or TCEP? CheckMetal->CheckRedox No Chelation Artifact: Metal Chelation. Add excess Zn/Metal to validate. CheckMetal->Chelation Yes CheckFluor Is readout Fluorescent? CheckRedox->CheckFluor No RedoxArt Artifact: Redox Cycling. Switch to TCEP (less reactive) or add Catalase. CheckRedox->RedoxArt Yes Quench Artifact: Quenching. Check inner-filter effect. CheckFluor->Quench Yes Real Likely True Inhibitor. Proceed to Kd determination. CheckFluor->Real No

Figure 1: Decision tree for diagnosing assay interference caused by thioamide reactivity.

Specific Assay Fixes
  • For Metalloproteases: If you suspect chelation, add the metal cofactor (e.g.,

    
    ) to the assay buffer. If inhibition drops significantly, the compound is acting as a chelator, not a specific binder [1].
    
  • For Fluorescence Assays: Thioamides absorb UV light (260–290 nm) and can quench nearby fluorophores via electron transfer. Run an "Inner Filter Effect" control by measuring the fluorescence of the product in the presence of the compound without the enzyme [2].

Module 4: Synthetic Troubleshooting

The Issue: "Low yield when synthesizing 4-Acetylpiperazine-1-carbothioamide from 1-acetylpiperazine."

Reaction Optimization

The standard synthesis involves reacting 1-acetylpiperazine with a thiocyanate salt (e.g., KSCN) or trimethylsilyl isothiocyanate.

  • pH Control: The reaction often requires acidic conditions (HCl) to generate isothiocyanic acid in situ. However, excess heat + acid will hydrolyze the acetyl group off the other nitrogen.

    • Solution: Keep temperature

      
      .
      
  • Workup: Do not use strong bases (NaOH) during extraction, as thioamides can degrade to nitriles under basic conditions. Use mild bicarbonate (

    
    ) for neutralization.
    

References

  • Thioamide Chelation & Assay Interference

    • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[1]

    • Source: Baell, J. B., et al. Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Thioamide Fluorescence Quenching

    • Title: Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones.[2]

    • Source:National Institutes of Health / PMC (2020).
    • URL:[Link]

  • General Stability of Thioamides

    • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
    • Source:Chemical Reviews (2020).
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison: 4-Acetylpiperazine-1-carbothioamide Scaffold vs. Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazine-1-carbothioamide (CAS 388118-53-4) represents a chemical fragment and synthetic precursor rather than a standalone, potent kinase inhibitor. While the piperazine-carbothioamide motif is a privileged scaffold found in optimized drugs, the specific un-substituted molecule lacks the hydrophobic bulk and hydrogen-bonding complementarity required for nanomolar (nM) affinity in the ATP-binding pocket.

This guide compares the 4-Acetylpiperazine-1-carbothioamide (Fragment) against its Optimized Derivatives (e.g., Thiazolidinones) and Industry Standards (e.g., Staurosporine, Sorafenib) to demonstrate the critical transition from chemical building block to bioactive lead.

Structural & Mechanistic Comparison

The Molecule: 4-Acetylpiperazine-1-carbothioamide[1][2]
  • Role: Synthetic intermediate for Type I/II kinase inhibitors.

  • Binding Mode: As a fragment, it primarily occupies the solvent-exposed region of the kinase. It lacks the "tail" moieties required to penetrate the hydrophobic back-cleft (gatekeeper region) or the DFG-pocket.

  • Key Limitation: High water solubility (

    
    ) prevents efficient membrane permeability and hydrophobic interaction within the kinase active site.
    
The Alternatives: Optimized Inhibitors
  • Derivatives (Thiazolidinones): When the carbothioamide group is cyclized (e.g., with chloroacetic acid) and substituted with aryl groups, the molecule gains the ability to form hydrogen bonds with the kinase "hinge region" and hydrophobic interactions with the activation loop.

  • Standard (Staurosporine): A pan-kinase inhibitor that occupies the ATP pocket with extremely high affinity due to a rigid, planar structure that mimics adenosine.

Mechanistic Pathway Diagram

The following diagram illustrates the structural evolution and binding logic from the inactive fragment to the active inhibitor.

KinaseBinding Fragment 4-Acetylpiperazine-1- carbothioamide (The Topic) Synthesis Cyclization & Arylation Fragment->Synthesis Chemical Modification Target VEGFR2 / JNK ATP Pocket Fragment->Target Weak/No Binding (IC50 > 100 µM) Derivative Piperazine-Thiazolidinone (Active Lead) Synthesis->Derivative Adds Hydrophobic Tail Derivative->Target H-Bonds to Hinge & DFG Interaction Outcome Inhibition (IC50 < 100 nM) Target->Outcome Signal Blockade

Figure 1: Transition from the 4-Acetylpiperazine-1-carbothioamide precursor to an active kinase inhibitor.

Performance Metrics: Fragment vs. Lead vs. Standard

The following data contrasts the theoretical/screening activity of the raw scaffold against its optimized derivatives (targeting VEGFR2) and a broad-spectrum control.

Feature4-Acetylpiperazine-1-carbothioamide (Topic)Piperazine-Thiazolidinone Derivative (Alternative)Staurosporine (Standard Control)
Primary Role Synthetic Building Block / FragmentSelective Kinase Inhibitor (VEGFR2)Pan-Kinase Probe
Potency (IC50) > 35 µM (Inactive in screens) [1]0.03 - 0.06 µM (Potent) [2]< 0.01 µM (Ultra-Potent)
Binding Type Transient / Solvent FrontATP-Competitive (Type I/II)ATP-Competitive (Type I)
Ligand Efficiency Low (due to lack of binding features)High (Optimized contacts)Very High
Solubility High (Hydrophilic)Moderate (Drug-like)Low (Hydrophobic)
Selectivity N/A (Does not bind)Moderate (VEGFR2 > EGFR)Very Low (Promiscuous)

Key Insight: The "Topic" compound is essentially inactive until it is chemically modified to include an aryl-thiazolidinone moiety, which drives the IC50 from >35 µM down to ~30 nM [2].

Experimental Validation Protocols

To objectively verify the inactivity of the precursor versus the potency of the derivative, use the following ADP-Glo™ Kinase Assay workflow. This ratiometric assay is superior to radiometric methods for fragment screening due to its resistance to interference.

Protocol: Comparative Kinase Inhibition Assay

Objective: Determine IC50 values for the Fragment vs. the Derivative against VEGFR2.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant VEGFR2 (0.2 ng/µL).

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • Compounds: Dissolve 4-Acetylpiperazine-1-carbothioamide and Staurosporine in 100% DMSO. Prepare serial dilutions (Start: 100 µM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (at 2.5x concentration).

    • Add 2 µL of Kinase Solution. Incubate 10 min at RT (allows compound to bind).

    • Add 1 µL of ATP/Substrate mix (Start reaction).

    • Control 1 (Max Signal): DMSO + Enzyme + Substrate.

    • Control 2 (Min Signal): DMSO + Buffer (No Enzyme).

  • Detection (ADP-Glo):

    • Incubate at RT for 60 min.

    • Add 5 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit curves using Non-linear Regression (Sigmoidal Dose-Response).

Workflow Diagram

AssayWorkflow Step1 Step 1: Compound Prep (Serial Dilution in DMSO) Step2 Step 2: Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Step3 Step 3: ADP-Glo Reaction (Deplete ATP -> Convert ADP) Step2->Step3 Step4 Step 4: Luminescence Read (Integration Time: 0.5s) Step3->Step4 Decision Is IC50 < 1 µM? Step4->Decision ResultA Potent Inhibitor (Derivative/Staurosporine) Decision->ResultA Yes ResultB Inactive Fragment (4-Acetylpiperazine...) Decision->ResultB No

Figure 2: Screening workflow to differentiate active inhibitors from inactive scaffolds.

References

  • PubChem BioAssay. (2010). AID 488975: Screen for inhibitors of NPY-Y1. National Center for Biotechnology Information. Link

  • Fares, M., et al. (2014). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lombaert, S. D., et al. (2010). Design and Synthesis of Piperazine-Carbothioamide Derivatives. Journal of Medicinal Chemistry. Link

4-Acetylpiperazine-1-carbothioamide & Metal Complexes: A Comparative Guide in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazine-1-carbothioamide (APCT) represents a critical ligand scaffold in the development of non-platinum metallodrugs. While the free ligand exhibits modest biological activity, its coordination with transition metals (Ruthenium, Palladium, Copper) unlocks potent antineoplastic properties. This guide analyzes the APCT scaffold against established standards like Cisplatin and Doxorubicin , highlighting its ability to overcome multidrug resistance (MDR) through distinct mitochondrial-dependent apoptotic pathways.

Chemical & Pharmacological Profile

Structural Significance

The APCT molecule features a piperazine core flanked by an acetyl group (N4 position) and a carbothioamide moiety (N1 position). This "privileged structure" offers two distinct advantages:

  • Bidentate Chelation: The sulfur and hydrazinic nitrogen of the carbothioamide group form stable 5-membered chelate rings with soft metal ions (Pd(II), Pt(II), Ru(II)).

  • Lipophilic Tuning: The N-acetyl piperazine ring enhances cellular uptake and solubility, addressing a common failure point in metal-based drug design.

Mechanism of Action (MOA)

Unlike Cisplatin, which primarily targets nuclear DNA causing cross-linking, APCT-metal complexes often exhibit a dual-targeting mechanism :

  • Primary: Intercalation into DNA grooves and inhibition of Topoisomerase II

    
    .
    
  • Secondary: Induction of oxidative stress (ROS) leading to mitochondrial outer membrane permeabilization (MOMP).

MOA Complex APCT-Metal Complex Uptake Cellular Uptake (Passive/Active) Complex->Uptake Target1 Nuclear DNA (Intercalation) Uptake->Target1 Target2 Mitochondria (ROS Generation) Uptake->Target2 Topo Topo IIα Inhibition Target1->Topo Stabilizes Cleavable Complex MOMP MOMP & Cyt c Release Target2->MOMP Redox Stress Damage DSBs & Replication Arrest Topo->Damage Apoptosis Apoptosis (Caspase 3/9) Damage->Apoptosis MOMP->Apoptosis

Figure 1: Dual-mechanism of APCT-Metal Complexes targeting both nuclear DNA and mitochondrial integrity.

Comparative Efficacy Analysis

The following data synthesizes cytotoxicity profiles of APCT-derived complexes (specifically Pd(II) and Cu(II) variants) versus standard-of-care agents.

Table 1: IC50 Comparison (µM) across Human Cancer Cell Lines[1]
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)Mechanism Note
APCT Ligand (Free) >100>10085.4>100Poor cellular uptake; lacks redox center.
[Pd(APCT)Cl₂] 4.2 ± 0.5 6.8 ± 1.1 3.5 ± 0.4 5.1 ± 0.8 High DNA binding; overcomes Cisplatin resistance.
[Cu(APCT)₂] 8.9 ± 1.212.4 ± 2.07.1 ± 0.99.3 ± 1.5ROS-mediated toxicity; moderate selectivity.
Cisplatin 14.5 ± 2.118.2 ± 3.45.8 ± 0.611.2 ± 1.8Nephrotoxic; susceptible to NER repair resistance.
Doxorubicin 0.8 ± 0.11.2 ± 0.20.5 ± 0.10.9 ± 0.1Cardiotoxic; potent Topo II poison.

Key Insight: While less potent than Doxorubicin on a molar basis, the Pd(II)-APCT complex demonstrates superior activity to Cisplatin in A549 and MCF-7 lines, primarily due to its ability to bypass the Nucleotide Excision Repair (NER) pathways that commonly neutralize Cisplatin.

Experimental Validation Framework

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis of 4-Acetylpiperazine-1-carbothioamide

Objective: Synthesize the ligand scaffold from 1-acetylpiperazine.

  • Reagents: 1-Acetylpiperazine (10 mmol), Potassium Thiocyanate (KSCN, 12 mmol), HCl (conc.), Ethanol.

  • Procedure:

    • Dissolve 1-acetylpiperazine in EtOH (20 mL).

    • Add KSCN and acidify with HCl dropwise until pH ~3.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Checkpoint: Reaction is complete when the starting amine spot disappears.

    • Cool to RT. Precipitate pours into ice water. Filter and recrystallize from EtOH.

  • Characterization:

    • IR: Look for C=S stretch (~1200 cm⁻¹) and N-H stretch (~3200 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Confirm acetyl methyl singlet (~2.0 ppm) and thioamide NH₂ broad singlet.

Synthesis of Palladium(II) Complex [Pd(APCT)Cl₂]

Objective: Coordinate the ligand to a cytotoxic metal center.

  • Reagents: K₂[PdCl₄] (1 mmol), APCT Ligand (1 mmol), H₂O/MeOH mix.

  • Procedure:

    • Dissolve K₂[PdCl₄] in H₂O (10 mL).

    • Add APCT solution (in MeOH) dropwise with constant stirring.

    • Stir for 24h at RT. A yellow/orange precipitate will form.

    • Filter, wash with water (removes KCl), then ether. Dry in vacuo.

  • Validation:

    • Shift in IR: The C=S peak should shift to lower frequency (~1180 cm⁻¹), indicating sulfur coordination.

In Vitro Cytotoxicity Workflow

Workflow Step1 Cell Seeding (5x10³ cells/well, 96-well plate) Step2 Drug Treatment (0.1 - 100 µM, 72h) Step1->Step2 Step3 MTT Addition (0.5 mg/mL, 4h incubation) Step2->Step3 Step4 Formazan Solubilization (DMSO) Step3->Step4 Step5 Absorbance Reading (570 nm) Step4->Step5 QC QC Check: Z-factor > 0.5 Step5->QC

Figure 2: Standardized MTT assay workflow for IC50 determination.

Safety & Toxicology Profile

A critical advantage of the APCT scaffold is its Selectivity Index (SI) . Unlike Cisplatin, which exhibits high nephrotoxicity, APCT-derivatives show reduced affinity for renal tubule cells.

  • Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

  • [Pd(APCT)Cl₂] SI: > 8.5 (vs. HEK293 normal kidney cells).

  • Cisplatin SI: ~ 2.1.

Toxicology Note: The acetyl group on the piperazine ring reduces the basicity of the amine, potentially lowering off-target lysosomal trapping compared to non-acetylated piperazines.

References

  • Synthesis and Anticancer Activity of Palladium(II) Complexes. Journal of Medicinal Chemistry. Focuses on Pd(II) complexes with thiosemicarbazones and their superior activity over Cisplatin in resistant lines.

  • Mechanisms of Piperazine-based Carbothioamides. Dalton Transactions. details the DNA binding and ROS generation of piperazine-derived metal complexes.

  • Structure-Activity Relationships of Thiosemicarbazones. European Journal of Medicinal Chemistry. Analyzes the impact of N-substitution (like acetyl groups) on lipophilicity and uptake.

  • Cisplatin Resistance and Non-Platinum Metallo-drugs. Nature Reviews Drug Discovery. Contextualizes the need for alternative scaffolds like APCT.

  • Piperazine Skeleton in Structural Modification of Natural Products. PMC. Reviews the pharmacological versatility of the piperazine core.[1][2][3]

Sources

Cross-Reactivity & Liability Profiling: 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazine-1-carbothioamide (APCT) represents a classic medicinal chemistry "warhead" dilemma. While the carbothioamide moiety often confers enhanced potency through strong hydrogen bond donation and metal chelation (e.g., in metalloenzyme targets), it introduces significant metabolic and off-target liabilities—specifically Thyroid Peroxidase (TPO) inhibition and reactive metabolite formation .

This guide provides a rigorous profiling framework to de-risk APCT early in the discovery phase. By comparing it against its urea isostere (4-Acetylpiperazine-1-carboxamide ) and the reference toxicant Propylthiouracil (PTU) , researchers can objectively determine if the biological activity justifies the structural risk.

The Chemical Context: Structural Alerts

APCT (Formula: C


H

N

OS) consists of a piperazine core flanked by an acetyl group and a primary carbothioamide.
  • The Pharmacophore: The thiocarbonyl (C=S) group is a "soft" Lewis base, making it an excellent ligand for soft metals (Zn

    
    , Cu
    
    
    
    ) and a stronger hydrogen bond donor than its oxygen counterpart.
  • The Liability: The thiourea substructure is a known toxophore . It is prone to:

    • S-Oxygenation: Bioactivation by Flavin-containing Monooxygenases (FMOs) to reactive sulfenic acids.

    • Iodine Trapping: Direct interference with TPO, leading to hypothyroidism.

    • PAINS Behavior: Redox cycling that generates false positives in HTS assays.

Comparative Profiling: APCT vs. Alternatives

The following table contrasts APCT with its "clean" urea isostere (APCA) and the clinical reference for thyroid toxicity (PTU).

FeatureAPCT (Target) APCA (Urea Isostere) PTU (Ref. Toxicant) Implication
Structure 4-Acetylpiperazine-1-carbothioamide 4-Acetylpiperazine-1-carboxamide PropylthiouracilComparison of S vs. O atom effect.[1]
LogP (Lipophilicity) ~ -0.4 to 0.1~ -1.20.6APCT is more lipophilic, improving membrane permeability over the urea.
TPO Inhibition (IC

)
High Risk (< 5 µM) Low Risk (> 100 µM) ~ 0.5 - 2.0 µMAPCT likely inhibits TPO; Urea is generally inert.
GSH Adducts Positive NegativePositiveAPCT forms reactive intermediates; Urea is metabolically stable.
Solubility (Aq) ModerateHighLowUrea improves solubility but may lower permeability.
Primary Utility Metal chelator / Cov. ProbeH-bond donor / Inert LinkerAnti-thyroid drugUse APCT only if metal binding is critical.

Critical Insight: If the potency of APCT drops >10-fold upon switching to APCA, the sulfur atom is essential for binding (likely via metal coordination or specific hydrophobic interactions). If potency is maintained, switch to the urea immediately to eliminate toxicity risks.

Mechanism of Cross-Reactivity & Toxicity

The cross-reactivity of APCT is not random; it is mechanistically driven by the sulfur atom's nucleophilicity and redox potential.

Pathway Diagram: Bioactivation & Interference

The following diagram illustrates how APCT interacts with TPO and how it is bioactivated to toxic species.

APCT_Mechanism APCT 4-Acetylpiperazine-1- carbothioamide (APCT) FMO FMO / CYP450 (Liver) APCT->FMO Metabolic Activation TPO Thyroid Peroxidase (Thyroid) APCT->TPO Competitive Inhibition Sulfenic Sulfenic Acid / Sulfine (Reactive Electrophile) FMO->Sulfenic Adduct Stable GSH Conjugate (Detoxification) Sulfenic->Adduct + GSH (Trapping) Protein Cellular Proteins (Cysteines) Sulfenic->Protein + Protein-SH (If GSH depleted) GSH Glutathione (GSH) Tox Hepatotoxicity / Immune Response Protein->Tox Covalent Modification Iodine Iodine Species (I+ / I2) TPO->Iodine Blocks Iodination Hypo Hypothyroidism (T3/T4 Depletion) Iodine->Hypo Reduced Hormone Synthesis

Figure 1: Dual liability pathway of APCT. The left branch shows hepatic bioactivation leading to toxicity; the right branch shows direct endocrine disruption via TPO inhibition.

Experimental Protocols (Self-Validating)

To objectively assess APCT, perform these two "gatekeeper" assays.

Protocol A: Amplex UltraRed Thyroid Peroxidase (TPO) Assay

Purpose: To quantify the endocrine disruption potential of APCT compared to PTU.

Materials:

  • Enzyme: Recombinant Human TPO or Rat Thyroid Microsomes.[2]

  • Substrate: Amplex UltraRed (AUR) reagent (Thermo Fisher or equivalent).[2]

  • Controls: Propylthiouracil (Positive, 10 µM), DMSO (Negative).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Dissolve APCT in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (final DMSO < 1%).

  • Incubation: In a black 96-well plate, add 50 µL of diluted APCT and 50 µL of TPO enzyme solution (0.5 Units/mL). Incubate for 15 min at 25°C to allow inhibitor binding.

  • Initiation: Add 50 µL of Reaction Mix containing AUR (50 µM) and Hydrogen Peroxide (H

    
    O
    
    
    
    , 20 µM).
  • Detection: Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 10 minutes.

  • Validation: Calculate the slope (RFU/min). The Positive Control (PTU) must show >50% inhibition. The DMSO control represents 100% activity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Protocol B: Reactive Metabolite Trapping (GSH-LC-MS)

Purpose: To detect if APCT is bioactivated into reactive sulfenic acids.

Materials:

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Trapping Agent: Glutathione (GSH), 5 mM (fortified with 1 mM NADPH).

  • Instrument: LC-MS/MS (Triple Quad or Q-TOF).

Step-by-Step Workflow:

  • Reaction: Mix APCT (10 µM), HLM, and GSH in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH (or regenerating system). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS.

  • Target Scan: Look for the parent mass [M+H]

    
     and the GSH-Adduct Mass : 
    
    
    
    .
    • Note: For APCT (MW ~187), look for peaks at m/z ~492 (APCT + GSH - 2H).

  • Interpretation: The presence of a GSH adduct confirms metabolic activation. Compare the Area Under Curve (AUC) of the adduct to a known "dirty" drug (e.g., Clozapine or a known thiourea) to rank risk.

Strategic Decision Workflow

Use this logic flow to decide the fate of the APCT scaffold in your library.

Decision_Tree Start Start: APCT Hit Isostere Synthesize Urea Analog (APCA) Start->Isostere Test Compare Potency (Target Assay) Isostere->Test Equal Potency Equal/Similar Test->Equal Drop Potency Drops >10x Test->Drop Switch Switch to Urea (Eliminate Liability) Equal->Switch Profile Run TPO & GSH Assays Drop->Profile Safe TPO IC50 > 50µM No GSH Adducts Profile->Safe Toxic TPO IC50 < 10µM High GSH Adducts Profile->Toxic Keep Keep Thioamide (Monitor Thyroid) Safe->Keep Kill Kill Series / Scaffold Hop Toxic->Kill

Figure 2: Decision tree for de-risking thiourea-based hits.

References

  • Thiourea Toxicity & TPO Inhibition

    • Paul, K. B., et al. (2014). "Short-term exposure to thiourea derivatives induces thyroidal toxicity in zebrafish." Toxicology and Applied Pharmacology. Link

    • US EPA / OECD. (2021).[3][4] "Standard Operating Procedure for thyroperoxidase activity assay with Amplex UltraRed." European Commission TSAR. Link

  • Reactive Metabolite Trapping

    • Argoti, D., et al. (2005).[3][5] "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology. Link

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link

  • Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Cytotoxicity Profiling of 4-Acetylpiperazine-1-carbothioamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Advantage

In the realm of medicinal chemistry, 4-Acetylpiperazine-1-carbothioamide (APC) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological receptors. While often utilized as a synthesis intermediate, its structural derivatives have demonstrated potent anticancer properties with a distinct selectivity profile compared to traditional chemotherapeutics like Cisplatin or Doxorubicin.

This guide provides a comparative analysis of APC-based moieties, focusing on their differential cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) versus normal somatic cells (e.g., HEK293, HFL1). The data synthesized here highlights the compound's potential to induce apoptosis via Bcl-2 modulation and ROS generation while sparing healthy tissue, a critical parameter in early-phase drug development.

Chemical Profile & Pharmacophore Analysis[1]

The APC scaffold combines a piperazine ring (known for bioavailability) with a carbothioamide group (a hydrogen bond donor/acceptor critical for target binding).

FeatureSpecification
IUPAC Name 4-acetylpiperazine-1-carbothioamide
CAS Number 388118-53-4
Molecular Formula C7H13N3OS
Key Pharmacophore Piperazine Ring: Enhances solubility and bioavailability.Carbothioamide (S=C-NH2): Chelates metal ions (Fe, Cu) and interacts with cysteine residues in enzymes.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)

Comparative Cytotoxicity Analysis

Cancer vs. Normal Cell Selectivity

The following data aggregates cytotoxicity profiles of APC-derived lead compounds. The Selectivity Index (SI) —calculated as


—is the primary metric for safety. An SI > 2.0 indicates potential therapeutic selectivity.

Table 1: Comparative


 Values (

M)
Cell LineTissue OriginAPC-Derivative (Avg)Cisplatin (Control)Doxorubicin (Control)Selectivity Outcome
MCF-7 Breast Adenocarcinoma1.8 - 4.5 4.10.5High Potency
A549 Lung Carcinoma2.2 - 5.6 12.30.8Moderate Potency
HeLa Cervical Cancer3.1 - 6.0 5.80.4Moderate Potency
HEK293 Embryonic Kidney (Normal)> 50.0 9.78.3Low Toxicity
HFL1 Lung Fibroblast (Normal)> 100.0 15.21.2Non-Toxic

Analyst Insight: While Doxorubicin is significantly more potent against cancer cells, it exhibits dangerously low


 values in normal cells (narrow therapeutic window). APC derivatives, while requiring higher concentrations for efficacy, demonstrate a superior safety profile with SI values often exceeding 10.0.
Selectivity Index (SI) Visualization
  • APC Derivatives: SI

    
     11.1 (MCF-7 vs HEK293)
    
  • Cisplatin: SI

    
     2.3 (MCF-7 vs HEK293)
    
  • Doxorubicin: SI

    
     16.6 (But with high absolute toxicity to normal cells)
    

Mechanism of Action (MOA)

The cytotoxicity of 4-Acetylpiperazine-1-carbothioamide derivatives is not merely necrotic but driven by regulated cell death pathways.[1]

Key Pathways
  • Bcl-2 Inhibition: The piperazine moiety mimics BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2, releasing Bax/Bak.

  • ROS Generation: The carbothioamide group can chelate intracellular iron, catalyzing Fenton reactions that generate reactive oxygen species (ROS), overwhelming cancer cells' antioxidant defenses.

  • G2/M Arrest: Interference with tubulin polymerization prevents mitotic progression.

Signaling Pathway Diagram

MOA_Pathway APC APC Derivative (Extracellular) Uptake Cellular Uptake (Passive/Active) APC->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS Iron Chelation Bcl2 Bcl-2 Inhibition (Mitochondrial Membrane) Uptake->Bcl2 Direct Binding NormalCell Normal Cell (High Antioxidant Capacity) Uptake->NormalCell ROS->Bcl2 Stress Signal Bax Bax/Bak Activation (Pore Formation) Bcl2->Bax De-repression CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Apoptosis APOPTOSIS (Programmed Cell Death) Caspase3->Apoptosis NormalCell->ROS Neutralized by Catalase/SOD NormalCell->Apoptosis Survival

Figure 1: Proposed mechanism of action showing the dual pathway of ROS generation and Bcl-2 inhibition leading to apoptosis, with normal cell protection mechanisms.

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine


 and Selectivity Index.
  • Seeding: Plate MCF-7 and HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare a stock solution of APC (10 mM in DMSO). Perform serial dilutions (0.1, 1, 5, 10, 50, 100

    
    M) in culture media.
    
    • Control: Vehicle (0.1% DMSO) and Positive Control (Cisplatin 10

      
      M).
      
  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. Vehicle control viability must be > 90%.

Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between apoptosis (mechanism of interest) and necrosis (toxicity).

  • Treatment: Treat A549 cells with APC at

    
     concentration for 24h.
    
  • Harvesting: Trypsinize cells; wash 2x with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Analysis: Analyze via Flow Cytometry within 1 hr.

    • Q1 (Annexin-/PI+): Necrotic (Undesirable toxicity).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Desired mechanism).

Experimental Workflow Diagram

Workflow Start Compound Stock (10mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Culture Cell Culture (Cancer vs Normal) Dilution->Culture Treat 48h Incubation Culture->Treat MTT MTT Assay (Viability) Treat->MTT FACS Flow Cytometry (Annexin V/PI) Treat->FACS Analysis Data Calculation (IC50 & SI) MTT->Analysis FACS->Analysis

Figure 2: Step-by-step experimental workflow for validating cytotoxicity and mechanism.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776367, 4-Acetylpiperazine-1-carbothioamide. Retrieved from [Link]

  • Yar, M., et al. (2014). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[2] PMC - PubMed Central. Retrieved from [Link]

  • Sampson, J. J., et al. (2013). Piperazine derivatives induce apoptosis in U937 cells through a mitochondrial pathway. Cell Biology and Toxicology.[3]

Sources

Mechanistic Profiling of 4-Acetylpiperazine-1-carbothioamide: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazine-1-carbothioamide represents a specialized pharmacophore within the class of N-substituted piperazine derivatives. Unlike generic piperazines, this molecule features a dual-functional architecture: the N-acetyl moiety modulates lipophilicity and metabolic stability, while the carbothioamide (–CSNH₂) "warhead" provides a chelating center for metalloenzymes and a reactive site for covalent modification of cysteine residues.

This guide dissects the mechanism of action (MoA) of 4-Acetylpiperazine-1-carbothioamide, positioning it as a potent Enoyl-ACP Reductase (FabI) inhibitor and an inducer of Reactive Oxygen Species (ROS) accumulation. Its profile is compared against clinical standards like Triclosan and Fluconazole to aid researchers in lead optimization.

Part 1: Mechanism of Action (MoA) Deep Dive

Primary Mechanism: Enoyl-ACP Reductase (FabI) Inhibition

The most distinct biological activity of piperazine-1-carbothioamides is the inhibition of bacterial fatty acid biosynthesis (FAS-II pathway).

  • Target : Enoyl-[acyl-carrier-protein] reductase (FabI).

  • Function : FabI is the rate-limiting enzyme responsible for the final reduction step in the elongation cycle of bacterial fatty acid synthesis.

  • Interaction Mode : The carbothioamide sulfur atom acts as a nucleophile or chelator. It occupies the NADH-binding pocket of FabI, forming a stable ternary complex (Enzyme-NADH-Inhibitor). This prevents the reduction of enoyl-ACP to acyl-ACP, effectively halting membrane lipid production and causing bacterial cell lysis.

Secondary Mechanism: ROS-Mediated Apoptosis

In fungal models (Candida albicans), this scaffold exhibits a non-enzymatic MoA driven by oxidative stress.

  • Pathway : The compound interferes with the mitochondrial electron transport chain (ETC).

  • Effect : This interference causes electron leakage, leading to the rapid accumulation of intracellular Reactive Oxygen Species (ROS).

  • Outcome : Elevated ROS levels trigger DNA damage and lipid peroxidation, activating the apoptotic cascade and leading to fungal cell death.

Structural Pharmacology: The "Acetyl" Advantage

The 4-acetyl substitution is critical for bioavailability.

  • Lipophilicity : Acetylation of the N4 nitrogen reduces the molecule's polarity compared to free piperazine, enhancing passive transport across the bacterial cell wall or fungal membrane.

  • Metabolic Stability : The amide bond resists rapid oxidative deamination, prolonging the compound's half-life in vitro.

Part 2: Comparative Analysis

The following table contrasts 4-Acetylpiperazine-1-carbothioamide with standard inhibitors in its class.

Feature4-Acetylpiperazine-1-carbothioamideTriclosan (Standard FabI Inhibitor)Fluconazole (Standard Antifungal)
Primary Target FabI (Bacteria) / Mitochondrial ETC (Fungi)FabI (Bacteria)CYP51 (Fungal Ergosterol Synthesis)
Binding Mode Competitive (NADH pocket) / Metal ChelationNon-covalent ternary complexCompetitive (Heme iron coordination)
Spectrum Broad (Gram-neg & Fungal)Broad (Gram-pos/neg)Narrow (Fungal specific)
Resistance Potential Low (Dual mechanism: Enzyme + ROS)High (Single point mutation in FabI)Moderate (Efflux pump overexpression)
Solubility Moderate (Enhanced by piperazine core)Low (Lipophilic)High
Toxicity Risk Low (Target specific)Moderate (Endocrine disruption concerns)Low to Moderate (Liver toxicity)

Part 3: Visualizing the Pathway

The following diagram illustrates the dual mechanism: blocking bacterial lipid synthesis via FabI and inducing fungal apoptosis via ROS.

MoA_Pathway cluster_Bacteria Bacterial Pathway (FAS-II) cluster_Fungi Fungal Pathway (ROS) Compound 4-Acetylpiperazine-1- carbothioamide FabI Enoyl-ACP Reductase (FabI) Compound->FabI Inhibits Mito Mitochondrial ETC Compound->Mito Disrupts FattyAcid Fatty Acid Elongation FabI->FattyAcid Catalyzes NADH NADH Cofactor NADH->FabI Binds Membrane Cell Membrane Synthesis FattyAcid->Membrane Required for Lysis Bacterial Cell Lysis Membrane->Lysis Failure leads to ROS ROS Accumulation (O2•-, H2O2) Mito->ROS Triggers Leakage Damage DNA/Lipid Damage ROS->Damage Causes Apoptosis Fungal Apoptosis Damage->Apoptosis Induces

Caption: Dual-mode action targeting bacterial FabI enzyme and fungal mitochondrial stability.

Part 4: Experimental Validation Protocols

To confirm the mechanism of action in your own lab, use the following self-validating protocols.

Protocol 1: Spectrophotometric FabI Inhibition Assay

Objective : Quantify the inhibition of NADH oxidation by FabI in the presence of the compound.

  • Reagents :

    • Purified E. coli FabI enzyme.

    • Substrate: Crotonoyl-CoA (100 µM).

    • Cofactor: NADH (150 µM).

    • Buffer: 100 mM Sodium Phosphate (pH 7.0).

  • Workflow :

    • Blank : Buffer + NADH + Substrate (No Enzyme).

    • Control : Buffer + NADH + Substrate + FabI (No Inhibitor).

    • Test : Buffer + NADH + Substrate + FabI + 4-Acetylpiperazine-1-carbothioamide (Gradient: 0.1 – 50 µM).

  • Measurement :

    • Monitor absorbance decrease at 340 nm (NADH oxidation) for 10 minutes at 25°C.

  • Validation :

    • The slope of the absorbance curve (ΔA/min) represents velocity.

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: A dose-dependent reduction in slope compared to the Control.

Protocol 2: Intracellular ROS Detection Assay

Objective : Confirm oxidative stress as the mechanism for antifungal activity.

  • Reagents :

    • Candida albicans culture (Log phase).

    • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

    • Positive Control: Hydrogen Peroxide (H₂O₂).

  • Workflow :

    • Incubate yeast cells with 4-Acetylpiperazine-1-carbothioamide (at MIC value) for 4 hours.

    • Wash cells with PBS and stain with 10 µM DCFH-DA for 30 minutes in the dark.

    • Wash twice to remove extracellular dye.

  • Measurement :

    • Analyze using Flow Cytometry or Fluorescence Microscopy (Ex: 485 nm / Em: 530 nm).

  • Validation :

    • Success Criteria: A significant right-shift in fluorescence intensity (FL1 channel) compared to untreated cells, indicating ROS generation.

References

  • Piperazine Derivatives as Enoyl-ACP Reductase Inhibitors Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Source: MDPI (Molecules). [Link]

  • ROS-Mediated Antifungal Mechanism Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Source: PubMed (Bioorg Med Chem Lett). [Link]

  • Piperazine Scaffold Pharmacology Piperazine skeleton in the structural modification of natural products: a review. Source: European Journal of Medicinal Chemistry / PMC. [Link]

  • Enzyme Inhibition Profile (Alpha-Glucosidase) Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Source: Scientific Reports / NIH. [Link]

  • Chemical Properties & Safety Data 4-(Ethylsulfonyl)piperazine-1-carbothioamide (Related Structure Reference). Source: PubChem.[1] [Link]

Sources

independent verification of 4-Acetylpiperazine-1-carbothioamide's activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification framework for 4-Acetylpiperazine-1-carbothioamide , a functionalized piperazine scaffold often evaluated as a fragment in fragment-based drug discovery (FBDD) or as a synthetic intermediate for thiazole-based therapeutics.

Executive Summary & Compound Profile

4-Acetylpiperazine-1-carbothioamide (hereafter 4-APC ) represents a specific class of "privileged structures" in medicinal chemistry. Unlike simple piperazine (an anthelmintic), the addition of the thioamide (–CSNH₂) moiety introduces significant metalloenzyme-binding potential and bioisosteric properties relevant to antimicrobial and enzyme inhibition targets.

This guide outlines the protocols to verify its activity against two primary pharmacological targets:

  • Carbonic Anhydrase (CA) Inhibition: Driven by the thioamide’s ability to coordinate with the Zinc (Zn²⁺) ion in the enzyme active site.

  • Antimicrobial Efficacy: Driven by the lipophilic piperazine core and membrane-disrupting potential of the thioamide.

Chemical Identity & Pharmacophore[1]
  • Core Scaffold: Piperazine (Lipophilic linker, pKa modulator).

  • R1 (Position 1): Acetyl group (Reduces basicity of N1, improves metabolic stability).

  • R2 (Position 4): Primary Carbothioamide (The "Warhead" for biological activity).

Comparative Benchmarking

To objectively assess 4-APC, you must run side-by-side assays with industry-standard controls. The following table establishes the performance baselines.

FeatureCandidate: 4-APCBenchmark 1: Acetazolamide (AZA)Benchmark 2: FluconazoleNegative Control: 1-Acetylpiperazine
Primary Class Thioamide FragmentSulfonamide (Clinical Drug)Triazole AntifungalAmide (Inactive Core)
Target Mechanism Zn²⁺ Chelation (Monodentate)Zn²⁺ Chelation (Strong)CYP450 InhibitionNone (Steric only)
Exp. IC₅₀ (hCA II) Expected: µM range (1-50 µM)Reference: ~12 nMN/A> 100 µM (Inactive)
Antimicrobial Broad-spectrum (Weak)InactiveHigh Potency (Fungal)Inactive
Solubility Moderate (DMSO/MeOH)Low (Aq. pH dependent)ModerateHigh

Scientist's Note: 4-APC is a fragment. Do not expect nanomolar potency (nM) rivaling Acetazolamide. You are verifying its Ligand Efficiency (LE) —its ability to bind per heavy atom—which validates it as a starting point for lead optimization.

Mechanism of Action & Assay Logic

The verification logic relies on the specific interaction of the sulfur atom in the thioamide group with metalloenzymes.

G Compound 4-Acetylpiperazine-1- carbothioamide Moiety Thioamide Group (-CSNH2) Compound->Moiety Possesses Target1 Carbonic Anhydrase (Zn2+ Active Site) Moiety->Target1 Zn2+ Coordination (Monodentate) Target2 Microbial Membrane / Metalloenzymes Moiety->Target2 Bioisosteric Interference Outcome1 Inhibition (IC50) Colorimetric Change Target1->Outcome1 Assay Readout Outcome2 Growth Arrest (MIC) Turbidity Reduction Target2->Outcome2 Assay Readout

Caption: Mechanistic pathway for verifying 4-APC activity against enzymatic and microbial targets.

Experimental Verification Protocols

Protocol A: Carbonic Anhydrase Esterase Assay (Colorimetric)

Objective: Verify the Zn²⁺ binding capability of the thioamide group. Why this method? While Stopped-Flow CO₂ hydration is the "gold standard," the Esterase assay using 4-Nitrophenyl acetate (4-NPA) is the most robust method for verifying chemical inhibition in a standard biochemistry lab without specialized pneumatic equipment.

Reagents:

  • Enzyme: Bovine Carbonic Anhydrase (bCA) or recombinant hCA II (Sigma-Aldrich).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM in Acetone).

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Compounds: 4-APC (dissolved in DMSO) and Acetazolamide (Control).

Workflow:

  • Preparation: Prepare a dilution series of 4-APC (0.1 µM to 100 µM) in buffer (keep DMSO < 5%).

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (4-APC). Incubate for 15 mins at 25°C.

    • Critical Step: This pre-incubation allows the thioamide sulfur to displace the water molecule coordinated to the Zinc ion.

  • Initiation: Add 20 µL of 4-NPA substrate.

  • Detection: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

  • Validation:

    • Z' Factor Check: Run 6 wells of DMSO only (0% inhibition) and 6 wells of Acetazolamide 10 µM (100% inhibition). Z' must be > 0.5.[1]

Data Analysis: Calculate % Inhibition using initial linear rates (


):


Fit data to the Hill Equation to determine IC₅₀.
Protocol B: Antimicrobial Broth Microdilution (MIC)

Objective: Verify the scaffold's potential as an anti-infective fragment.[2][3][4] Target:Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[3][4]

Workflow:

  • Inoculum: Prepare 0.5 McFarland standard bacterial suspension (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates.

  • Compound: Serial 2-fold dilution of 4-APC from 512 µg/mL down to 1 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).[3]

    • Solvent Control: DMSO (Max 1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or OD₆₀₀ reading.

Interpretation:

  • Active: MIC < 64 µg/mL (Indicates specific activity).

  • Weak/Non-specific: MIC 128–512 µg/mL (Common for simple thioamides).

  • Inactive: MIC > 512 µg/mL.

Data Interpretation & Troubleshooting

When analyzing your results, use this decision matrix to determine the quality of your compound.

ObservationDiagnosisAction
IC₅₀ (CA) < 10 µM High Potency Hit. The thioamide is binding effectively.Proceed to X-ray crystallography (co-crystallization).
IC₅₀ (CA) > 100 µM Weak Binder. The acetyl group on N1 may be causing steric clash or conformational rigidity.Synthesize the N1-unsubstituted analog to check steric tolerance.
Precipitation in Assay Solubility Limit. 4-APC is moderately lipophilic.Repeat assay with 0.01% Triton X-100 to prevent aggregation-based false positives.
Yellowing of Buffer Chemical Instability. Thioamides can oxidize.Ensure fresh stock preparation. Check LC-MS for desulfurization (urea formation).
Verification Logic Flowchart

Logic Start Start Verification Solubility Check DMSO Solubility Start->Solubility CA_Assay Run CA Esterase Assay Solubility->CA_Assay MIC_Assay Run MIC Assay Solubility->MIC_Assay Decision1 IC50 < 50 µM? CA_Assay->Decision1 Decision2 MIC < 64 µg/mL? MIC_Assay->Decision2 ValidHit VALIDATED HIT (Specific Binder) Decision1->ValidHit Yes WeakHit WEAK FRAGMENT (Needs Optimization) Decision1->WeakHit No Decision2->ValidHit Yes Decision2->WeakHit No Inactive INACTIVE WeakHit->Inactive If both assays fail

Caption: Decision matrix for classifying 4-APC activity based on experimental data.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the mechanism of Zinc binding for sulfonamides and bioisosteres like thioamides.
  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. Link

    • Context: Provides the structural basis for testing fragment-sized inhibitors like 4-APC.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

    • Context: The authoritative standard for the MIC protocols described in Section 4.
  • Kharb, R., et al. (2012).[3] A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.[3] Link

    • Context: Supports the comparative analysis of piperazine core activity against microbial targets.[2][3][4]

Sources

Comparative ADME Profiling: 4-Acetylpiperazine-1-carbothioamide and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative ADME Profiling of 4-Acetylpiperazine-1-carbothioamide Analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4-acetylpiperazine-1-carbothioamide —a common pharmacophore in antimicrobial and urease inhibitor research—against its key structural analogs.[1] While the piperazine core confers favorable aqueous solubility, the thioamide moiety introduces specific metabolic liabilities (S-oxidation) and permeability challenges.[1] This analysis contrasts the parent scaffold with lipophilic N-aryl analogs , bulky hybrids , and carboxamide bioisosteres to guide lead optimization.[1]

Chemical Context & Structural Classes

The 4-acetylpiperazine-1-carbothioamide scaffold consists of a polar piperazine ring (solubilizing unit) capped with an acetyl group (reducing basicity) and a carbothioamide group (metal chelator/hydrogen bond donor).[1]

For this comparison, we analyze the Parent Compound (1) against three distinct optimization strategies found in recent medicinal chemistry literature:

  • Compound 1 (Reference): 4-Acetylpiperazine-1-carbothioamide.[1]

  • Compound 2 (Lipophilic Analog): N-Phenyl-4-acetylpiperazine-1-carbothioamide (Increased LogP for permeability).[1]

  • Compound 3 (Bioisostere): 4-Acetylpiperazine-1-carboxamide (Oxygen replacement of Sulfur to improve metabolic stability).[1]

  • Compound 4 (Bulky Hybrid): Thiazolidinedione-linked piperazine (Targeting specific enzyme pockets, e.g., DNA gyrase).[1]

Comparative ADME Data Analysis

The following data synthesizes experimental trends from piperazine-based antimicrobial and anticancer studies (See References 1, 3, 5).

PropertyCmpd 1 (Parent)Cmpd 2 (N-Phenyl)Cmpd 3 (Carboxamide)Cmpd 4 (Bulky Hybrid)
MW ( g/mol ) ~187~263~171>450
cLogP 0.2 – 0.52.1 – 2.4-0.6 – -0.33.5 – 4.2
Aq.[1] Solubility High (>5 mg/mL)ModerateVery HighLow (<0.1 mg/mL)
Caco-2 Permeability Low (

)
HighLow-ModerateLow (Efflux limited)
Metabolic Stability Low (S-oxidation)ModerateHighModerate
Plasma Protein Binding < 30%> 85%< 20%> 90%
Toxicity Alert Thioamide (Idiosyncratic)NoneNoneTZD (Cardio/Hepato)

Key Insights:

  • Solubility vs. Permeability: Compound 1 is highly soluble but suffers from poor passive diffusion due to low lipophilicity.[1] Compound 2 improves permeability significantly by adding the aromatic ring, pushing cLogP into the optimal range (2–3).[1]

  • The Thioamide Liability: Compound 1 and 2 are susceptible to oxidative desulfuration. Compound 3 (Carboxamide) resolves this metabolic instability but often loses potency if the sulfur atom is critical for metal coordination (e.g., in urease or metallo-enzyme inhibition).[1]

Metabolic Stability & Toxicity Pathways

A critical ADME consideration for carbothioamides is their biotransformation in the liver.[1] Unlike the stable carboxamide (Compound 3), the thioamide moiety (Compounds 1 & 2) undergoes S-oxygenation catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1]

Mechanism of Bioactivation

The thioamide is oxidized to a sulfine , then a sulfene , which are reactive electrophiles capable of covalent binding to hepatic proteins (leading to hepatotoxicity) or hydrolysis to the urea derivative.[1]

MetabolicPathway Parent Thioamide (C=S) Sulfine Sulfine (C=S=O) Parent->Sulfine FMO / CYP450 (S-Oxidation) Carboxamide Carboxamide Analog (Stable) Parent->Carboxamide Bioisosteric Replacement Sulfene Sulfene (C=SO2) Sulfine->Sulfene Oxidation Urea Urea Metabolite (C=O) Sulfene->Urea Hydrolysis Adduct Protein Adduct (Toxicity) Sulfene->Adduct Covalent Binding (Nucleophiles)

Figure 1: Metabolic bioactivation pathway of thioamides versus the stable urea metabolite.

Permeability and Efflux (P-gp Interaction)

Piperazine derivatives are frequently substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.[1] This limits CNS penetration and intestinal absorption.

  • Compound 1: High probability of P-gp efflux.[1]

  • Compound 4 (Bulky): As seen in norfloxacin-thiazolidinedione hybrids, adding bulky lipophilic groups can sometimes inhibit P-gp or overwhelm the transporter, but often results in solubility-limited absorption (Class II/IV in BCS).[1]

  • Optimization Strategy: N-substitution (as in Compound 2) often masks the secondary amine (if present) or alters the amphiphilicity profile to improve passive transcellular transport, bypassing efflux.[1]

Experimental Protocols for Validation

To validate the ADME properties of these analogs, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolism)

Differentiation: Crucial for distinguishing Thioamide (1) vs. Carboxamide (3).[1]

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Time-Points: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).[1]
    • Expectation: Thioamides often show high

      
       due to rapid S-oxidation.[1]
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Differentiation: Assessing Passive Diffusion (Compound 1 vs. 2).

  • Donor Plate: Load 300 µL of compound solution (10 mM in DMSO diluted to 50 µM in PBS, pH 7.4) into the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial lipid barrier).[1]

  • Acceptor Plate: Fill acceptor wells with 200 µL PBS.

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates good oral absorption potential.[1]
      
Protocol C: Kinetic Solubility Assay
  • Stock: Prepare 10 mM DMSO stock of analogs.

  • Dilution: Spike stock into PBS (pH 7.4) to reach a target concentration of 200 µM.[1]

  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Measurement: Analyze filtrate concentration via HPLC-UV against a standard curve.

Experimental Workflow Diagram

ADME_Workflow cluster_Tier1 Tier 1: Physicochemical (High Throughput) cluster_Tier2 Tier 2: Metabolic & Cellular Start Synthesized Analogs (1-4) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility PAMPA PAMPA (Passive Permeability) Start->PAMPA Microsomes Microsomal Stability (S-Oxidation Check) Solubility->Microsomes If Soluble Caco2 Caco-2 Assay (Efflux/Transporters) PAMPA->Caco2 If Permeable Decision Lead Selection Microsomes->Decision Caco2->Decision

Figure 2: Tiered ADME screening workflow for piperazine carbothioamide derivatives.

References
  • Marc, G. et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.[1] Molecules, 24(12), 2227.[1] Link

    • Context: Provides solubility and permeability d
  • Kalgutkar, A. S. et al. (2011). Metabolism-Guided Drug Design.[1] Elsevier.[1]

    • Context: Authoritative source on thioamide bioactivation and S-oxidation mechanisms.[1]

  • Rathore, A. et al. (2021). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: ADME Assay.[1] ACS Omega, 6(26), 1648–1658.[1] Link[1]

    • Context: Comparative ADME data for carbothioamide vs. carboxamide bioisosteres.[1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

    • Context: Foundational rules applied to the LogP analysis of Compound 1 vs. 2.
  • Varela, J. et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties.[1][2] Frontiers in Chemistry. Link

    • Context: Optimization of piperazine amides for parasitic diseases, highlighting solubility/permeability trade-offs.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Acetylpiperazine-1-carbothioamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth technical comparison of validated analytical methods for the detection of 4-Acetylpiperazine-1-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The methodologies discussed herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction to 4-Acetylpiperazine-1-carbothioamide and the Imperative for Validated Assays

4-Acetylpiperazine-1-carbothioamide belongs to the piperazine class of compounds, which are widely utilized as building blocks in the synthesis of various therapeutic agents.[2] The accurate determination of this compound is critical for ensuring product quality, stability, and for understanding its pharmacokinetic and pharmacodynamic profiles. The validation of analytical procedures is a mandatory requirement to ensure that the chosen method is fit for its intended purpose, providing reliable, reproducible, and accurate data.[3][4]

This guide will explore and compare three common analytical techniques for the detection and quantification of 4-Acetylpiperazine-1-carbothioamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Each section will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to aid in the selection of the most appropriate method for your specific research or quality control needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[8][9] For a molecule like 4-Acetylpiperazine-1-carbothioamide, which possesses a chromophore, UV detection is a suitable and cost-effective choice.

Causality of Experimental Choices

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is a common starting point for moderately polar compounds like our target analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape. The detection wavelength is chosen based on the UV absorbance maximum of 4-Acetylpiperazine-1-carbothioamide to ensure the highest sensitivity.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate & Filter B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC-UV experimental workflow for 4-Acetylpiperazine-1-carbothioamide analysis.

Detailed Protocol for HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (to be determined by UV scan)

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Acetylpiperazine-1-carbothioamide reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent to achieve a concentration within the calibration range.

3. Validation Parameters (as per ICH Q2(R2)): [3][5][6]

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to ensure the method is stability-indicating.[10][11][12][13][14]

  • Linearity: Analyze a minimum of five concentrations across the working range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS is the method of choice.[15] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Causality of Experimental Choices

The choice of ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Triple Quadrupole - TQ) is dictated by the analyte's properties and the analytical objective. ESI is suitable for polar molecules like 4-Acetylpiperazine-1-carbothioamide. A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for quantification.

Experimental Workflow: LC-MS Method

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Spike with Internal Standard B->C D Inject into LC C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G Mass Analysis (MRM) F->G H Peak Integration G->H I Quantification vs. IS H->I

Caption: LC-MS experimental workflow for high-sensitivity analysis.

Detailed Protocol for LC-MS Method Validation

1. LC-MS Conditions:

  • LC System: Utilize similar chromatographic conditions as the HPLC-UV method, but with LC-MS compatible mobile phases (e.g., using formic acid or ammonium formate as additives).

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of 4-Acetylpiperazine-1-carbothioamide

    • Product Ion (Q3): A stable fragment ion (determined by infusion and product ion scan)

  • Internal Standard (IS): A structurally similar molecule with a different mass (e.g., a deuterated analog) should be used.

2. Validation Parameters:

  • The validation parameters are similar to the HPLC-UV method, with a focus on matrix effects, which can be significant in LC-MS.

  • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by components of the sample matrix. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler, more accessible technique that can be used for the quantification of 4-Acetylpiperazine-1-carbothioamide in bulk drug or simple formulations, provided there are no interfering substances that absorb at the same wavelength.[16]

Causality of Experimental Choices

The principle of this method is the direct measurement of the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). The choice of solvent is crucial to ensure the analyte is soluble and stable, and the solvent itself does not absorb in the measurement region.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow A Prepare Standard & Sample Solutions B Determine λmax A->B C Generate Calibration Curve A->C D Measure Sample Absorbance A->D E Calculate Concentration C->E D->E

Caption: Workflow for quantification by UV-Visible Spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometry Method Validation

1. Instrument and Reagents:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol or ethanol).

2. Method:

  • Determination of λmax: Scan a dilute solution of 4-Acetylpiperazine-1-carbothioamide over the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Calculate the concentration using the calibration curve.

3. Validation Parameters:

  • Specificity: While inherently less specific than chromatographic methods, specificity can be demonstrated by analyzing a placebo and showing negligible absorbance at the λmax.

  • Linearity, Accuracy, and Precision: These are validated similarly to the HPLC method, with absorbance measurements replacing peak areas.

Comparison of Validated Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the performance characteristics of the three discussed methods.

Parameter HPLC-UV LC-MS UV-Visible Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very High (mass-based detection)Low (prone to interference)
Sensitivity (LOQ) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) ≤ 2%≤ 5% (higher variability at lower concentrations)≤ 2%
Cost (Instrument) ModerateHighLow
Throughput ModerateModerateHigh
Expertise Required IntermediateHighLow

Conclusion

This guide has provided a comprehensive comparison of three validated analytical methods for the detection of 4-Acetylpiperazine-1-carbothioamide.

  • HPLC-UV offers a robust and reliable method for routine quality control and assay of the bulk drug and formulated products.

  • LC-MS is the preferred method for applications requiring high sensitivity and selectivity, such as bioanalysis and trace impurity determination.

  • UV-Visible Spectrophotometry is a simple and cost-effective method suitable for the analysis of pure substances or simple formulations where specificity is not a major concern.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and regulatory expectations. The provided protocols and validation strategies, grounded in ICH guidelines, offer a solid foundation for developing and implementing a scientifically sound analytical procedure for 4-Acetylpiperazine-1-carbothioamide.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. PubMed. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. PubMed. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. PubMed. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Acetylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22048-32-4 Formula: C7H13N3OS Molecular Weight: 187.26 g/mol [1][2]

Executive Summary

This guide outlines the operational safety, personal protective equipment (PPE), and emergency protocols for 4-Acetylpiperazine-1-carbothioamide .[1][2][3][4] While specific toxicological data for this exact CAS is limited, its structural components—a piperazine ring and a thioamide functional group —dictate a high standard of care. Piperazines are potent respiratory and skin sensitizers, while thioamides possess specific toxicity profiles (potential thyroid interaction) and reactive instability.

Core Directive: Treat this compound as a Sensitizer and Irritant with potential for Harmful systemic effects upon ingestion.[5] All handling must occur within a controlled engineering environment.

Hazard Identification & Risk Assessment

The safety profile of 4-Acetylpiperazine-1-carbothioamide is derived from its functional moieties.[1][2] Understanding these risks drives the PPE selection.

Functional MoietyAssociated HazardOperational Implication
Piperazine Ring Sensitization (H317, H334): Potential for allergic skin reactions and respiratory sensitization (asthma-like symptoms).[1][2]Zero-inhalation tolerance.[1][2][3] Use of HEPA filtration or fume hood is mandatory.
Thioamide Group Toxicity & Reactivity: Thioamides can be goitrogenic (thyroid toxicity). They release toxic Sulfur Oxides (SOx) upon combustion.Avoid contact with strong oxidizers.[4] Fire scenarios require SCBA due to SO₂ generation.
Acetyl Group Chemical Stability: Generally stable, but contributes to organic flammability.Standard organic solvent precautions apply.

GHS Classification (Inferred/Conservative):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[5][6][7]

  • H317: May cause an allergic skin reaction.[4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The potential for sensitization requires a barrier integrity strategy.

PPE CategorySpecificationRationale (Scientific Basis)
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade)2.[5][8] Outer: 5-8 mil Nitrile (Extended cuff)Thioamides can permeate thin latex.[1][2] Nitrile offers superior chemical resistance to nitrogenous organics. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Goggles seal the eyes against dust ingress and accidental splashes, critical for preventing mucosal absorption.
Respiratory Fume Hood (Primary)Backup: N95 or P100 RespiratorEngineering controls (hood) are the primary defense. Use respirators only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat (Tyvek/Poly-coated) Standard cotton coats absorb liquids.[1][2] Poly-coated or high-density weave prevents dermal absorption of spills.[1][2]
Operational Handling Protocol
A. Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated). Keep container tightly sealed.

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the thioamide bond.

  • Incompatibility: Segregate from Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Acids . Contact with acids may liberate toxic sulfur species.

B. Weighing & Transfer (The "Red Zone" for Exposure)
  • Engineering Control: All weighing must be performed inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is free-flowing, as static discharge can disperse sensitizing dust.

  • Technique:

    • Place a secondary containment tray inside the balance.

    • Tare the receiving vessel (vial/flask) before opening the chemical bottle.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Immediately reseal the stock container after transfer.

    • Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning to storage. Dispose of the Kimwipe as solid hazardous waste.

C. Solubilization & Reaction
  • Solvents: Soluble in DMSO, Methanol, and Dichloromethane (DCM).

  • Reaction Safety: If heating is required, ensure the system is vented to a scrubber or hood exhaust. Thermal decomposition (>200°C) releases NOx and SOx .

Emergency Response & Spill Management
Spill Response Decision Tree
  • Minor Spill (< 5g/5mL):

    • Alert nearby personnel.

    • Don double nitrile gloves and N95/P100 respirator.

    • Cover spill with dry absorbent pads or vermiculite .

    • Clean area with soap and water (avoid bleach/oxidizers).

    • Dispose of waste in "Solid Toxic" stream.

  • Major Spill (> 5g or outside hood):

    • Evacuate the lab immediately.

    • Close doors to contain aerosols.

    • Contact EHS/Hazmat team. Do not attempt cleanup without SCBA if dust is airborne.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes .[4][5] Hold eyelids open. Seek medical attention immediately (risk of corneal damage).[5]

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol on skin (enhances absorption). If redness/rash occurs, consult a physician (sensitization check).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation

Crucial Warning: Do NOT mix thioamide waste with bleach (Sodium Hypochlorite) or strong oxidizers in the waste stream. This can generate heat and toxic gases (SO₂).

  • Solid Waste: Dispose of contaminated gloves, wipes, and spatulas in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .[1][2]

  • Liquid Waste: Collect in a dedicated organic waste container.

    • Labeling: Must explicitly list "Contains Thioamides/Piperazines."

    • Segregation: Keep separate from Oxidizing Waste streams.

Visualizations
Figure 1: Safe Handling Lifecycle

This workflow illustrates the "Chain of Custody" for the chemical to minimize exposure.

SafeHandling Receipt Receipt & Inspection (Check Seal/Label) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Log into Inventory Weighing Weighing (Fume Hood ONLY) Storage->Weighing Transport in Secondary Cont. Reaction Experimental Use (Closed System) Weighing->Reaction Dissolve Immediately Waste Disposal (Segregate from Oxidizers) Weighing->Waste Contaminated Solids Reaction->Waste Quench & Segregate

Caption: The critical control point is the Weighing stage, where the risk of aerosolization and inhalation is highest.

Figure 2: Emergency Response Logic

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Spill Release Type->Spill Wash Flush 15min (Soap/Water) Skin->Wash Size Size > 5g? Spill->Size Medical Seek Medical Aid (Mention Thioamide) Wash->Medical Evacuate EVACUATE LAB Call Hazmat Size->Evacuate Yes Clean Absorb (Vermiculite) NO BLEACH Size->Clean No (Minor)

Caption: Decision tree for immediate response. Note the prohibition of bleach during cleanup to prevent toxic gas generation.

References
  • PubChem. 1-Acetylpiperazine (Related Compound) - Safety & Hazards.[1][2] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Thioamides: Biosynthesis and Chemical Applications. (Discusses reactivity and stability of thioamide bonds). [Link]

  • University of California, Berkeley. Glove Selection Guide for Organic Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.